(Z)-11-Hexadecenoic acid
Description
(Z)-hexadec-11-enoic acid has been reported in Pyrococcus furiosus and Lonicera japonica with data available.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-hexadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYDQCXGIMHLL-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880900 | |
| Record name | hexadecenoic acid, z-11- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-20-8 | |
| Record name | hexadecenoic acid, z-11- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Z)-11-Hexadecenoic Acid: A Core Technical Guide for Researchers
An in-depth examination of the fundamental properties, biological significance, and analytical methodologies for (Z)-11-Hexadecenoic Acid, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound, also known as cis-11-hexadecenoic acid, is a monounsaturated fatty acid of significant interest in various scientific fields, particularly in chemical ecology and biochemistry. Its core properties are summarized below.
Chemical and Physical Data
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-hexadec-11-enoic acid | [1][2] |
| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [3][4] |
| CAS Number | 2416-20-8 | [3][4] |
| Molecular Formula | C₁₆H₃₀O₂ | [1][4] |
| Molecular Weight | 254.41 g/mol | [2][4] |
| Physical State | Liquid | [4] |
| Boiling Point | 368.90 °C (estimated at 760.00 mm Hg) | [3] |
| Solubility in Water | 0.1334 mg/L at 25 °C (estimated) | [3] |
| XLogP3 | 6.1 | [2][3] |
Biological Significance and Signaling Pathways
This compound plays a crucial role as a biosynthetic precursor in the production of sex pheromones in numerous moth species. It is also found in various organisms and is being investigated for other potential biological activities.
Pheromone Biosynthesis in Moths
In many moth species, this compound is a key intermediate in the biosynthetic pathway of sex pheromones. The general pathway involves the desaturation of a saturated fatty acid precursor, followed by chain shortening or modification by reductases, oxidases, and acetyltransferases to produce the final active pheromone components.
The biosynthesis of this compound typically starts from palmitic acid (a C16 saturated fatty acid), which undergoes desaturation at the 11th carbon position. This reaction is catalyzed by a specific Δ11-desaturase enzyme, introducing a cis double bond.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and bioassay of this compound, which are fundamental for research in this area.
Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound from biological samples, such as insect pheromone glands, typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
3.1.1. Lipid Extraction from Insect Pheromone Glands
-
Dissection: Dissect the pheromone glands from the insect under a stereomicroscope.
-
Extraction: Immediately place the dissected glands in a vial containing a suitable organic solvent, such as hexane (B92381) or a chloroform:methanol (B129727) mixture (2:1, v/v).
-
Homogenization: Homogenize the tissue in the solvent using a glass rod or a micro-homogenizer.
-
Centrifugation: Centrifuge the sample to pellet the tissue debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a clean vial.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude lipid extract.
3.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Preparation: Prepare a derivatization reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).
-
Reaction: Add the BF₃-methanol reagent to the dried lipid extract.
-
Incubation: Seal the vial and heat at 60-100°C for a specified time (e.g., 30-60 minutes) to allow for the conversion of fatty acids to FAMEs.
-
Extraction: After cooling, add water and a nonpolar solvent like hexane to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3.1.3. GC-MS Analysis
A typical GC-MS protocol for FAME analysis involves:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for FAME separation (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer (MS): Operate in electron ionization (EI) mode to generate mass spectra of the eluting compounds.
-
Identification and Quantification: Identify this compound methyl ester by its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard added before the extraction process.
Biological Activity Assays
3.2.1. Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for pheromonal activity.
-
Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.
-
Airflow: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Stimulus Delivery: Inject a pulse of air containing a known concentration of the test compound (dissolved in a solvent like hexane and applied to a filter paper) into the main airflow.
-
Signal Recording: Record the change in electrical potential from the antenna using an amplifier and data acquisition software. A negative voltage deflection indicates a response.
-
Dose-Response: Test a range of concentrations to determine the dose-response relationship.
3.2.2. Wind Tunnel Bioassay
Wind tunnel assays are used to observe the behavioral responses of insects to airborne chemical cues in a more naturalistic setting.
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, humidity, and light conditions.
-
Pheromone Source: Place a dispenser (e.g., a rubber septum or filter paper) loaded with the test compound at the upwind end of the tunnel.
-
Insect Release: Release male moths at the downwind end of the tunnel.
-
Behavioral Observation: Record a series of behaviors, such as taking flight, upwind flight, zigzagging flight, and contact with the source.
-
Quantification: Quantify the percentage of moths exhibiting each behavior to assess the attractiveness of the test compound.
Conclusion
This compound is a fatty acid with well-established roles in insect chemical communication and potential for broader biological activities. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and professionals engaged in the study and application of this and related compounds. A thorough understanding of its properties and the methodologies for its analysis are critical for advancing research in chemical ecology, biochemistry, and drug development.
References
An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid for Researchers and Drug Development Professionals
Abstract
(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of significant interest in various scientific disciplines. It is a known intermediate in the biosynthesis of insect pheromones and has been identified in a variety of natural sources. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological roles. Detailed experimental protocols for its synthesis, extraction, purification, and analysis, as well as for the evaluation of its potential biological activities, are presented to facilitate further research and development.
Chemical Structure and Identification
This compound, also known as cis-11-hexadecenoic acid, is a carboxylic acid with a 16-carbon chain and a single cis-configured double bond between the 11th and 12th carbon atoms.
| Identifier | Value |
| IUPAC Name | (11Z)-hexadec-11-enoic acid[1] |
| Synonyms | cis-11-Hexadecenoic acid, this compound, (11Z)-11-Hexadecenoic acid, Hexadec-11(Z)-enoic acid, Δ11-Hexadecenoic acid |
| CAS Number | 2416-20-8[1][2] |
| Molecular Formula | C₁₆H₃₀O₂[1][2] |
| Molecular Weight | 254.41 g/mol [1][2] |
| SMILES String | CCCCC/C=C\CCCCCCCCCC(=O)O[1] |
| InChI Key | JGMYDQCXGIMHLL-WAYWQWQTSA-N[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It should be noted that some of these values are estimated based on computational models.
| Property | Value | Source |
| Boiling Point | 368.90 °C @ 760.00 mm Hg | (est)[1] |
| Flash Point | 265.80 °C | (est)[1] |
| logP (o/w) | 6.640 | (est)[1] |
| Water Solubility | 0.1334 mg/L @ 25 °C | (est)[1] |
| Solubility in Organic Solvents | Soluble in chloroform, ethanol (B145695), and hexane (B92381).[3] | Experimental |
The solubility of long-chain fatty acids in aqueous solutions at neutral pH is generally low.[4][5] For palmitate (a C16 saturated fatty acid), the monomeric solubility is extremely low, with a tendency for aggregation at concentrations below 1 µM.[4] Given its long hydrocarbon chain, this compound is expected to have very low solubility in water and be readily soluble in nonpolar organic solvents and oils.[6][7][8]
Spectroscopic Data
-
Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[2]
-
Gas Chromatography: Data for gas chromatography of this compound is also available.[2]
Biological Significance and Signaling Pathways
This compound is a key intermediate in the biosynthesis of sex pheromones in certain species of moths.[1] This involves a desaturation step of a saturated fatty acid precursor.
Experimental Protocols
This section provides detailed methodologies for the synthesis, extraction, purification, and analysis of this compound, as well as protocols for assessing its potential biological activities.
Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[11][12][13] To synthesize this compound, a non-stabilized ylide would be required to favor the formation of the Z-isomer.[11][13]
Protocol:
-
Preparation of the Phosphonium Salt: React an appropriate alkyl halide (e.g., 1-bromoundecane) with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.
-
Ylide Generation: Treat the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere to generate the phosphonium ylide.[12]
-
Wittig Reaction: Add the desired aldehyde (e.g., 5-oxopentanoic acid or a protected derivative) to the ylide solution at low temperature. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography.[14]
Extraction and Purification from Natural Sources
This compound can be extracted from natural sources, such as insect glands, using organic solvents.[15][16][17]
Protocol:
-
Extraction: Dissect the source material (e.g., insect abdominal tips) and extract with a suitable organic solvent (e.g., hexane or dichloromethane).[18] Alternatively, for volatile compounds, solid-phase microextraction (SPME) can be employed.[16]
-
Purification: The crude extract can be purified using a combination of chromatographic techniques, including:
-
Column Chromatography: To separate compounds based on their polarity.[15]
-
Thin-Layer Chromatography (TLC): For monitoring the separation and for small-scale purifications.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of fatty acids.[2][19][20][21]
Protocol:
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.[2][19]
-
Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by transesterification with methanolic HCl or BF₃-methanol.[21][22]
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.[19][20]
-
Separation: Use a suitable capillary column (e.g., DB-5MS) and a temperature program to separate the FAMEs.[20][21]
-
Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.[19]
-
Identification: Identify the peaks by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries like the NIST database.[2]
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.[23][24][25]
Protocol (Broth Microdilution Method):
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent like ethanol or DMSO to prepare a high-concentration stock solution.[23]
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[23][25]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).[25][26]
-
Inoculation and Incubation: Add the inoculum to each well of the microtiter plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[23][25]
-
MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[23][24]
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays.[27][28][29]
Protocol (DPPH Radical Scavenging Assay):
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix various concentrations of the fatty acid solution with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[30]
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.[30]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates a higher scavenging activity.
Other common antioxidant assays include:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [27][30]
-
FRAP (Ferric Reducing Antioxidant Power) Assay [30]
Conclusion
This compound is a multifaceted molecule with established roles in chemical ecology and potential for further investigation in various fields, including drug development. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols to aid researchers in their studies. The provided methodologies for synthesis, analysis, and biological evaluation will serve as a valuable resource for advancing our understanding of this intriguing fatty acid and its potential applications.
References
- 1. This compound, 2416-20-8 [thegoodscentscompany.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. NP-MRD: Showing NP-Card for 11-Hexadecenoic acid (NP0083683) [np-mrd.org]
- 10. aocs.org [aocs.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 16. Insect pheromones - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 21. ec.europa.eu [ec.europa.eu]
- 22. shimadzu.com [shimadzu.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Assessment of the in vitro antimicrobial activity and fatty acid composition of crocodile oil from Crocodylus siamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 30. mdpi.com [mdpi.com]
(Z)-11-Hexadecenoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, holds a significant position in the realm of chemical ecology, primarily as a key intermediate in the biosynthesis of sex pheromones in a variety of insect species. This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of this molecule. It delves into the seminal studies that led to its identification, the elucidation of its biosynthetic pathway, and the development of synthetic methodologies. Furthermore, this document details the experimental protocols for its isolation, characterization, and synthesis, and presents quantitative data on its natural occurrence. The guide also explores the known signaling pathways involving this compound, particularly in the context of insect chemical communication, and touches upon its broader, albeit less understood, physiological roles.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering research on insect sex pheromones. While a precise timeline for the discovery of the acid itself is not distinctly documented, its identification emerged from the broader efforts to characterize the chemical signals used by moths for mating.
The journey began with the landmark identification of bombykol (B110295), the sex pheromone of the female silkworm moth, Bombyx mori. Subsequent research into the biosynthesis of bombykol and other lepidopteran sex pheromones revealed a common pathway involving the modification of fatty acids. It was within this context that this compound was identified as a crucial precursor molecule.
Key milestones in the history of research related to this compound include:
-
Mid-20th Century: The foundational work on insect pheromones laid the groundwork for understanding the biochemical origins of these signaling molecules.
-
1970s and 1980s: Advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), enabled the identification of minute quantities of pheromone components and their precursors from insect glands. During this period, researchers elucidated the biosynthetic pathway of major pheromone components, identifying (Z)-11-hexadecenal, which is derived from this compound, as a major sex pheromone component in numerous moth species, including the cotton bollworm, Helicoverpa armigera.[1][2][3]
-
Late 20th and Early 21st Century: The focus shifted towards understanding the enzymatic machinery responsible for pheromone biosynthesis. The discovery and characterization of specific enzymes, such as the Δ11-desaturase, provided a molecular understanding of how palmitic acid is converted to this compound.[4]
While the initial discovery was tied to insect biochemistry, this compound has since been identified in other organisms, including certain plants and microorganisms, suggesting broader biological roles that are still being explored.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₂ | [5][7] |
| Molecular Weight | 254.41 g/mol | [5][7] |
| CAS Number | 2416-20-8 | [5][7] |
| Appearance | Liquid | [8] |
| IUPAC Name | (11Z)-11-Hexadecenoic acid | [5] |
| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [7][8] |
Biological Significance and Signaling Pathways
The most well-documented biological role of this compound is as a metabolic intermediate in the biosynthesis of Type I insect sex pheromones.
Insect Pheromone Biosynthesis
In many species of Lepidoptera, this compound serves as the direct precursor to a range of pheromone components, including aldehydes, alcohols, and acetate (B1210297) esters. The biosynthetic pathway is a multi-step process that primarily occurs in the pheromone gland of the female moth.
Biosynthetic Pathway of (Z)-11-Hexadecenal from Palmitic Acid
Caption: Biosynthesis of (Z)-11-Hexadecenal, a common moth sex pheromone component.
The key enzymatic step is the introduction of a double bond at the Δ11 position of palmitic acid, catalyzed by a specific Δ11-desaturase enzyme.[4][9] This enzyme is a crucial determinant of the final pheromone structure. Following desaturation, the resulting this compound is activated to its coenzyme A ester, which is then reduced to the corresponding alcohol, (Z)-11-hexadecen-1-ol, by a fatty acyl-CoA reductase. This alcohol can then be oxidized to the aldehyde, (Z)-11-hexadecenal, or esterified to form an acetate ester, both of which are common pheromone components.[4][10]
Other Biological Roles
The presence of this compound has been reported in organisms other than insects, including the red alga Solieria pacifica and in ewe's milk fat, suggesting that its biological functions may extend beyond insect chemical communication.[11][12] However, its specific signaling pathways and physiological effects in these organisms, particularly in mammals, are not yet well understood and represent an active area of research. Some studies suggest potential roles for monounsaturated fatty acids like this compound in contributing to cardiovascular health by improving lipid profiles and reducing inflammation, though further research is needed to substantiate these claims.[11]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to this compound.
Isolation and Characterization from Biological Samples
The isolation and characterization of this compound from biological sources, such as insect pheromone glands, typically involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for Isolation and Characterization
Caption: A generalized workflow for the isolation and characterization of fatty acids.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction:
-
Excise the biological tissue (e.g., insect pheromone glands) and place it in a vial containing a suitable organic solvent, such as hexane or a chloroform:methanol (B129727) mixture (2:1, v/v).[13]
-
Homogenize the tissue and centrifuge to pellet the solid debris.
-
Collect the supernatant containing the lipid extract.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a methylating agent, such as 14% boron trifluoride in methanol (BF₃-methanol).
-
Heat the mixture at 60-100°C for a specified time (e.g., 30-60 minutes) to convert the fatty acids to their more volatile methyl esters.[14]
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the organic layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a polar column like DB-23 for good separation of fatty acid isomers).[14]
-
Program the oven temperature to achieve optimal separation of the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
The mass spectrometer is used to identify the individual components based on their mass spectra, which can be compared to a library of known compounds. The retention time of the peak corresponding to this compound methyl ester can be compared to that of an authentic standard for confirmation.[14]
-
Chemical Synthesis: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including this compound. This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of this compound, a common strategy involves the reaction of a C11 phosphonium ylide with a C5 aldehyde containing a protected carboxylic acid functionality, or vice versa. The use of non-stabilized ylides generally favors the formation of the (Z)-isomer.[10][15]
Generalized Wittig Reaction Scheme for (Z)-Alkene Synthesis
Caption: A simplified representation of the Wittig reaction for (Z)-alkene synthesis.
Protocol: Generalized Wittig Synthesis of this compound
This protocol provides a general outline. Specific reagents, solvents, and reaction conditions may need to be optimized.
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate alkyltriphenylphosphonium bromide (e.g., undecyltriphenylphosphonium bromide) in a dry, aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.[15]
-
-
Reaction with the Aldehyde:
-
To the ylide solution at low temperature, slowly add a solution of the appropriate aldehyde (e.g., 5-oxopentanoic acid, with the carboxylic acid group protected if necessary) in the same dry solvent.
-
Allow the reaction to stir at low temperature for a period of time, then let it warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. Purify the this compound (or its protected form) using column chromatography on silica (B1680970) gel.[16]
-
-
Deprotection (if necessary):
-
If the carboxylic acid group was protected, carry out the appropriate deprotection step to yield the final product.
-
Quantitative Data
The concentration of this compound and its derivatives varies significantly depending on the species and the specific biological context. The following table summarizes some reported quantitative data for (Z)-11-hexadecenal, a direct downstream product of the acid, in the pheromone glands of several moth species.
| Insect Species | Pheromone Component | Amount per Female Gland (ng) | Reference |
| Helicoverpa armigera | (Z)-11-Hexadecenal | ~3.2 | |
| Heliothis maritima adaucta | (Z)-11-Hexadecenal | ~18.1 | [2] |
| Chloridea virescens | (Z)-11-Hexadecenal | Major component (ca. 90% of total pheromone) |
Conclusion
This compound stands as a molecule of considerable importance, particularly in the field of insect chemical ecology. Its discovery and the subsequent elucidation of its role in pheromone biosynthesis have provided profound insights into the intricate chemical communication systems of insects. The development of synthetic routes, such as the Wittig reaction, has not only facilitated further research but has also opened avenues for the development of environmentally friendly pest management strategies. While its function as a pheromone precursor is well-established, the presence of this compound in other biological systems hints at a broader physiological significance that warrants further investigation. This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the current knowledge and methodologies associated with this fascinating fatty acid. Future research will undoubtedly uncover new roles and applications for this compound, further solidifying its importance in the broader landscape of biochemistry and drug development.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. PlantFAdb: 16:1-delta-11c; 11-Hexadecenoic acid, (11Z)-; 11-Hexadecenoic acid, (Z)-; (11Z)-11-Hexadecenoic acid; this compound; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]
- 8. larodan.com [larodan.com]
- 9. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 10. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NP-MRD: Showing NP-Card for 11-Hexadecenoic acid (NP0083683) [np-mrd.org]
- 13. jfda-online.com [jfda-online.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide on the Endogenous Functions of (Z)-11-Hexadecenoic Acid and Its Isomers
Executive Summary: (Z)-11-Hexadecenoic acid is a monounsaturated fatty acid with distinct roles depending on the biological context. In mammals, this specific isomer is known as palmitvaccenic acid (16:1n-5); it is present as an endogenous metabolite, though its specific functions are not yet well-defined.[1] However, in the realm of entomology, this compound is a well-characterized precursor to the sex pheromones of numerous moth species.[2][3]
For researchers in metabolic disease and drug development, the most pertinent and extensively studied isomer is palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7) . Palmitoleic acid functions as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and exerts significant metabolic effects on distant organs like the liver and skeletal muscle.[4][5] It plays crucial roles in enhancing insulin (B600854) sensitivity, suppressing inflammation, and regulating lipid metabolism, primarily through the activation of PPARα and AMPK signaling pathways.[6][7] This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and experimental methodologies related to these key hexadecenoic acid isomers.
Biosynthesis of Hexadecenoic Acid Isomers
Hexadecenoic acid isomers are primarily synthesized from the saturated fatty acid, palmitic acid (16:0), through the action of different desaturase enzymes, which introduce a double bond at a specific position. The biosynthetic pathway varies significantly between mammals and insects.
-
In Mammals: The primary isomer, palmitoleic acid (9-cis-16:1), is synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[8] Another isomer, sapienic acid (6-cis-16:1), is formed through the action of Fatty Acid Desaturase 2 (FADS2).[4]
-
In Insects: this compound is produced from palmitic acid by a specific Δ11-desaturase enzyme.[3][9] This precursor is then further modified through reduction and acetylation to create active pheromone components.[9]
Core Function in Mammals: Palmitoleic Acid as a Lipokine
Palmitoleic acid (cis-9-16:1) is recognized as a lipokine—a lipid hormone released from adipose tissue that regulates systemic metabolic homeostasis. Its primary functions include improving insulin sensitivity and suppressing inflammation. These effects are largely mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the subsequent phosphorylation of 5' AMP-activated protein kinase (AMPK).[6][10]
Key Functions:
-
In Liver: Palmitoleic acid stimulates glucose uptake and suppresses the expression of lipogenic genes (e.g., SREBP-1), thereby reducing hepatic steatosis (fatty liver). This action is dependent on PPARα and leads to the activation of AMPK and increased production of FGF-21.[6]
-
In Skeletal Muscle: It enhances insulin sensitivity and promotes glucose transport.
-
In Adipose Tissue: Palmitoleic acid increases glucose uptake by increasing the content of the glucose transporter GLUT4, an effect associated with AMPK activation.[10] It also increases lipolysis via PPARα activation.[6]
-
Anti-Inflammatory Role: It can reverse high-fat-induced pro-inflammatory macrophage polarization and inhibit proinflammatory signaling in activated macrophages.[4]
The Role of this compound
In Mammals (as Palmitvaccenic Acid)
The (Z)-11 isomer of hexadecenoic acid, also named palmitvaccenic acid (16:1n-5), has been identified in mammalian cells.[1] However, unlike its well-studied isomer palmitoleic acid, a specific physiological role or distinct signaling pathway for palmitvaccenic acid has not yet been described in the scientific literature. Its presence suggests it is an active endogenous metabolite, but its function remains an area for future investigation.[1]
In Insects
In numerous moth species, this compound is a critical intermediate in the biosynthesis of sex pheromones.[11] These chemical signals are essential for attracting mates. The acid is typically converted into a fatty alcohol, (Z)-11-hexadecenol (Z11-16:OH), or a fatty aldehyde, (Z)-11-hexadecenal (Z11-16:Ald), which are often the primary active components of the pheromone blend.[3][12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on hexadecenoic acid isomers.
Table 1: Palmitoleic Acid and Desaturase Activity in Human Subjects
| Parameter | Morbidly Obese (n=50) | Lean Controls (n=50) | Lipid Class | p-value | Reference |
|---|---|---|---|---|---|
| Palmitoleic Acid (%mol) | 1.9 ± 0.1 | 0.9 ± 0.1 | RBC Membrane PL | ≤0.0001 | [13] |
| Palmitoleic Acid (%mol) | 6.8 ± 0.4 | 5.3 ± 0.3 | Plasma CE | ≤0.05 | [13] |
| SCD-16 Index¹ | 0.08 ± 0.004 | 0.04 ± 0.003 | RBC Membrane PL | 0.01 | [4] |
| SCD-16 Index¹ | 0.11 ± 0.006 | 0.09 ± 0.005 | Plasma CE | ≤0.05 | [4] |
¹SCD-16 Index = Ratio of 9cis-16:1 to 16:0. PL = Phospholipids; CE = Cholesteryl Esters; RBC = Red Blood Cell.
Table 2: Effects of Palmitoleic Acid in Animal Models of Metabolic Disease
| Animal Model | Treatment / Dosage | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| C57BL/6 Mice (High-Fat Diet) | Palmitoleic Acid (gavage) | 2 weeks | Increased liver AMPK phosphorylation; Upregulated glucokinase; Downregulated SREBP-1; Improved glucose uptake. | [6] |
| KK-Ay Mice (Genetic T2D) | Palmitoleic Acid (300 mg/kg) | 4 weeks | Protected against hyperglycemia and hypertriglyceridemia; Reduced hepatic lipid accumulation. | |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of fatty acid function. Below are protocols for key experiments.
Protocol 1: Quantification of Hexadecenoic Acid Isomers by GC-MS
This method allows for the separation and quantification of different fatty acid isomers in biological samples.
-
Objective: To measure the concentration of this compound, palmitoleic acid, and other isomers in plasma, cells, or tissue.
-
Methodology:
-
Lipid Extraction: Extract total lipids from the sample using a chloroform/methanol mixture (e.g., Folch or Bligh & Dyer methods).[14]
-
Derivatization: Convert fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs) via acid- or base-catalyzed transesterification.[14][15] For higher sensitivity with mass spectrometry, derivatize to pentafluorobenzyl (PFB) esters.[16]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a polar capillary column (e.g., TR-FAME, Supelcowax 10) suitable for separating FAME isomers.[15][17] The column is connected to a mass spectrometer for identification and quantification.
-
Quantification: Use a standard curve of known fatty acid concentrations and deuterated internal standards to calculate the absolute concentration of each isomer in the sample.[16]
-
Protocol 2: Cell-Based PPAR Activation Assay
This assay determines if a fatty acid can act as a ligand to activate PPAR nuclear receptors.
-
Objective: To measure the activation of PPARα, PPARδ, or PPARγ by a hexadecenoic acid isomer.
-
Methodology:
-
Assay Principle: A luciferase reporter gene assay is commonly used. It involves co-transfecting mammalian cells with two plasmids.[18][19]
-
Plasmid 1: Expresses a fusion protein of the Gal4 DNA-binding domain (DBD) and the PPAR ligand-binding domain (LBD).
-
Plasmid 2: Contains a luciferase reporter gene downstream of a Gal4 upstream activation sequence (UAS).
-
-
Cell Culture & Transfection: Culture a suitable cell line (e.g., Cos1, HEK293) and transfect with both plasmids.
-
Treatment: Treat the transfected cells with various concentrations of the fatty acid (e.g., palmitoleic acid) for 18-24 hours.
-
Measurement: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer. An increase in luminescence indicates that the fatty acid bound to the PPAR-LBD, activating transcription of the reporter gene.[19]
-
Protocol 3: In Vivo Assessment using Animal Models
Animal models are essential for understanding the systemic effects of lipokines.
-
Objective: To evaluate the effect of palmitoleic acid on insulin resistance, hepatic steatosis, and other metabolic parameters in a whole-organism context.
-
Animal Models:
-
Methodology (Example: HFD Mouse Model):
-
Induction: Place mice on an HFD (e.g., 60% kcal from fat) for a specified period.
-
Treatment: Administer palmitoleic acid daily via oral gavage or dietary supplementation for 2-4 weeks.
-
Assessment:
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Insulin Sensitivity: Conduct a hyperinsulinemic-euglycemic clamp, the gold standard for measuring insulin sensitivity in vivo.[23]
-
Tissue Analysis: At the end of the study, harvest tissues (liver, adipose, muscle). Analyze liver for lipid content (Oil Red O staining) and perform Western blots for key signaling proteins (e.g., phospho-AMPK, Akt).
-
-
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 9. ent.iastate.edu [ent.iastate.edu]
- 10. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 18. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models of insulin resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (Z)-11-Hexadecenoic Acid in Insect Chemical Communication: A Technical Guide
(Z)-11-Hexadecenoic acid , a monounsaturated fatty acid, serves as a crucial molecule in the intricate world of insect chemical communication. Primarily recognized as a precursor to potent sex pheromones, this compound and its derivatives are pivotal in the reproductive strategies of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). This technical guide provides an in-depth exploration of the biosynthesis, perception, and behavioral significance of this compound and its key derivatives, (Z)-11-hexadecenal and (Z)-11-hexadecenol. The information is tailored for researchers, scientists, and drug development professionals engaged in chemical ecology and pest management.
Biosynthesis of this compound and its Derivatives
The production of this compound and its conversion into active pheromone components is a well-defined biochemical process occurring in the pheromone glands of female moths. The primary pathway involves the modification of a common fatty acid, palmitic acid (hexadecanoic acid).
The key enzymatic step is the introduction of a double bond at the 11th carbon position of the palmitoyl-CoA molecule. This reaction is catalyzed by a specific class of enzymes known as Δ11-desaturases . This desaturation event results in the formation of (Z)-11-hexadecenoyl-CoA.
Following desaturation, the fatty acyl-CoA can be further modified by a series of enzymes to produce the final volatile pheromone components. A fatty acyl reductase (FAR) can reduce the acyl-CoA to the corresponding alcohol, (Z)-11-hexadecenol . Subsequently, an alcohol oxidase can oxidize this alcohol to the aldehyde, (Z)-11-hexadecenal . The specific components and their ratios in the final pheromone blend are species-specific and are critical for attracting conspecific males.
Biosynthesis of (Z)-11-Hexadecenal from Palmitoyl-CoA.
Quantitative Data on Pheromone Composition and Biological Activity
The precise quantity and ratio of this compound derivatives are critical for effective chemical communication. The following tables summarize quantitative data from various studies.
Table 1: Pheromone Gland Content of (Z)-11-Hexadecenal and Related Compounds in Select Moth Species
| Species | Compound | Quantity (ng/female) | Reference |
| Helicoverpa armigera | (Z)-11-Hexadecenal | 3.02 - 3.2 | [1] |
| Heliothis maritima adaucta | (Z)-11-Hexadecenal | ~18.1 | [1] |
| Heliothis virescens | (Z)-11-Hexadecenal | Varies with photoperiod, max during scotophase | [2] |
Table 2: Behavioral Responses of Male Moths to (Z)-11-Hexadecenal and Blends in Wind Tunnel Assays
| Species | Stimulus | % Upwind Flight | % Source Contact | Reference |
| Heliothis zea | (Z)-11-Hexadecenal | Present | - | [3][4] |
| Heliothis zea | (Z)-11-Hexadecenal + (Z)-9-Hexadecenal | Increased | - | [3][4] |
| Heliothis virescens | (Z)-11-Hexadecenal + (Z)-9-Tetradecenal | 100% | 62% | [5] |
Note: "-" indicates data not specified in the cited source.
Table 3: Electroantennogram (EAG) Responses of Male Moths to Pheromone Components
| Species | Compound | Dose | Mean EAG Response (mV) | Reference |
| Helicoverpa armigera | (Z)-11-Hexadecenal + (Z)-9-Hexadecenal (97:3) | Not Specified | 2.03 | [6] |
| Chilo partellus | (Z)-11-Hexadecenal | Not Specified | Significantly higher than E-isomer | |
| Chilo partellus | (Z)-11-Hexadecenol | Not Specified | Significantly higher than E-isomer |
Olfactory Perception in Male Insects
The detection of this compound derivatives by male moths is a complex process that occurs in specialized olfactory sensilla on their antennae. The signal transduction cascade translates the chemical signal into an electrical signal that is processed by the brain, ultimately leading to a behavioral response.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle. Here, it is bound by Pheromone Binding Proteins (PBPs) , which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of an Olfactory Receptor Neuron (ORN) . The PBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) . This interaction is thought to open an ion channel, leading to the depolarization of the ORN membrane and the generation of an action potential. The signal is then transmitted to the antennal lobe of the brain for processing.
Generalized pathway of pheromone perception in a male moth's antenna.
Experimental Protocols
Pheromone Extraction and GC-MS Analysis
This protocol outlines the general steps for extracting and analyzing pheromones from female moth glands.
Objective: To identify and quantify the components of the female sex pheromone blend.
Materials:
-
Virgin female moths (at peak calling time)
-
Dissecting tools (fine forceps, micro-scissors)
-
Solvent (e.g., hexane, dichloromethane)
-
Glass vials with inserts
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Microsyringe
Procedure:
-
Gland Excision: Anesthetize a virgin female moth by chilling. Under a stereomicroscope, carefully excise the pheromone gland, typically located at the abdominal tip.
-
Extraction: Immediately place the excised gland into a glass vial containing a small, precise volume of solvent (e.g., 50 µL of hexane). Allow extraction to proceed for at least 30 minutes at room temperature.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the concentration of the pheromones.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column to separate the different components of the extract based on their volatility and polarity. A typical temperature program might start at a low temperature, ramp up to a high temperature, and then hold.
-
Mass Spectrometry: As components elute from the GC column, they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments, producing a mass spectrum for each component.
-
-
Identification and Quantification:
-
Identification: Compare the retention times and mass spectra of the unknown components with those of authentic synthetic standards.
-
Quantification: Create a calibration curve using known concentrations of synthetic standards. The peak area of each component in the sample can then be used to determine its concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral responses of maleHeliothis zea moths in sustained-flight tunnel to combinations of 4 compounds identified from female sex pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ento.psu.edu [ento.psu.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Electrophysiological and Behavioral Responses of Spotted Stem Borer, Chilo partellus, to Sex Pheromone Components and Their Blends - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid (C16H30O2)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in biomedical research. While it shares the molecular formula C16H30O2 with other hexadecenoic acid isomers, its unique structural configuration imparts distinct biological activities. This guide provides a comprehensive overview of this compound, with a particular focus on its more prevalent and studied isomer, palmitoleic acid ((Z)-9-Hexadecenoic acid), which is often discussed in the broader context of C16:1 fatty acids. This document details its physicochemical properties, biological roles as a lipokine, involvement in key signaling pathways such as mTOR and TLR4, and established experimental protocols for its analysis. The information is intended to serve as a foundational resource for professionals engaged in metabolic research, immunology, and drug development.
Introduction
This compound is a monounsaturated fatty acid belonging to the larger class of lipids.[1][2][3] It is structurally defined by a 16-carbon chain with a single cis-double bond located at the 11th carbon from the carboxyl end.[1][2][4] In biological systems, this fatty acid and its isomers are key components of cell membranes and serve as energy sources. A closely related and more extensively studied isomer is Palmitoleic acid ((Z)-9-Hexadecenoic acid), which is recognized as a "lipokine"—a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distant organs like the liver and skeletal muscle.[2][3][5] This guide will cover the specific data for this compound where available and draw upon the wealth of research on palmitoleic acid to illustrate the biological significance of the C16:1 fatty acid class.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These data are critical for its identification, purification, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H30O2 | [1][2][3] |
| Molecular Weight | 254.41 g/mol | [1][3] |
| CAS Number | 2416-20-8 | [1][2] |
| Physical State | Liquid | [1] |
| Boiling Point (est.) | 368.9 °C at 760 mmHg | [6] |
| Water Solubility (est.) | 0.1334 mg/L at 25 °C | [6] |
| logP (o/w) (est.) | 6.1 - 6.64 | [3][6] |
| IUPAC Name | (11Z)-hexadec-11-enoic acid | [2] |
| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [1][4] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Method | Key Features |
| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 254. Fragmentation pattern shows characteristic losses of (CH2)nCH3 clusters (peaks separated by 14 mass units).[7][8] |
| ¹H-NMR Spectroscopy | Expected signals include: terminal methyl group (~0.9 ppm), multiple methylene (B1212753) groups (~1.3 ppm), protons adjacent to the double bond (~2.0 ppm), olefinic protons (~5.3 ppm), and a carboxylic acid proton (>10 ppm). |
| ¹³C-NMR Spectroscopy | Expected signals include: carboxylic carbon (~179 ppm), olefinic carbons (~130 ppm), and multiple aliphatic carbons (14-34 ppm). |
Biological Significance and Signaling Pathways
This compound and its isomers, particularly palmitoleic acid, are not merely structural lipids but active signaling molecules with profound effects on metabolic and inflammatory pathways.
Role as a Lipokine in Metabolic Regulation
Palmitoleic acid is a well-established lipokine, released by adipose tissue to regulate systemic metabolism.[2][3][9] It enhances insulin (B600854) sensitivity in skeletal muscle and suppresses fat accumulation in the liver (hepatic steatosis).[3][5] This action positions it as a beneficial regulator in the context of metabolic syndrome, obesity, and type 2 diabetes.[2][9] The biosynthesis from palmitic acid is primarily catalyzed by stearoyl-CoA desaturase-1 (SCD1).[2]
Involvement in mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. mTOR, particularly the mTORC1 complex, promotes the synthesis of lipids, including fatty acids, through the activation of the transcription factor SREBP1 (Sterol Regulatory Element-Binding Protein 1).[10][11] Fatty acids, in turn, can activate mTOR signaling, creating a feedback loop. The de novo synthesis of phosphatidic acid from fatty acids is a key step in this activation process.[12] This relationship highlights the integral role of fatty acids in cellular anabolic processes.
Modulation of Inflammatory Signaling via TLR4
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, famously recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[13] Emerging evidence indicates that TLR4 can also be modulated by nutritional fatty acids. While saturated fatty acids (like palmitic acid) can act as agonists, promoting a pro-inflammatory response, monounsaturated fatty acids like palmitoleic acid exhibit anti-inflammatory effects.[14][15][16] They can inhibit LPS-induced inflammation by downregulating the expression of NF-κB and subsequent pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15][16] This is achieved, in part, by preventing the dimerization and recruitment of TLR4 into lipid rafts, a critical step for signal initiation.[17]
Experimental Protocols
Accurate analysis of this compound in biological matrices is essential for research. The following section outlines a standard protocol for the extraction, derivatization, and quantification of total fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of Total Fatty Acids by GC-MS
This protocol is adapted from established methods for analyzing fatty acid profiles in biological samples such as plasma, cells, or tissues.[1][18][19]
Objective: To extract all lipids from a biological sample, hydrolyze ester bonds to release constituent fatty acids, derivatize them to fatty acid methyl esters (FAMEs), and quantify them using GC-MS.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10⁶ cells)
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid (C17:0) or deuterated standards in methanol)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF₃-Methanol (14%) or Methanolic HCl
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
GC vials with inserts
Procedure:
-
Homogenization & Lipid Extraction (Folch Method): a. To the sample in a glass tube, add a known amount of internal standard. b. Add 20 volumes of Chloroform:Methanol (2:1) to the sample volume (e.g., 2 mL for 100 µL of plasma). c. Vortex vigorously for 2 minutes to create a single-phase mixture. d. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL). e. Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic layer (containing lipids) using a Pasteur pipette and transfer to a new glass tube.
-
Solvent Evaporation: a. Dry the lipid extract completely under a gentle stream of nitrogen gas in a heating block set to 40-50 °C.
-
Saponification and Methylation (Derivatization): a. To the dried lipid film, add 1-2 mL of 14% BF₃-Methanol. b. Seal the tube tightly with a Teflon-lined cap. c. Heat at 100 °C for 30 minutes in a heating block or oven. This step simultaneously hydrolyzes ester bonds and methylates the free carboxyl groups. d. Allow the tube to cool to room temperature.
-
FAME Extraction: a. Add 1 mL of hexane and 1 mL of distilled water to the tube. b. Vortex vigorously for 1 minute and centrifuge briefly to separate phases. c. Transfer the upper hexane layer, containing the FAMEs, to a new tube. d. Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Sample Concentration and GC-MS Analysis: a. Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50-100 µL. b. Transfer the concentrated FAMEs to a GC vial with an insert. c. Inject 1 µL into the GC-MS system.
GC-MS Parameters (Example):
-
Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: 250 °C, Splitless mode.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of a commercial FAME standard mixture (e.g., Supelco 37 Component FAME Mix).
-
Quantification: The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the internal standard and referencing a calibration curve.
Conclusion and Future Directions
This compound and its isomers represent a class of bioactive lipids with significant potential in health and disease. Their role as lipokines in regulating systemic metabolism and their ability to modulate inflammatory pathways underscore their importance beyond simple structural components. The data and protocols presented in this guide offer a technical foundation for researchers exploring the therapeutic potential of these fatty acids. Future research should focus on elucidating the specific signaling roles of less common isomers like this compound, developing targeted therapeutic strategies that leverage their anti-inflammatory and insulin-sensitizing properties, and refining analytical methods for their precise quantification in complex biological systems.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipokine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. metabolon.com [metabolon.com]
- 6. This compound, 2416-20-8 [thegoodscentscompany.com]
- 7. Hexadecenoic acid, Z-11- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR4 links innate immunity and fatty acid–induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-11-Hexadecenoic acid natural sources and occurrence
An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of (Z)-11-Hexadecenoic Acid
Introduction
This compound, a monounsaturated omega-5 fatty acid, is a structural isomer of the more commonly known palmitoleic acid ((9Z)-hexadec-9-enoic acid). While palmitoleic acid is a well-documented lipokine with roles in metabolic regulation, this compound, also referred to as palmitvaccenic acid, has distinct and significant occurrences in nature, notably as a key intermediate in insect pheromone biosynthesis and within specific microorganisms.[1][2][3] This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound and its more common isomer, palmitoleic acid, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Occurrence
This compound and its isomers are found across the plant, animal, and microbial kingdoms. The concentration of these fatty acids can vary significantly depending on the species and the specific tissue or oil.
Plant Kingdom
Certain plant-derived oils are exceptionally rich sources of palmitoleic acid ((9Z)-isomer). Macadamia nut oil and sea buckthorn berry pulp oil are the most notable.[4]
-
Macadamia Oil (Macadamia integrifolia): This oil is a prominent source, containing high levels of monounsaturated fats.[5] The palmitoleic acid content can range from 17% to as high as 36% in some varieties.[6][7][8][9]
-
Sea Buckthorn Oil (Hippophae rhamnoides): The pulp of sea buckthorn berries yields an oil with a remarkable concentration of palmitoleic acid, reported to be between 19-29% and even as high as 32-42%.[4][7][10] The oil from the seeds, however, has a different fatty acid profile and contains significantly less palmitoleic acid.[11]
-
Other Plant Sources: Other plant oils such as avocado oil and milkweed oil also contain relatively high percentages of palmitoleic acid.[4] The (Z)-11 isomer has been specifically identified in the seed oil of Gevuina avellana and Gleditsia triacanthos.[12]
Animal Kingdom
In animals, palmitoleic acid is a common constituent of adipose tissue and is present in various fats and marine oils.[7]
-
Human Tissues: It is a component of the glycerides in human adipose tissue and is found in all tissues, with higher concentrations generally observed in the liver.[7][13] An isomer, sapienic acid (16:1Δ6Z), is the most abundant fatty acid in human skin sebum and exhibits antimicrobial properties.[14]
-
Marine Oils: Sardine oil is a particularly rich marine source, containing approximately 15% palmitoleic acid.[7]
-
Animal Fats: The (Z)-11 isomer (palmitvaccenic acid) is found in the milk fat of ewes, with concentrations increasing when their diet is supplemented with certain oils.[15]
Microorganisms
A diverse range of microorganisms synthesize hexadecenoic acids.
-
Fungi and Yeasts: The arbuscular mycorrhiza fungus Rhizophagus irregularis notably accumulates the (Z)-11 isomer, palmitvaccenic acid.[3] Some yeasts, like Saccharomyces cerevisiae and Kluyveromyces polysporine, can accumulate high relative amounts of palmitoleic acid.[4][16] The fungus Trichoderma sp. AM076 can convert palmitoleic acid into 9,12-cis-hexadecadienoic acid.[17]
-
Bacteria: The (Z)-11 isomer has been identified in the lipids of Cytophaga hutchinsonii.[18] Palmitoleic acid has been shown to have antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[14][19]
-
Microalgae: The diatom Phaeodactylum tricornutum is an excellent source of palmitoleic acid.[4]
Insects
This compound is a crucial precursor in the biosynthesis of sex pheromones in many moth species, such as the turnip moth, Agrotis segetum.[20][21] It serves as a key intermediate that is subsequently modified to produce the final pheromone components.[2]
Data Presentation: Quantitative Occurrence
The following tables summarize the concentration of hexadecenoic acid isomers in various natural sources.
Table 1: Palmitoleic Acid ((9Z)-Hexadecenoic Acid) Content in Plant Oils
| Natural Source | Plant Part | Palmitoleic Acid Content (%) | References |
| Sea Buckthorn (Hippophae rhamnoides) | Pulp/Berry | 19 - 42 | [4][7][10][11][22] |
| Macadamia Nut (Macadamia integrifolia) | Nut | 17 - 36 | [5][6][7][8][9] |
| Avocado Oil | Fruit | Relatively High | [4] |
| Milkweed Oil | Seed | Relatively High | [4] |
Table 2: Hexadecenoic Acid Content in Animal and Marine Sources
| Natural Source | Tissue/Product | Fatty Acid Isomer | Content (%) | References |
| Sardine Oil | Whole Body | Palmitoleic Acid (9Z) | ~15 | [7] |
| Human Sebum | Skin Secretion | Sapienic Acid (6Z) | Most Predominant Monoene | [14] |
| Ewe Milk Fat | Milk | Palmitvaccenic Acid (11Z) | Present | [15] |
Biosynthesis
The synthesis of hexadecenoic acid isomers involves the desaturation of palmitic acid (16:0). The position of the double bond is determined by the specific desaturase enzyme involved.
-
Palmitoleic Acid ((9Z)-isomer): This common isomer is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.[7] This is the primary pathway in vertebrates and many other organisms.
-
This compound: This isomer is synthesized via a Δ11-desaturase. In moths, a specific Δ11 fatty-acyl desaturase acts on palmitic acid to produce (Z)-11-hexadecenoic acyl precursor for pheromone synthesis.[20][21] Similarly, in the fungus Rhizophagus irregularis, an OLE1-like desaturase is responsible for synthesizing the Δ11cis isomer.[3]
Experimental Protocols
Accurate quantification of this compound requires robust analytical methods. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are the primary techniques.[23]
Protocol 1: Lipid Extraction and GC-MS Analysis
This protocol is suitable for analyzing fatty acids in biological matrices like oils, tissues, or microbial biomass. It involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and GC-MS analysis.[23]
1. Lipid Extraction (Folch Method):
-
Homogenize the sample (e.g., 100 mg tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Vortex thoroughly and allow phases to separate.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a 0.9% NaCl solution.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
2. Transesterification to FAMEs (Acid-catalyzed):
-
Add 2 mL of 1.25 M methanolic HCl or BF₃/methanol to the dried lipid extract.
-
Heat the mixture in a sealed vial at 85-100°C for 1-2 hours.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrument: Agilent 6890N GC with 5973 Mass Selective Detector or equivalent.[23]
-
Column: Fused silica (B1680970) capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[23]
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[23]
-
Oven Program: Initial temperature of 80°C (hold 2 min), ramp to 280°C at 20°C/min, and hold for 10 min.[23]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[23]
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. The double bond position in monounsaturated FAMEs can be confirmed by preparing dimethyl disulfide (DMDS) adducts.[20]
Protocol 2: UPLC-MS/MS Analysis from Plasma
This protocol is optimized for the sensitive quantification of fatty acids in plasma and is particularly useful in clinical and metabolic research.[24]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., 10 µL of Palmitoleic Acid-d14 solution, 1 µg/mL).[24]
-
Add 400 µL of a cold (-20°C) mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).[24]
-
Vortex for 1 minute, then add 100 µL of water and vortex again for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[24]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[24]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile (B52724):Water, 90:10, v/v with 0.1% formic acid).[24]
2. UPLC-MS/MS Analysis:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.[24]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[24]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[24]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Example MRM Transition for Palmitoleic Acid: Precursor ion (m/z) 253.2 -> Product ion (m/z) 253.2.[24]
-
Signaling Pathways and Biological Relevance
Palmitoleic acid is recognized as a lipokine—a lipid hormone—that influences systemic metabolic processes.[4][25]
-
Metabolic Regulation: It has been shown to improve insulin (B600854) sensitivity in liver and skeletal muscle and may protect against insulin resistance.[7][13]
-
Anti-inflammatory Effects: Animal and cell culture studies indicate that palmitoleic acid possesses anti-inflammatory properties.[7][25]
-
PPAR-alpha Activation: Many of the metabolic effects of palmitoleic acid are attributed to its activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a key regulator of lipid metabolism.[7]
-
Antimicrobial Activity: Palmitoleic acid and its isomers can inhibit the growth of various pathogens, particularly Gram-positive bacteria, and can reduce the virulence of bacteria like Pseudomonas aeruginosa by targeting quorum sensing systems.[14][26]
References
- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-hexadec-11-enoic acid (CHEBI:35464) [ebi.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 5. Lipid Profile and Antioxidant Activity of Macadamia Nuts (Macadamia integrifolia) Cultivated in Venezuela [scirp.org]
- 6. Macadamia_oil [chemeurope.com]
- 7. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mongoliajol.info [mongoliajol.info]
- 11. Sea buckthorn oil - Wikipedia [en.wikipedia.org]
- 12. PlantFAdb: 16:1-delta-11c; 11-Hexadecenoic acid, (11Z)-; 11-Hexadecenoic acid, (Z)-; (11Z)-11-Hexadecenoic acid; this compound; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]
- 13. metabolon.com [metabolon.com]
- 14. researchgate.net [researchgate.net]
- 15. CAS 2271-34-3: 11-Hexadecenoic acid | CymitQuimica [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. This compound, 2416-20-8 [thegoodscentscompany.com]
- 19. Palmitoleic acid sensitizes vancomycin-resistant Staphylococcus aureus to vancomycin by outpacing the expression of resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 26. Palmitoleic acid inhibits Pseudomonas aeruginosa quorum sensing activation and protects lungs from infectious injury - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-11-Hexadecenoic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (Z)-11-Hexadecenoic acid, a monounsaturated fatty acid of significant interest in various scientific domains. This document summarizes its key identifiers, physicochemical characteristics, and biological relevance, presenting data in a structured format for ease of reference and comparison.
Compound Identification
This compound is systematically known as (Z)-hexadec-11-enoic acid.[1] It is also commonly referred to by several synonyms. The compound's unique identity is defined by its CAS Registry Number, molecular formula, and molecular weight.
| Identifier | Value |
| IUPAC Name | (Z)-hexadec-11-enoic acid[1] |
| Synonyms | cis-11-Hexadecenoic acid, (11Z)-11-Hexadecenoic acid, cis-Palmitvaccenic acid[2][3] |
| CAS Registry Number | 2416-20-8[4] |
| Molecular Formula | C₁₆H₃₀O₂[2][4] |
| Molecular Weight | 254.41 g/mol [1][2] |
| InChI Key | JGMYDQCXGIMHLL-WAYWQWQTSA-N[2][4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in experimental settings, and understanding its behavior in biological systems. The compound is a liquid at room temperature and is soluble in organic solvents like chloroform, ethanol, and hexane.[2][5]
| Property | Value |
| Physical State | Liquid[2] |
| Boiling Point | 368.90 °C (estimated at 760.00 mm Hg)[6] |
| Flash Point | 510.00 °F (265.80 °C) (estimated)[6] |
| Water Solubility | 0.1334 mg/L at 25 °C (estimated)[6] |
| Octanol/Water Partition Coefficient (logP) | 6.640 (estimated)[6] |
| Purity | >98% (as commercially available)[2] |
| Storage | Freezer[2] |
Biological Significance and Pathways
This compound is a naturally occurring fatty acid found in various organisms.[6] It serves as a key intermediate in the biosynthesis of certain insect pheromones.[1][7] For instance, in the silkworm, it is a precursor molecule that undergoes further enzymatic modifications to produce components of the sex pheromone blend.[7] The ∆11-desaturase enzyme is responsible for creating the characteristic double bond at the 11th position of the fatty acid chain from palmitic acid.[8]
Caption: Synthesis and biological role of this compound.
Experimental Protocols & Analysis
Synthesis
A common method for the synthesis of this compound involves the Wittig reaction.[9] This chemical reaction utilizes a phosphonium salt and an aldehyde to form the characteristic Z-alkene double bond.[9] While specific protocols can vary, the general steps include the preparation of the phosphonium salt followed by the Wittig reaction to yield the target fatty acid.[9]
Analysis
The primary analytical technique for the identification and quantification of this compound and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).[4][10]
-
Sample Preparation : The carboxylic acid is often derivatized, for example, by converting it to its methyl ester, this compound, methyl ester (CAS 822-05-9), to improve its volatility for GC analysis.[11][12]
-
GC-MS Analysis : The derivatized sample is injected into a gas chromatograph. The retention time of the compound on a non-polar column helps in its identification.[12] The eluent is then passed into a mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule, confirming its structure.[10] For instance, analysis of the dimethyl disulfide (DMDS) derivative of the methyl ester can confirm the position of the double bond.[8]
Spectral Information
Spectral data is essential for the structural elucidation of this compound.
-
Mass Spectrometry (Electron Ionization) : Mass spectra for this compound are available in databases such as the NIST WebBook.[4][10] This data reveals the molecular weight and fragmentation patterns characteristic of the molecule.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy : While detailed experimental spectra for this compound were not found in the initial search, general spectral data for hexadecenoic acids are available and can serve as a reference.[13]
References
- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. scbt.com [scbt.com]
- 4. Hexadecenoic acid, Z-11- [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, 2416-20-8 [thegoodscentscompany.com]
- 7. Buy this compound | 2416-20-8 | >95% [smolecule.com]
- 8. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Process For Synthesis Of Z 11 Hexadecenal [quickcompany.in]
- 10. Hexadecenoic acid, Z-11- [webbook.nist.gov]
- 11. larodan.com [larodan.com]
- 12. This compound, methyl ester [webbook.nist.gov]
- 13. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Z)-11-Hexadecenoic Acid: A Technical Guide to its Role as a Semiochemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, plays a critical role in the chemical communication of numerous insect species. Primarily functioning as a sex pheromone precursor, it is a key intermediate in the biosynthesis of active pheromone components that mediate mate attraction and courtship behaviors. This technical guide provides an in-depth overview of the biosynthesis, perception, and behavioral effects of this compound and its derivatives, offering valuable insights for researchers in chemical ecology, pest management, and drug development.
Biosynthesis of this compound and its Derivatives
The biosynthesis of this compound and its conversion to active pheromone components is a well-defined enzymatic pathway primarily occurring in the pheromone glands of female moths.[1][2] The process originates from palmitic acid (a C16 saturated fatty acid), a common product of fatty acid synthesis.[3][4]
A key enzymatic step is the introduction of a double bond at the 11th position of the palmitoyl-CoA, a reaction catalyzed by a specific Δ11-desaturase enzyme.[3][5][6] This desaturation results in the formation of (Z)-11-hexadecenoyl-CoA. Subsequently, this intermediate can be converted to the corresponding alcohol, (Z)-11-hexadecenol, by a fatty-acyl reductase (FAR).[5][6] Further modification by an oxidase can then produce the aldehyde, (Z)-11-hexadecenal, or acetylation by an acetyltransferase can yield (Z)-11-hexadecenyl acetate.[7] These alcohols, aldehydes, and acetates are often the primary components of the female sex pheromone blend that attracts conspecific males.[3][7]
Biosynthesis Pathway of this compound Derivatives
Caption: Enzymatic conversion of Palmitoyl-CoA to pheromone components.
Perception of this compound Derivatives: The Olfactory Signaling Pathway
The perception of fatty acid-derived pheromones like (Z)-11-hexadecenal and its analogs occurs in the antennae of male insects and is mediated by a specialized olfactory signal transduction pathway. This process begins with the binding of the pheromone molecule to an Odorant Binding Protein (OBP) within the sensillar lymph, which transports the hydrophobic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN).
The pheromone molecule then activates a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR).[8][9][10] This activation initiates a signaling cascade, often involving the Gαq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the action of DAG activate protein kinase C (PKC) and open ion channels, leading to the depolarization of the ORN membrane and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.[8][11]
Pheromone Olfactory Signaling Pathway
References
- 1. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 8. mdpi.com [mdpi.com]
- 9. ectorbio.com [ectorbio.com]
- 10. Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Olfactory Signaling Pathway [reactome.org]
An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in various scientific disciplines. While extensively studied in the realm of entomology as a crucial precursor to insect sex pheromones, its presence and potential physiological roles in other biological systems, including fungi and mammals, are emerging areas of research. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, analytical methods, and known biological significance.
Nomenclature and Identification
This compound is known by several synonyms and alternative names, reflecting its structure and discovery across different fields. A clear understanding of this nomenclature is essential for navigating the scientific literature.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name |
| IUPAC Name | (11Z)-Hexadec-11-enoic acid[1] |
| Common Names | cis-11-Hexadecenoic acid[2][3], Palmitvaccenic acid[4] |
| Systematic Names | This compound[2][3], 11Z-Hexadecenoic acid[1] |
| Delta Notation | 16:1Δ11c |
| Lipid Number | C16:1n-5[1] |
| CAS Registry Number | 2416-20-8[2][3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₂ | [2][3] |
| Molecular Weight | 254.41 g/mol | [2][3] |
| Physical State | Liquid at room temperature | [5] |
| Boiling Point | 368.90 °C (estimated at 760 mm Hg) | [2] |
| Solubility | Soluble in chloroform, ethanol, and hexane (B92381).[5] Water solubility is very low (0.1334 mg/L at 25 °C, estimated).[2] | |
| XLogP3 | 6.1 | [6] |
Experimental Protocols
Synthesis via Wittig Reaction
Conceptual Workflow for the Synthesis of this compound:
Caption: Wittig reaction workflow for this compound synthesis.
Detailed Methodology (General Protocol):
-
Preparation of the Phosphonium (B103445) Salt: 1-Bromopentane is reacted with triphenylphosphine in an appropriate solvent (e.g., toluene) under reflux to form pentyltriphenylphosphonium bromide. The salt typically precipitates and can be collected by filtration.
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the deep red- or orange-colored ylide.
-
Wittig Reaction: A solution of the aldehyde, 11-oxoundecanoic acid (or its methyl ester), in anhydrous THF is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography on silica (B1680970) gel.
Purification of this compound
Purification of unsaturated fatty acids can be challenging due to their similar polarities. Several chromatographic techniques can be employed.
-
Silica Gel Chromatography: This is a standard method for purifying the product of a chemical synthesis. A solvent system of hexane and ethyl acetate (B1210297) in varying gradients is typically used.
-
Argentation (Silver Ion) Chromatography: This technique is particularly effective for separating unsaturated fatty acids based on the number and geometry of their double bonds. The stationary phase (silica gel or alumina) is impregnated with silver nitrate. The silver ions form reversible complexes with the π-electrons of the double bonds, with cis-isomers forming more stable complexes than trans-isomers.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.
Protocol for FAME Preparation (BF₃-Methanol Method):
-
To a sample containing the fatty acid, add a solution of 14% boron trifluoride in methanol.
-
Heat the mixture in a sealed vial at 60-100 °C for a specified time (e.g., 20-60 minutes).
-
After cooling, add water and a nonpolar organic solvent (e.g., hexane or heptane) to extract the FAMEs.
-
The organic layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Parameters for this compound Methyl Ester Analysis:
Table 3: Recommended GC-MS Parameters for FAME Analysis
| Parameter | Recommendation | Rationale |
| GC Column | Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or equivalent) | Essential for separating positional and geometric isomers of fatty acids. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Injection Mode | Split or Splitless | Dependent on sample concentration. |
| Oven Program | Start at a lower temperature (e.g., 100-140 °C) and use a slow temperature ramp (e.g., 2-5 °C/min) | Optimizes the separation of closely eluting isomers. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra for library matching. |
Mass Spectrometry: The mass spectrum of the methyl ester of this compound will show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern will be characteristic of a monounsaturated fatty acid methyl ester, although standard EI-MS does not typically allow for the unambiguous determination of the double bond position. Derivatization with reagents like dimethyl disulfide (DMDS) can be used to pinpoint the double bond location.
Biological Significance and Signaling Pathways
Role as a Pheromone Precursor in Insects
The most well-documented biological role of this compound is as a key intermediate in the biosynthesis of sex pheromones in many moth species.[7] The biosynthesis typically involves the desaturation of palmitic acid (16:0) by a specific Δ11-desaturase enzyme. The resulting this compound is then further modified (e.g., reduced to the corresponding alcohol and then acetylated or oxidized to the aldehyde) to produce the active pheromone components.
Caption: Biosynthesis of moth sex pheromones from this compound.
Occurrence and Biosynthesis in Fungi
This compound, also known as palmitvaccenic acid, is a major fatty acid found in arbuscular mycorrhizal (AM) fungi, such as Rhizophagus irregularis.[3][4] In these symbiotic fungi, it is synthesized by an OLE1-like desaturase that acts on palmitic acid.[3][4] This suggests a specialized lipid metabolism in these organisms that is distinct from their plant hosts.
Presence and Potential Metabolism in Mammals
While not as abundant as other fatty acid isomers like palmitoleic acid (16:1n-7), this compound is present at measurable levels in mammalian cells.[8] Its endogenous production in humans is thought to occur through the partial β-oxidation of vaccenic acid (t-18:1n-7 or 18:1 t11), a trans fatty acid found in dairy products.[2]
The specific signaling roles of this compound in mammals are not yet well-defined. However, the known biological activities of other hexadecenoic acid isomers provide a basis for future investigation. For instance, palmitoleic acid is recognized as a "lipokine," a lipid hormone that can improve insulin (B600854) sensitivity and suppress inflammation.[9] Furthermore, various fatty acids, including isomers of hexadecenoic acid, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism and inflammation. The activation of PPARα and PPARγ by other oxohexadecenoic acids has been demonstrated, suggesting that this compound or its metabolites could potentially modulate these pathways.[10] Further research is needed to elucidate the specific interactions and downstream effects of this compound on PPAR signaling and other metabolic pathways in mammals.
Conclusion
This compound is a multifaceted molecule with established roles in insect chemical communication and emerging significance in other biological systems. This technical guide has provided a comprehensive overview of its nomenclature, properties, synthesis, analysis, and biological context. For researchers in drug development and life sciences, a deeper understanding of the metabolism and signaling pathways of this and other less common fatty acid isomers may unveil novel therapeutic targets for metabolic and inflammatory diseases. The detailed experimental protocols and data presented herein serve as a valuable resource for facilitating further investigation into the intriguing biology of this compound.
References
- 1. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. jsbms.jp [jsbms.jp]
- 9. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (Z)-11-Hexadecenoic Acid: A Technical Guide for Researchers
An In-depth Examination of the Core Pathway, Key Enzymes, and Regulatory Mechanisms in Diverse Organisms
Introduction
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid with the designation 16:1n-5, is a crucial molecule in the chemical ecology of numerous organisms, most notably as a key precursor in the biosynthesis of sex pheromones in a wide variety of moth species (Lepidoptera). The precise stereochemistry and composition of pheromone blends are critical for species-specific communication and reproductive isolation. Understanding the biosynthesis of this compound is therefore of significant interest for applications in pest management, biodiversity studies, and for the biotechnological production of valuable semiochemicals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes involved, quantitative data, experimental protocols, and regulatory mechanisms.
Core Biosynthetic Pathway
The de novo biosynthesis of this compound originates from the primary metabolite, acetyl-CoA, and proceeds through the fatty acid synthesis (FAS) pathway to produce the saturated C16 fatty acid, palmitic acid (16:0). The key step in the formation of this compound is the introduction of a cis double bond at the Δ11 position of the palmitoyl-CoA backbone. This reaction is catalyzed by a specific fatty acid desaturase, a Δ11-desaturase .
The overall pathway can be summarized as follows:
-
Fatty Acid Synthesis: Acetyl-CoA is converted to palmitoyl-CoA through the iterative action of the fatty acid synthase complex.
-
Desaturation: Palmitoyl-CoA is then desaturated by a Δ11-desaturase to yield (Z)-11-hexadecenoyl-CoA.
-
Further Modifications (in pheromone biosynthesis): In the context of insect pheromone production, (Z)-11-hexadecenoyl-CoA can undergo a series of modifications, including chain shortening by β-oxidation, reduction to the corresponding alcohol by a fatty acyl reductase (FAR), and subsequent oxidation to an aldehyde or esterification to an acetate (B1210297) ester.
Key Enzyme: Δ11-Desaturase
The central enzyme in the biosynthesis of this compound is the Δ11-desaturase. This enzyme belongs to the family of fatty acid desaturases, which are typically membrane-bound proteins located in the endoplasmic reticulum. They are non-heme iron enzymes that utilize molecular oxygen and a reducing agent (typically NADH or NADPH) to introduce a double bond into a fatty acyl chain.
Substrate Specificity: Insect Δ11-desaturases exhibit remarkable substrate specificity, which contributes to the diversity of pheromone components. While the primary substrate for the synthesis of this compound is palmitoyl-CoA (16:0-CoA), some Δ11-desaturases can also act on other fatty acyl-CoAs, such as myristoyl-CoA (14:0-CoA), leading to the production of (Z)-11-tetradecenoic acid. The stereochemistry of the resulting double bond (Z or E) is also a critical aspect of desaturase function and can be determined by subtle differences in the enzyme's amino acid sequence.
Quantitative Data
The production of this compound and its derivatives can be quantified in native organisms and in heterologous expression systems. The following tables summarize some of the available quantitative data.
Table 1: Fatty Acid Composition of Moth Pheromone Glands
| Moth Species | Precursor (Palmitic Acid) % of Total Fatty Acids | This compound % of Total Fatty Acids | Major Pheromone Component(s) derived from this compound | Reference |
| Heliothis virescens | Variable | High concentration | (Z)-11-Hexadecenal | [1] |
| Bombyx mori | Variable | Present as an intermediate | Bombykol ((E,Z)-10,12-hexadecadien-1-ol) | [2][3] |
Table 2: Production of this compound and Derivatives in Heterologous Systems
| Host Organism | Expressed Enzyme(s) | Substrate | Product(s) | Titer/Yield | Reference |
| Saccharomyces cerevisiae | Agrotis segetum Δ11-desaturase | Endogenous palmitic acid | This compound | Not specified | [4] |
| Saccharomyces cerevisiae | A. segetum Δ11-desaturase & FAR | Endogenous palmitic acid | (Z)-11-Hexadecenol | 19.5 µg per 100 ml culture | [4] |
| Yarrowia lipolytica | Helicoverpa armigera FAD & Mycobacterium marinum CAR | Endogenous palmitic acid | (Z)-11-Hexadecenal | 22.7 mg/L | [5] |
Regulation of Biosynthesis in Moths
In moths, the biosynthesis of sex pheromones is a tightly regulated process, often restricted to a specific developmental stage, time of day, and tissue (the pheromone gland). The primary regulatory signal is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .
PBAN is a peptide hormone produced in the subesophageal ganglion and released into the hemolymph. It binds to a G-protein coupled receptor (GPCR) on the pheromone gland cells, initiating a signal transduction cascade. This cascade typically involves an influx of extracellular Ca²⁺ and the activation of downstream signaling molecules, which ultimately leads to the activation of key enzymes in the pheromone biosynthetic pathway. While the exact downstream targets of PBAN signaling can vary between species, evidence suggests that it can regulate fatty acid synthesis, and in some cases, the reductive steps in the pathway.[1][6][7][8][9][10][11]
Occurrence in Other Organisms
While the biosynthesis of this compound is most extensively studied in moths, the key enzyme, Δ11-desaturase, has also been identified in other organisms. Notably, a Δ11-desaturase has been characterized from the marine diatom Thalassiosira pseudonana.[6][12][13] This enzyme also acts on palmitic acid to produce this compound. The fatty acid profile of T. pseudonana shows the presence of various C16 fatty acids, including palmitic acid and its monounsaturated derivatives.[5][7][14][15] The physiological role of this compound in this diatom is not as well understood as its role in insect communication.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of a Δ11-Desaturase in Pichia pastoris
This protocol outlines a general procedure for the expression and purification of a membrane-bound Δ11-desaturase using the methylotrophic yeast Pichia pastoris.
1. Gene Synthesis and Cloning:
- Synthesize the coding sequence of the Δ11-desaturase, codon-optimized for expression in P. pastoris.
- Incorporate a C-terminal polyhistidine tag (His-tag) for affinity purification.
- Clone the synthesized gene into a Pichia expression vector, such as pPICZα A, which contains the methanol-inducible AOX1 promoter.
2. Transformation of Pichia pastoris:
- Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
- Select for positive transformants on plates containing zeocin.
3. Protein Expression:
- Inoculate a small culture of a positive transformant in BMGY medium and grow for 24-48 hours.
- Inoculate a larger culture in BMGY and grow to a desired optical density.
- Induce protein expression by transferring the cells to BMMY medium containing methanol (B129727). Continue incubation for 48-72 hours, adding methanol every 24 hours to maintain induction.
4. Cell Lysis and Membrane Isolation:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer and lyse the cells, for example, by bead beating.
- Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the membrane fraction.[16]
5. Solubilization and Purification:
- Resuspend the membrane pellet in a solubilization buffer containing a suitable detergent (e.g., DDM) to extract the membrane-bound desaturase.[16]
- Incubate on ice with gentle agitation.
- Centrifuge to pellet the insoluble material.
- Apply the supernatant containing the solubilized protein to a Ni-NTA affinity column.
- Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.
6. Analysis:
- Analyze the purified protein by SDS-PAGE and Western blotting using an anti-His antibody to confirm its size and purity.
Protocol 2: In Vitro Δ11-Desaturase Activity Assay
This protocol describes a method to assay the activity of the purified recombinant Δ11-desaturase.
1. Substrate Preparation:
- Prepare a solution of the fatty acyl-CoA substrate (e.g., palmitoyl-CoA) in a suitable buffer.
2. Reaction Mixture:
- In a reaction tube, combine the purified Δ11-desaturase, the fatty acyl-CoA substrate, a reducing agent (e.g., NADH or NADPH), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).
- The reaction may also require the addition of cofactors such as cytochrome b5 and cytochrome b5 reductase if they are not fused to the desaturase.
3. Reaction Incubation:
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
4. Reaction Termination and Saponification:
- Stop the reaction by adding a strong base (e.g., methanolic KOH).
- Saponify the fatty acyl-CoAs to free fatty acids by heating.
5. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
- Evaporate the solvent and methylate the fatty acids to FAMEs using a reagent such as BF₃-methanol or methanolic HCl.[17][18][19]
6. GC-MS Analysis:
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to separate and identify the product, this compound methyl ester, from the unreacted substrate.
- Quantify the product formation by comparing its peak area to that of an internal standard.
Protocol 3: Analysis of Fatty Acid Composition in Biological Samples by GC-MS
This protocol provides a general workflow for the extraction and analysis of fatty acids from biological tissues, such as insect pheromone glands.
1. Sample Collection and Lipid Extraction:
- Dissect the pheromone glands from the insects and place them in a vial with a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v) for lipid extraction using methods like the Folch or Bligh-Dyer procedures.[18][19]
- Homogenize the tissue and allow the lipids to extract.
- Add an internal standard (e.g., a fatty acid not present in the sample) for quantification.
2. Saponification and Derivatization:
- Saponify the extracted lipids to release the fatty acids.
- Methylate the fatty acids to FAMEs as described in Protocol 2.
3. GC-MS Analysis:
- Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME analysis).
- Use a temperature program that allows for the separation of different fatty acid methyl esters.
- Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards.
- Quantify the relative abundance of each fatty acid.
Conclusion
The biosynthesis of this compound is a well-defined pathway centered around the activity of Δ11-desaturase on palmitoyl-CoA. In moths, this pathway is a critical component of sex pheromone production and is under tight hormonal control. The elucidation of this pathway and the characterization of the involved enzymes have opened up possibilities for the biotechnological production of insect pheromones for environmentally friendly pest control strategies. Further research into the enzyme kinetics, structure-function relationships of Δ11-desaturases, and the detailed regulatory networks will undoubtedly lead to a deeper understanding of this fascinating biological process and enable more efficient and targeted applications.
References
- 1. Lipid analysis of the sex pheromone gland of the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of acyl-CoA-binding protein (ACBP) in the pheromone gland of the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAME analysis of pollen fatty acids [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid desaturases from the microalga Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pheromone biosynthetic pathways: PBAN-regulated rate-limiting steps and differential expression of desaturase genes in moth species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths [frontiersin.org]
- 10. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- 11. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a fatty acid Delta11-desaturase from the microalga Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 19. mdpi.com [mdpi.com]
The Elusive Isomer: A Technical Guide to the Identification of (Z)-11-Hexadecenoic Acid in Natural Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and quantification of (Z)-11-Hexadecenoic acid, a C16 monounsaturated fatty acid, across various natural sources. While its isomer, palmitoleic acid, is widely studied for its role as a lipokine, this compound holds significance in other biological contexts, most notably as a key precursor in the biosynthesis of sex pheromones in numerous insect species. This guide details the necessary experimental protocols for its extraction, derivatization, and analysis, presents quantitative data of its occurrence, and visualizes the intricate biosynthetic pathways and analytical workflows.
Occurrence in the Natural World
This compound, also known as cis-11-palmitvaccenic acid, is found in a diverse array of organisms, from bacteria and plants to insects. Its presence is often in smaller quantities compared to other fatty acids, making its detection and quantification a technical challenge. In the realm of entomology, it is a well-documented precursor to the sex pheromones of many moth species, playing a crucial role in their chemical communication and reproductive success.[1][2][3] Its identification has also been reported in the seed oils of certain plants and within the cellular lipids of specific microorganisms.[4][5]
Quantitative Data Presentation
The concentration of this compound varies significantly among different natural sources. The following table summarizes the quantitative data reported in the literature, providing a comparative overview of its prevalence.
| Natural Source | Sample Type | Method of Analysis | Concentration / Percentage of Total Fatty Acids | Reference(s) |
| Gevuina avellana (Chilean Hazel) | Seed Oil | GC-MS | Present (Isomer C16:1 Δ11) | [4] |
| Grevillea banksii | Seed Oil | GLC-Area-% | 7.0% | [5] |
| Hakea salicifolia | Seed Oil | GLC-Area-% | 11.3% | [5] |
| Salvia hypargeia | Seed Oil | weight-% | 2.3% | |
| Asimina triloba (Pawpaw) | Fruit Lipids | GLC-Area-% | 2.2% | |
| Equisetum arvense (Horsetail) | - | GLC-Area-% | 3.3% | |
| Nicotiana benthamiana (Transgenic) | Leaves | GC-MS | Up to 17.6% | [6] |
| Agrotis segetum (Turnip Moth) in S. cerevisiae | Engineered Yeast Culture | GC-MS | Significantly large amounts produced | [7] |
| Chloridea virescens (Tobacco Budworm) | Pheromone Gland | GC-MS | Precursor to (Z)-11-hexadecenal | [8][9] |
Biosynthesis of this compound and its Derivatives in Insects
In insects, particularly moths, this compound is synthesized de novo from palmitic acid (16:0). This process is initiated by a specific desaturase enzyme, Δ11-desaturase, which introduces a double bond at the 11th position of the fatty acid chain.[5][10] Following its synthesis, this compound serves as a precursor for the production of active pheromone components, such as alcohols and aldehydes. This conversion is catalyzed by a series of enzymes including fatty acyl-CoA reductases and oxidases.[5][11]
Experimental Protocols
The accurate identification and quantification of this compound requires meticulous sample preparation and sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of this fatty acid.
Extraction of Fatty Acids
The choice of extraction method depends on the sample matrix.
4.1.1. From Plant Seeds:
-
Homogenization: Grind the seeds into a fine powder.
-
Solvent Extraction: Extract the lipids using a one-step acid-catalyzed methylation method or a solvent mixture such as chloroform (B151607):methanol (B129727) (2:1, v/v).[12][13]
-
Phase Separation: Add water to the extract to induce phase separation. The lower chloroform layer containing the lipids is collected.
-
Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen to yield the total lipid extract.[12]
4.1.2. From Microbial Biomass:
-
Cell Lysis: Disrupt the microbial cells using methods such as sonication, bead beating, or chemical lysis with solvents like methanol and chloroform.[4][14]
-
Lipid Extraction: A common method is the Bligh-Dyer extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.[14]
-
Phase Separation and Collection: After centrifugation, the lower chloroform phase containing the lipids is carefully collected.
-
Drying: The solvent is evaporated to obtain the lipid extract.[14]
4.1.3. From Insect Pheromone Glands:
-
Gland Dissection: Carefully dissect the pheromone gland from the insect under a microscope.[14]
-
Solvent Extraction: Place the dissected gland directly into a vial containing a small volume of a nonpolar solvent like hexane (B92381) for a defined period (e.g., 30 minutes) to extract the pheromone components.[1][14]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids are converted to their more volatile methyl esters.
-
Esterification: The dried lipid extract is treated with a methylating agent. A common and effective reagent is Boron Trifluoride (BF₃) in methanol (12-14%).[14]
-
Reaction: The mixture is heated (e.g., at 60°C for 10 minutes) to facilitate the reaction.
-
Extraction of FAMEs: After cooling, water and hexane are added to the reaction mixture. The upper hexane layer, containing the FAMEs, is collected.[14]
-
Purification: The hexane layer is washed with water and dried over anhydrous sodium sulfate.
GC-MS Analysis
-
Injection: An aliquot of the FAMEs solution in hexane is injected into the GC-MS system.
-
Chromatographic Separation: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of FAMEs. The oven temperature is programmed to increase gradually to allow for the separation of different fatty acids based on their chain length and degree of unsaturation.
-
Mass Spectrometric Detection: The separated FAMEs are ionized (usually by electron impact) and the resulting fragments are detected by the mass spectrometer. The mass spectrum of the FAME of this compound will show a characteristic molecular ion peak (m/z 268) and fragmentation pattern.
-
Identification of Double Bond Position: To confirm the position of the double bond, derivatization with dimethyl disulfide (DMDS) can be performed on the FAMEs. The resulting DMDS adduct, when analyzed by GC-MS, will fragment at the site of the original double bond, providing unequivocal evidence of its location.[7]
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the identification of this compound from a natural product sample.
Conclusion
The identification of this compound in natural products requires a combination of careful extraction and derivatization techniques, followed by robust GC-MS analysis. While its role as an insect pheromone precursor is well-established, its presence in various other organisms suggests the potential for other, yet to be discovered, biological functions. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore the occurrence and significance of this specific fatty acid isomer in their respective fields of study. Further research into the biological activities of this compound may unveil novel applications in drug development and other biotechnological areas.
References
- 1. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. PlantFAdb: 16:1-delta-11c; 11-Hexadecenoic acid, (11Z)-; 11-Hexadecenoic acid, (Z)-; (11Z)-11-Hexadecenoic acid; this compound; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, is a pivotal molecule in the realm of chemical ecology, primarily recognized for its role as a key intermediate in the biosynthesis of insect sex pheromones. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, analysis, and biological evaluation, and an exploration of its known signaling pathways. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this significant biochemical.
Introduction
This compound, also known as cis-11-hexadecenoic acid, is a C16 monounsaturated fatty acid with a single double bond in the cis configuration at the 11th carbon position.[1] Its primary significance lies in its role as a crucial precursor in the biosynthesis of sex pheromones in numerous lepidopteran species, most notably the silkworm moth, Bombyx mori.[1] The specific stereochemistry and position of the double bond are critical for its biological activity, influencing the mating behaviors and reproductive success of these insects. Beyond its role in insect communication, this fatty acid is also found in certain microorganisms and plants, suggesting a broader, though less understood, biological relevance.[1] This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, biological functions, and the experimental methodologies used to study it.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (11Z)-Hexadec-11-enoic acid | [1] |
| Synonyms | This compound, cis-11-Hexadecenoic acid | [2] |
| CAS Number | 2416-20-8 | [3] |
| Molecular Formula | C₁₆H₃₀O₂ | [1] |
| Molecular Weight | 254.41 g/mol | [1] |
| Appearance | Liquid (at room temperature) | [2] |
| Purity | >98% (commercially available) | [2] |
| Storage | Freezer | [2] |
| Solubility | Soluble in chloroform, ethanol, hexane | [4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the Wittig reaction, which allows for the stereoselective formation of the Z-alkene. A general protocol is outlined below.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes a generalized Wittig reaction for the synthesis of a (Z)-alkene from an aldehyde and a phosphonium (B103445) ylide.
Materials:
-
An appropriate C11-alkyl halide (e.g., 1-bromoundecane)
-
A suitable C5-aldehyde with a terminal carboxyl group (or a protected derivative)
-
A strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, inert atmosphere)
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent. Add the C11-alkyl halide and stir the mixture, typically at room temperature or with gentle heating, until the phosphonium salt precipitates. Isolate the salt by filtration and dry it under vacuum.
-
Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF or ether under an inert atmosphere. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C). Slowly add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Wittig Reaction: To the ylide solution, slowly add a solution of the C5-aldehyde in the same anhydrous solvent. Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
The most well-documented biological role of this compound is as a precursor in the biosynthesis of lepidopteran sex pheromones.
Pheromone Biosynthesis Pathway
In insects such as Bombyx mori and Heliothis virescens, this compound is synthesized from palmitic acid (hexadecanoic acid) through the action of a specific desaturase enzyme.[5]
Key Steps:
-
Desaturation: Palmitoyl-CoA is desaturated at the Δ11 position by the enzyme Δ11-desaturase to form (Z)-11-hexadecenoyl-CoA.[5] This is a critical step that introduces the characteristic double bond.
-
Further Modifications: The resulting acyl-CoA can then undergo a series of enzymatic modifications, including reduction to the corresponding alcohol, (Z)-11-hexadecen-1-ol, and subsequent acetylation or oxidation to form the final pheromone components.
References
- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Hexadecenoic acid, Z-11- [webbook.nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of (Z)-11-Hexadecenoic Acid by Gas Chromatography
Introduction
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, is of interest to researchers in various fields, including biochemistry and drug development. Accurate and reliable quantification of this analyte in various matrices is crucial for understanding its biological role. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids.[1][2] However, due to the low volatility and polar nature of free fatty acids, a derivatization step is typically required to convert them into more volatile and less polar derivatives, making them suitable for GC analysis.[1][3] The most common approach is the esterification of fatty acids to form fatty acid methyl esters (FAMEs), which are readily analyzed by GC with either a flame ionization detector (FID) or a mass spectrometer (MS).[1] This application note provides a detailed protocol for the analysis of this compound as its methyl ester derivative by GC.
Experimental Workflow and Signaling Pathways
The overall workflow for the analysis of this compound by gas chromatography involves several key steps, from sample preparation to data analysis. The logical relationship of the components within the gas chromatography system is also crucial for understanding the analytical process.
References
(Z)-11-Hexadecenoic Acid: Application Notes and Protocols for Pest Control
For Researchers, Scientists, and Drug Development Professionals
(Z)-11-Hexadecenoic acid and its derivatives, primarily (Z)-11-hexadecenal and (Z)-11-hexadecen-1-ol, are potent semiochemicals integral to the reproductive cycles of numerous lepidopteran pest species. These compounds function as sex pheromones, mediating long-distance attraction of males to females for mating. This unique biological role makes them highly effective and specific tools in integrated pest management (IPM) programs. Their application minimizes reliance on broad-spectrum chemical insecticides, thereby reducing environmental impact and the development of pesticide resistance.
This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound and its derivatives in pest control research and implementation.
Data Presentation: Efficacy in Pest Control
The efficacy of this compound derivatives is highly dependent on the target pest species, the composition of the pheromone blend, and the release rate from the dispenser. Below are tabulated summaries of quantitative data from field and laboratory studies.
Table 1: Efficacy of (Z)-11-Hexadecen-1-ol in Enhancing Trap Capture of Heliothis virescens (Tobacco Budworm)
| Pheromone Blend Component | Concentration in PVC Dispenser | Effect on Male Trap Capture |
| (Z)-11-hexadecen-1-ol | 0.25% | Significantly higher than blends with no (Z)-11-hexadecen-1-ol. |
| (Z)-11-hexadecen-1-ol | 1% | Significantly higher than blends with no (Z)-11-hexadecen-1-ol in some tests. |
| (Z)-11-hexadecen-1-ol | 5.95% | Significantly reduced compared to blends with no (Z)-11-hexadecen-1-ol. |
Table 2: Optimal Release Ratios of (Z)-11-Hexadecen-1-ol for Heliothis subflexa
| Trap Type | Optimal Release Ratio of (Z)-11-hexadecen-1-ol (% of total pheromone blend) |
| Sticky Traps | 0.9 - 3.5% |
| Bucket Traps | 0.9 - 1.6% |
Table 3: Effective Pheromone Blend Ratios for Plutella xylostella (Diamondback Moth)
| (Z)-11-hexadecenal | (Z)-11-hexadecen-1-ol | (Z)-11-hexadecenyl acetate | Efficacy Note |
| 10 | 1 | 90 | Effective in attracting male moths in field trials.[1] |
| 8 | 18 | 100 | Also effective in attracting male moths in field trials.[1] |
Table 4: Standard Pheromone Blend for Helicoverpa armigera (Cotton Bollworm)
| (Z)-11-hexadecenal | (Z)-9-hexadecenal | Efficacy Note |
| 97 | 3 | Standard synthetic blend for attracting male H. armigera.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its derivatives are provided below. These protocols are intended to serve as a guide for researchers in designing and executing their own studies.
Protocol 1: Field Trapping Bioassay for Evaluating Pheromone Lure Efficacy
Objective: To evaluate the attractiveness of different blends or concentrations of this compound derivatives to a target moth species in a field setting.
Materials:
-
Pheromone lures (e.g., rubber septa, PVC dispensers) impregnated with the desired pheromone blend(s).
-
Control lures (containing only the solvent used for the pheromone blend).
-
Insect traps (e.g., Delta traps, Funnel traps, sticky traps).
-
Stakes or hangers for trap deployment.
-
Gloves (to avoid contamination of lures).
-
Collection vials.
-
Field notebook and labels.
Procedure:
-
Site Selection: Choose a field site with a known or suspected population of the target pest. The site should be large enough to accommodate multiple traps with adequate spacing.
-
Trap Preparation:
-
Assemble the traps according to the manufacturer's instructions.
-
Wearing gloves, carefully place one pheromone lure inside each trap.
-
For control traps, use a lure containing only the solvent.
-
-
Trap Deployment:
-
Deploy the traps in a randomized complete block design to minimize the effects of environmental variability.
-
Space traps at least 20 meters apart to avoid interference between lures.
-
Hang traps at a height that is appropriate for the target species' flight behavior, typically at canopy level.[4]
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., daily or weekly).
-
Count and record the number of target moths captured in each trap.
-
Remove captured insects after each count.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the efficacy of the different pheromone blends.
-
Protocol 2: Laboratory Electroantennography (EAG) Bioassay
Objective: To measure the olfactory response of a moth's antenna to this compound derivatives and other volatile compounds.
Materials:
-
Live male moths of the target species.
-
Dissecting microscope.
-
Fine scissors and forceps.
-
Glass capillary electrodes.
-
Electrode holder and micromanipulator.
-
EAG apparatus (amplifier, data acquisition system).
-
Purified, humidified air source.
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper).
-
Solutions of this compound derivatives at various concentrations in a suitable solvent (e.g., hexane).
-
Control solvent.
Procedure:
-
Antenna Preparation:
-
Immobilize a male moth.
-
Under a dissecting microscope, carefully excise one antenna at its base.
-
Mount the antenna between the two electrodes using conductive gel.[5]
-
-
EAG Setup:
-
Position the mounted antenna in a continuous stream of purified, humidified air.
-
Connect the electrodes to the EAG amplifier.
-
-
Stimulus Preparation:
-
Apply a known amount of the test compound solution to a small piece of filter paper and insert it into a Pasteur pipette.
-
Prepare a control pipette with solvent only.
-
-
Stimulus Delivery and Recording:
-
Insert the tip of the stimulus pipette into the airstream directed at the antenna.
-
Deliver a puff of air through the pipette to introduce the volatile compound to the antenna.
-
Record the electrical response (depolarization) of the antenna using the EAG software.
-
Allow the antenna to recover between stimuli.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response for each stimulus.
-
Compare the responses to different compounds and concentrations to determine the sensitivity of the antenna to each.
-
Visualizations
Signaling Pathway of Pheromone Detection in Moths
References
Application Notes and Protocols for (Z)-11-Hexadecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Z)-11-Hexadecenoic acid (also known as cis-11-Hexadecenoic acid or palmitvaccenic acid) is a monounsaturated omega-5 fatty acid.[1][2] While its role as a pheromone precursor in insects is established, its biological activities in mammalian systems are less characterized compared to its other isomers like palmitoleic acid (an omega-7 fatty acid). This document provides a summary of potential applications and detailed experimental protocols to investigate the biological effects of this compound, with a focus on its potential anti-inflammatory and metabolic-modulating properties. The protocols provided are based on established methodologies for similar fatty acids and may require optimization for specific experimental conditions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₂ | [1][3] |
| Molecular Weight | 254.41 g/mol | [1][3] |
| CAS Number | 2416-20-8 | [1][2] |
| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [2][4] |
| Solubility | Soluble in ethanol (B145695). Poorly soluble in water (0.1334 mg/L at 25°C, estimated). | [4][5] |
Section 1: Anti-inflammatory Activity
Monounsaturated fatty acids are known to modulate inflammatory responses, often by inhibiting the NF-κB signaling pathway and activating Peroxisome Proliferator-Activated Receptors (PPARs). While specific data for this compound is limited, its isomer, 10(Z)-hexadecenoic acid, has been shown to have anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced IL-6 secretion in macrophages.[6][7]
Hypothesized Signaling Pathway for Anti-inflammatory Effects
The following diagram illustrates the potential mechanism by which this compound may exert anti-inflammatory effects, based on the known actions of other monounsaturated fatty acids.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
This protocol is adapted from studies on 10(Z)-hexadecenoic acid and is designed to measure the effect of this compound on the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophages.[6][7]
1.1. Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate Buffered Saline (PBS)
-
IL-6 ELISA kit (murine)
-
96-well cell culture plates
1.2. Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to a stock concentration of 100 mM.
-
Prepare a 10% (w/v) BSA solution in serum-free DMEM.
-
To prepare a 10 mM fatty acid-BSA complex, slowly add the 100 mM ethanolic stock of this compound to the 10% BSA solution while stirring.
-
Incubate at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare serial dilutions in serum-free DMEM containing 1% BSA to achieve the desired working concentrations.
1.3. Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Remove the culture medium and replace it with serum-free DMEM for 2-4 hours to starve the cells.
-
Pre-treat the cells with various concentrations of the this compound-BSA complex (e.g., 1, 10, 50, 100, 200 µM) or vehicle control (serum-free DMEM with 1% BSA and a corresponding amount of ethanol) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 6, 12, or 24 hours. Include a negative control group with no LPS stimulation.
-
After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
1.4. Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of the fatty acid to determine the IC50 value.
Reference Quantitative Data (for 10(Z)-hexadecenoic acid): [6]
| Time Point | EC50 for IL-6 Suppression |
| 12 hours | 115 µM |
Section 2: Modulation of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation. This protocol describes a luciferase reporter assay to determine if this compound can inhibit NF-κB activation.
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: Workflow for the NF-κB luciferase reporter assay.
Experimental Protocol 2: NF-κB Luciferase Reporter Assay
2.1. Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-BSA complex (prepared as in Protocol 1)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
2.2. Experimental Procedure:
-
Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound-BSA complex or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
2.3. Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Section 3: PPARγ Activation Assay
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and has anti-inflammatory functions. Fatty acids are natural ligands for PPARs. This protocol outlines a reporter assay to assess if this compound can activate PPARγ.
Experimental Protocol 3: PPARγ Reporter Assay
3.1. Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
Expression vectors for human PPARγ and its heterodimer partner RXRα
-
A luciferase reporter vector containing a PPAR response element (PPRE)
-
Transfection reagent
-
This compound-BSA complex
-
Rosiglitazone (a known PPARγ agonist, as a positive control)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
3.2. Experimental Procedure:
-
Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase expression vectors.
-
After 24 hours, treat the transfected cells with various concentrations of the this compound-BSA complex, rosiglitazone, or vehicle control for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
3.3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle-treated control.
-
Plot the fold activation against the log concentration to determine the EC50 value.
Reference Quantitative Data (for other fatty acids activating PPARs):
| Fatty Acid | PPAR Subtype | EC50 (µM) |
| (7E)-9-oxohexadec-7-enoic acid | PPARα and PPARγ | In the micromolar range |
| (10E)-9-oxohexadec-10-enoic acid | PPARα and PPARγ | In the micromolar range |
Note: Data for oxo-fatty acids are provided as a reference for the expected range of activity for fatty acid-like molecules on PPARs.[8]
Disclaimer:
The experimental protocols and potential applications described herein are for research purposes only. The information regarding the biological activity of this compound is largely based on data from its isomers and related compounds due to limited specific research on this particular fatty acid. Therefore, these protocols should be considered as a starting point and will likely require optimization and validation for specific experimental setups and research questions.
References
- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. 11-Hexadecenoic acid | C16H30O2 | CID 5312413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 2416-20-8 [thegoodscentscompany.com]
- 5. 11-Hexadecenoic acid, (92% cis, 8% trans), Monounsaturated fatty acid (CAS 2271-34-3) | Abcam [abcam.com]
- 6. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-11-Hexadecenoic Acid in the Study of the Pine Processionary Moth (Thaumetopoea pityocampa)
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the role of (Z)-11-Hexadecenoic acid as a key precursor in the biosynthesis of the primary sex pheromone of the male pine processionary moth, Thaumetopoea pityocampa. While not a direct attractant itself, understanding its place in the biosynthetic pathway is crucial for developing synthetic pheromone lures and potential pest management strategies.
Introduction
The pine processionary moth (Thaumetopoea pityocampa) is a significant pest of pine and cedar forests in Southern Europe and North Africa. The female moth releases a potent sex pheromone to attract males for mating. The major and sole identified component of this pheromone is (Z)-13-hexadecen-11-ynyl acetate (B1210297).[1] this compound is a critical intermediate in the biosynthesis of this active pheromone.[2] These notes provide an overview of the biosynthetic pathway, relevant experimental protocols, and data on the efficacy of the final pheromone product in field applications.
Biosynthesis of (Z)-13-hexadecen-11-ynyl acetate
The biosynthesis of the pine processionary moth's sex pheromone is a multi-step process that begins with palmitic acid. A key intermediate in this pathway is this compound. A single multifunctional desaturase is responsible for the three subsequent desaturation steps that convert this compound into the final pheromone precursor.[2][3]
The proposed biosynthetic pathway is as follows:
-
Palmitic Acid is converted to This compound through a Δ11-desaturation step.
-
This compound is then acetylenated to form 11-Hexadecynoic acid .
-
A final Δ13-desaturation step converts 11-Hexadecynoic acid to (Z)-13-hexadecen-11-ynoic acid .[3]
-
This final precursor is then likely reduced and acetylated to form the active pheromone, (Z)-13-hexadecen-11-ynyl acetate .
Caption: Biosynthetic pathway of the pine processionary moth sex pheromone.
Data Presentation: Field Trapping with (Z)-13-hexadecen-11-ynyl acetate
While this compound is not used directly in traps, the efficacy of the final pheromone product, (Z)-13-hexadecen-11-ynyl acetate, is well-documented. The following table summarizes representative data from field trials.
| Trap Type | Lure Dosage (mg) | Mean Male Moths Captured (per trap) | Study Location | Reference |
| Delta Trap | 1 | 118 | Tiétar Valley, Spain | Cuevas et al., 1983 |
| Pherocon II | 1 | Significantly more than funnel traps | Greece | Athanassiou et al., 2007 |
| Funnel Trap | 1 | Significantly less than Delta and Pherocon II traps | Greece | Athanassiou et al., 2007 |
| G-Trap | Not Specified | 801 (48.84% of total) | Petacciato, Italy | Trematerra et al., 2019[4] |
Experimental Protocols
Protocol for Pheromone Gland Extraction and Analysis
This protocol is adapted from standard methods for moth pheromone extraction.
Objective: To extract and identify pheromone components from the glands of female T. pityocampa.
Materials:
-
Virgin female T. pityocampa moths (2-3 days old)
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-vials
-
Hexane (B92381) (HPLC grade)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
(Z)-13-hexadecen-11-ynyl acetate standard
Procedure:
-
Anesthetize a virgin female moth by cooling.
-
Under a dissecting microscope, carefully excise the ovipositor tip containing the pheromone gland using fine-tipped forceps.
-
Immediately place the excised gland into a micro-vial containing 50-100 µL of hexane.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Remove the gland tissue from the vial.
-
Concentrate the hexane extract under a gentle stream of nitrogen if necessary.
-
Analyze the extract by GC-MS to identify and quantify the pheromone components by comparing retention times and mass spectra with the synthetic standard.
Protocol for Electroantennography (EAG)
Objective: To measure the antennal response of male T. pityocampa to the synthetic pheromone and related compounds.
Materials:
-
Male T. pityocampa moths
-
Dissecting microscope
-
Fine scissors
-
Glass capillary electrodes
-
Micromanipulators
-
Ag/AgCl electrodes
-
Electrode pulling device
-
Amplifier and data acquisition system
-
Purified air stream
-
Odor delivery system (puff generator)
-
Synthetic (Z)-13-hexadecen-11-ynyl acetate
Procedure:
-
Anesthetize a male moth by cooling.
-
Excise one antenna at the base using fine scissors.
-
Cut off the distal tip of the antenna.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution and containing Ag/AgCl wires. The recording electrode is placed over the distal end, and the reference electrode is placed at the base.
-
Position the mounted antenna in a continuous, purified air stream.
-
Prepare serial dilutions of the synthetic pheromone in a suitable solvent (e.g., hexane).
-
Introduce a known amount of the pheromone solution onto a filter paper strip and place it in the odor delivery system.
-
Deliver a puff of air carrying the pheromone over the antenna.
-
Record the resulting electrical potential (EAG response) using the amplifier and data acquisition system.
-
Allow the antenna to recover between stimuli.
-
Test a range of concentrations to generate a dose-response curve.
Experimental Workflows
Pheromone Identification and Validation Workflow
Caption: Workflow for pine processionary moth pheromone identification.
Field Trapping Experimental Workflow
Caption: Workflow for pine processionary moth field trapping experiments.
Conclusion
This compound is a crucial precursor in the biosynthesis of the potent sex pheromone of the pine processionary moth, (Z)-13-hexadecen-11-ynyl acetate. While not a direct attractant, its role in the biosynthetic pathway is of significant interest for potential biotechnological production of the active pheromone. The protocols and data presented here provide a framework for researchers and professionals working on the chemical ecology and management of this important forest pest.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (Z)-11-Hexadecenoic Acid
Introduction
(Z)-11-Hexadecenoic acid, an omega-5 monounsaturated fatty acid, is a structural component of lipids and is involved in various biological signaling processes. Accurate identification and quantification of this compound in complex biological matrices are crucial for researchers in metabolic diseases, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for fatty acid analysis due to its high resolution and sensitivity.[1] However, the direct analysis of free fatty acids like this compound is challenging due to their low volatility and polar carboxyl groups, which can cause poor chromatographic peak shapes and inaccurate results.[1][2]
To overcome these limitations, a derivatization step is essential. The most common method is the conversion of the fatty acid into its more volatile and less polar fatty acid methyl ester (FAME) through a process called esterification.[2][3][4] This application note provides detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound from biological samples.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Samples
This protocol describes a modified Folch method for extracting total lipids from matrices such as plasma, tissues, or cultured cells.[1][5]
Materials:
-
Sample (e.g., 100 µL plasma, 10-50 mg homogenized tissue)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Methodology:
-
Sample Preparation: Place the sample (e.g., 100 µL plasma) into a glass tube.[1] For tissue samples, first, homogenize approximately 10-50 mg in a suitable buffer.[4]
-
Internal Standard: Add a known amount of internal standard (e.g., C17:0) to the sample for quantification.[1]
-
Solvent Addition: Add 2 mL of the chloroform:methanol (2:1, v/v) solution to the sample.[4]
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture and vortex again for 1 minute.[4] Centrifuge at 1,500-3,000 x g for 10 minutes to achieve clear phase separation.[1][4]
-
Collection: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass pipette and transfer it to a new clean glass tube.[1][4]
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen to obtain the dried lipid extract.[1] The sample is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol details the widely used acid-catalyzed esterification method using Boron Trifluoride (BF₃)-Methanol to convert the extracted fatty acids into FAMEs.[1][3]
Materials:
-
Dried lipid extract from Protocol 1
-
Boron Trifluoride-Methanol (BF₃-Methanol) reagent (12-14% w/w)[2]
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Methodology:
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the dried lipid extract in the glass tube.[2][3]
-
Reaction: Tightly cap the tube and vortex briefly. Heat the mixture at 60-80°C for 60 minutes in a heating block or water bath.[3][4] Ensure the tube is well-sealed.
-
Cooling: After incubation, remove the tube and allow it to cool to room temperature.[2]
-
FAME Extraction: Add 1 mL of hexane and 1 mL of water or saturated NaCl solution to the tube.[2][4] Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.[3]
-
Collection and Drying: Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.[2] Pass the organic layer through a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Final Sample: The resulting sample containing the FAME derivative of this compound is now ready for GC-MS analysis.
Data Presentation: GC-MS Analysis and Parameters
The following tables summarize the typical instrument conditions and expected mass spectrometric data for the analysis of this compound methyl ester.
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Typical Value |
|---|---|
| GC System | Agilent 7890A or equivalent[6] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[6][7] |
| Injector Temperature | 220-250°C[5][6] |
| Injection Mode | Splitless (1 µL injection volume)[5] |
| Carrier Gas | Helium (99.9% purity)[6] |
| Oven Program | Initial 70-80°C, ramp 10-15°C/min to 250°C, hold for 5-10 min[5][7] |
| MS System | Agilent 5975C or equivalent[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6][8] |
| Source Temperature | 200-250°C[6][8] |
| Mass Scan Range | 45-450 Da[8] |
Table 2: Key Mass Fragments for Identification of this compound Methyl Ester (C₁₇H₃₂O₂)
| m/z (mass-to-charge ratio) | Interpretation | Relative Abundance |
|---|---|---|
| 268 | Molecular Ion [M]⁺ | Low to Moderate |
| 237 | [M - OCH₃]⁺ (Loss of methoxy (B1213986) group) | Moderate |
| 74 | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ | High (Base Peak) |
| 55 | Alkyl chain fragment | High |
| 41 | Alkyl chain fragment | High |
Table 3: Derivatization Protocol Summary
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Esterification | 12-14% BF₃-Methanol, 60-80°C, 60 min[3][4] | Converts carboxylic acid to methyl ester. |
| Extraction | Hexane[2] | Isolates the non-polar FAMEs. |
| Washing | Water or Saturated NaCl[2][4] | Removes the catalyst and other polar impurities. |
| Drying | Anhydrous Sodium Sulfate[2] | Removes residual water from the final sample. |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving this compound's isomer, palmitoleic acid.
This compound is an isomer of palmitoleic acid ((Z)-9-Hexadecenoic acid). Palmitoleic acid has been identified as a "lipokine," a lipid hormone regulated by the mTOR signaling pathway that influences systemic metabolism.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Gas chromatography/mass spectrometry analysis and uv absorptivity of bio-oils extracted from some locally grown plant seeds in nothern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metabolon.com [metabolon.com]
Application Notes and Protocols for the Laboratory Synthesis of (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of (Z)-11-Hexadecenoic acid, an omega-5 monounsaturated fatty acid. The methods outlined below are standard organic chemistry transformations that offer high stereoselectivity for the desired (Z)-isomer.
Introduction
This compound is a monounsaturated fatty acid of interest in various research fields. While it can be isolated from natural sources, chemical synthesis provides a reliable method for obtaining high-purity material for experimental use. The key challenge in its synthesis is the stereoselective formation of the cis (Z) double bond at the C11 position. This document details two primary and effective strategies for achieving this: the Wittig reaction and alkyne metathesis followed by stereoselective reduction.
Method 1: The Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and a phosphonium (B103445) ylide.[1][2][3] A key advantage of this reaction is that the position of the newly formed double bond is unequivocally fixed.[3] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the kinetic (Z)-product.[1][4]
The overall strategy involves two main stages: the preparation of a C11-phosphonium salt and the subsequent Wittig reaction with a C5-aldehyde component.
Logical Workflow for Wittig Synthesis
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Wittig Reaction
Part A: Synthesis of Decyltriphenylphosphonium Bromide (Phosphonium Salt)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromodecane (1.0 eq) and triphenylphosphine (1.1 eq).
-
Solvent: Add acetonitrile (B52724) (approx. 2 M concentration relative to 1-bromodecane) as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the phosphonium salt.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The product is typically used without further purification.
Part B: Wittig Olefination to form (Z)-11-Hexadecene
-
Ylide Generation:
-
Suspend the decyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.5 M) in a flame-dried, three-neck flask under an inert atmosphere at -78°C (dry ice/acetone (B3395972) bath).
-
Slowly add n-butyllithium (n-BuLi) (1.0 eq, as a solution in hexanes) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating ylide formation.[2]
-
Stir the mixture at -78°C for 1 hour.
-
-
Reaction with Aldehyde:
-
Add hexanal (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Quenching and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (B92381) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to isolate (Z)-11-hexadecene. The (E)-isomer, if present, will typically have a slightly different retention factor.
Part C: Oxidation to this compound
A variety of oxidation methods can be employed. A Jones oxidation is a classic and effective method.
-
Setup: Dissolve the purified (Z)-11-hexadecene (1.0 eq) in acetone in a flask equipped with a dropping funnel and stirrer, and cool to 0°C in an ice bath.
-
Oxidation: Slowly add Jones reagent (chromic acid in sulfuric acid) dropwise until a persistent orange color remains.
-
Workup: Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting carboxylic acid can be further purified by recrystallization or chromatography if necessary.
Method 2: Alkyne Metathesis and Stereoselective Reduction
Alkyne metathesis is a powerful reaction that redistributes alkyne chemical bonds, catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten).[5][6] This strategy involves the cross-metathesis of two terminal alkynes, followed by a stereoselective reduction of the resulting internal alkyne to the (Z)-alkene. The key advantage is the highly reliable and selective formation of the (Z)-double bond using specific reduction catalysts like Lindlar's catalyst.[5]
Logical Workflow for Alkyne Metathesis
Caption: Workflow for the synthesis of this compound via alkyne metathesis.
Experimental Protocol: Alkyne Metathesis
Part A: Alkyne Cross-Metathesis
-
Setup: In a glovebox, add the alkyne metathesis catalyst (e.g., Schrock's molybdenum or tungsten alkylidyne complex, typically 1-5 mol%) to a flame-dried Schlenk flask.
-
Reagents: Dissolve 1-heptyne (1.0 eq) and 10-undecynoic acid (1.0 eq) in an anhydrous, degassed solvent such as toluene (B28343) or dichloromethane.
-
Reaction: Add the substrate solution to the catalyst. The reaction is typically run at elevated temperatures (e.g., 80°C) and monitored by GC-MS or TLC for the consumption of starting materials. A volatile alkyne byproduct (e.g., 2-butyne) is generated, which helps drive the reaction to completion.[7]
-
Workup: After completion, cool the reaction and remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to remove the metal catalyst and any side products, yielding hexadec-11-ynoic acid.
Part B: Stereoselective Reduction (Lindlar Hydrogenation)
-
Setup: Dissolve the purified hexadec-11-ynoic acid (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) or hexane.
-
Catalyst: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead, typically 5-10% by weight) and quinoline (B57606) (as a catalyst poison to prevent over-reduction, ~1 eq relative to Pd).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or GC-MS. The reaction is complete when the starting alkyne is fully consumed.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting this compound is often of high purity but can be further purified by chromatography if needed.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical quantitative data for the described synthesis routes. Values can vary based on specific reaction conditions, scale, and purification efficiency.
| Parameter | Wittig Reaction | Alkyne Metathesis & Reduction | Reference |
| Overall Yield | 40-60% | 50-75% | General Literature |
| (Z):(E) Selectivity | >90:10 (with non-stabilized ylides) | >98:2 (with Lindlar reduction) | [4][5] |
| Key Reagents | Triphenylphosphine, n-BuLi, Hexanal | Schrock/Fürstner Catalyst, Lindlar's Catalyst | [2][6][7] |
| Primary Byproduct | Triphenylphosphine oxide | Volatile small alkyne (e.g., 2-butyne) | [1][7] |
| Advantages | Well-established, readily available reagents. | High (Z)-selectivity, modular approach. | |
| Disadvantages | Removal of triphenylphosphine oxide can be difficult; use of strong base (n-BuLi). | Air/moisture-sensitive and expensive metal catalysts. |
Disclaimer: These protocols are intended for trained chemists in a laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Handle strong bases, pyrophoric reagents, and heavy metal catalysts with extreme caution and according to established safety guidelines.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 6. The Ascent of Alkyne Metathesis to Strategy-Level Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne Metathesis in Organic Synthesis [organic-chemistry.org]
Application Notes and Protocols for (Z)-11-Hexadecenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid methyl ester is a monounsaturated fatty acid methyl ester (FAME) with potential applications in various fields, including the development of pharmaceuticals and as a research chemical. Its biological activities, such as antimicrobial and antioxidant properties, are of significant interest. This document provides detailed application notes, experimental protocols for its synthesis and analysis, and a summary of available data on its biological activity.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₂O₂ | [1] |
| Molecular Weight | 268.43 g/mol | [1] |
| CAS Number | 822-05-9 | [2] |
| Synonyms | Methyl (Z)-11-hexadecenoate, 11Z-Hexadecenoic acid methyl ester | [2] |
| Appearance | Liquid (presumed) | [2] |
| Purity | >99% (commercially available) | [2] |
Applications
This compound methyl ester and related fatty acid methyl esters have been identified in natural extracts exhibiting various biological activities, suggesting their potential use in the following areas:
-
Antimicrobial Research: As a component of natural oils with demonstrated activity against pathogenic bacteria.
-
Antioxidant Studies: For investigation of its potential to scavenge free radicals and mitigate oxidative stress.
-
Drug Development: As a starting point or intermediate for the synthesis of more complex bioactive molecules.
-
Cosmetics: Potentially as an emollient and skin-conditioning agent.[3]
-
Food Industry: As a potential flavoring agent.[3]
Experimental Protocols
Synthesis of this compound Methyl Ester via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for forming Z-isomers from non-stabilized ylides.[4] The following protocol is a proposed synthetic route based on established Wittig reaction principles.
Workflow for the Synthesis of this compound Methyl Ester
Caption: Synthesis of this compound methyl ester.
Materials:
-
n-Pentyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl 11-oxoundecanoate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add n-pentyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve methyl 11-oxoundecanoate (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at -78 °C via a dropping funnel or syringe pump.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification Workflow
Caption: Purification of the final product.
-
Purification (Column Chromatography):
-
The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound methyl ester.
-
Expected Yield and Purity:
Protocol for DPPH Radical Scavenging Assay
This protocol is adapted for the analysis of fatty acid methyl esters.[5]
Materials:
-
This compound methyl ester
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of this compound methyl ester in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Biological Activity Data
Direct quantitative data on the biological activity of pure this compound methyl ester is limited in the available scientific literature. However, several studies have analyzed natural oils and extracts containing this and other fatty acid methyl esters, reporting significant biological activities.
Antimicrobial Activity
A study on the seed oil of Lepidium sativum, which was found to contain 11-octadecenoic acid, methyl ester among other compounds, reported antimicrobial activity against a range of pathogens.[6]
| Microorganism | Minimum Inhibitory Concentration (MIC) of Lepidium sativum Seed Oil (mg/mL) |
| Staphylococcus aureus | 47.5 |
| Bacillus subtilis | 47.5 |
| Escherichia coli | 47.5 |
| Pseudomonas aeruginosa | 47.5 |
| Salmonella enterica | 90 |
| Klebsiella pneumoniae | 47.5 |
| Candida albicans | 47.5 |
Note: The reported MIC values are for the entire seed oil and not for pure this compound methyl ester. Further studies are required to determine the specific contribution of this compound to the observed activity.
Antioxidant Activity
The same study on Lepidium sativum seed oil also evaluated its antioxidant activity using the DPPH assay.[6]
| Assay | IC₅₀ Value of Lepidium sativum Seed Oil |
| DPPH Radical Scavenging | 40 mg/mL |
Note: This IC₅₀ value represents the antioxidant capacity of the entire oil. The specific antioxidant activity of pure this compound methyl ester has not been reported.
Cytotoxicity
While no direct data on the cytotoxicity of this compound methyl ester was found, a study on an ethanol (B145695) extract of Musa paradisiaca, which contains hexadecanoic acid, methyl ester (a related saturated fatty acid methyl ester), showed cytotoxic effects against an oral cancer cell line. The IC₅₀ for the crude extract was reported as 15 µg/mL.[7] This suggests that fatty acid methyl esters may have potential as anticancer agents, but further investigation with the pure compound is necessary.
Conclusion
This compound methyl ester is a fatty acid methyl ester with potential applications in various research and development areas. The provided protocols offer a starting point for its synthesis and the evaluation of its antioxidant properties. The available biological data, primarily from studies on complex natural extracts, suggest that this compound may possess antimicrobial and antioxidant activities. However, it is crucial for researchers to conduct further studies on the pure compound to elucidate its specific biological functions and potential therapeutic applications.
References
- 1. This compound, methyl ester [webbook.nist.gov]
- 2. larodan.com [larodan.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for (Z)-11-Hexadecenoic Acid Pheromone Trap Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid and its derivatives, such as (Z)-11-hexadecenal, (Z)-11-hexadecen-1-ol, and (Z)-11-hexadecenyl acetate (B1210297), are crucial components of the sex pheromones of numerous lepidopteran pest species. These compounds are potent attractants for male moths and are extensively utilized in integrated pest management (IPM) programs for monitoring and controlling insect populations. The efficacy of pheromone-based pest management hinges on the optimized design of trapping systems, including the trap type, lure composition, and deployment strategy.
These application notes provide a comprehensive guide to the design and evaluation of pheromone traps incorporating this compound and its derivatives. The protocols outlined below are intended to assist researchers in developing and optimizing trapping systems for specific target species.
Target Species and Pheromone Blends
This compound and its related compounds are key pheromone components for several economically important moth species. The precise blend and ratio of these components are often species-specific and can even vary among different geographical populations of the same species.
One of the most well-studied insects that utilizes derivatives of this compound is the diamondback moth (Plutella xylostella) , a major pest of cruciferous crops worldwide.[1][2] Research has shown that a three-component blend is highly effective for trapping P. xylostella males. This blend typically consists of (Z)-11-hexadecenal (Z11-16:Ald), (Z)-11-hexadecenyl acetate (Z11-16:Ac), and (Z)-11-hexadecen-1-ol (Z11-16:OH).[1][2]
Other notable pests that respond to this compound derivatives include:
-
Pine Processionary Moth (Thaumetopoea pityocampa) : Utilizes this compound as a sex pheromone.
-
Cotton Bollworm (Helicoverpa armigera) and Corn Earworm (Helicoverpa zea) : The pheromone blend for H. zea is primarily composed of (Z)-11-hexadecenal, with smaller amounts of other related compounds.[3][4]
-
Various Noctuid Moths : (Z)-11-Hexadecenal has been identified as a sex attractant for several noctuid species.[5][6]
Data Presentation: Efficacy of Pheromone Blends and Dosages
The following tables summarize quantitative data from field trials evaluating different pheromone blends and dosages for trapping Plutella xylostella.
Table 1: Comparison of Pheromone Blend Ratios for Plutella xylostella
| Pheromone Blend Ratio (Z11-16:Ald : Z11-16:OH : Z11-16:Ac) | Mean Male Moths Captured (per trap, per week) | Significance (p < 0.05) | Study Reference |
| 8 : 18 : 100 | Varies by week, initially lower than 10:1:90 | A | Tacain et al. |
| 10 : 1 : 90 | Varies by week, initially higher than 8:18:100 | B | Tacain et al. |
| Hexane Control | Significantly lower than pheromone blends | C | Tacain et al. |
Data adapted from a field study on commercial canola fields. The total septum load was 0.1 mg.[1]
Table 2: Optimal Pheromone Dose for a Vietnamese Strain of Plutella xylostella
| Pheromone Dose (mg per lure) of a 5:5:1 mixture (Z11-16:Ald : Z11-16:OAc : Z11-16:OH) | Mean Male Moths Captured (per trap) | Significance (p < 0.05) | Study Reference |
| 0.001 | Lower than 0.01 mg | A | Dinh et al. |
| 0.01 | Highest capture rate | B | Dinh et al. |
| 0.1 | Lower than 0.01 mg | A | Dinh et al. |
| 1 | Lower than 0.01 mg | A | Dinh et al. |
| Virgin Female Control | Comparable to 0.01 mg | B | Dinh et al. |
Data from a study conducted in cabbage fields in Vietnam.[2][7]
Experimental Protocols
Protocol 1: Field Evaluation of Pheromone Trap Design
Objective: To determine the most effective trap design for capturing the target moth species using a specific this compound-based pheromone blend.
Materials:
-
At least three different trap designs (e.g., Delta trap, Funnel trap, Sticky wing trap).
-
Pheromone lures containing the desired blend and dosage of this compound derivatives.
-
Stakes or hangers for trap deployment.
-
Field plot with a known or suspected population of the target insect.
-
Data collection sheets or electronic device.
-
Forceps or gloves for handling lures to avoid contamination.[8][9]
Experimental Workflow Diagram:
Caption: Workflow for evaluating pheromone trap designs.
Procedure:
-
Site Selection: Choose a field with a known population of the target species. No insecticides should be applied during the experiment.[1]
-
Experimental Design: Use a randomized block design. Establish at least four replicate blocks, with each block containing one of each trap type. Blocks should be spaced at least 50 meters apart to minimize interference.
-
Trap Preparation and Placement:
-
Handle lures with clean forceps or gloves to prevent cross-contamination.[8][9]
-
Place one of each trap type within each block in a randomized order. Traps within a block should be at least 20 meters apart.
-
Position traps at a consistent height appropriate for the target species' flight behavior (e.g., just above the crop canopy).
-
-
Data Collection:
-
Check traps weekly, preferably on the same day and time.
-
Count and record the number of target moths captured in each trap.
-
Remove captured moths after counting.
-
Replace sticky liners or empty collection chambers as needed. Lures should be replaced according to the manufacturer's recommendations.
-
-
Data Analysis:
-
Analyze the moth capture data using an Analysis of Variance (ANOVA).
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which trap designs are statistically different in their capture efficiency.
-
Protocol 2: Determining Optimal Pheromone Lure Dosage
Objective: To identify the pheromone dosage that results in the highest trap capture for the target species.
Materials:
-
The most effective trap type as determined from Protocol 1 or from existing literature.
-
Pheromone lures with varying dosages of the this compound-based blend (e.g., 0.01 mg, 0.1 mg, 1.0 mg, 5.0 mg).
-
Unbaited traps to serve as a control.
-
Stakes or hangers for trap deployment.
-
Field plot with a known or suspected population of the target insect.
-
Data collection sheets or electronic device.
-
Forceps or gloves for handling lures.
Experimental Workflow Diagram:
Caption: Workflow for optimizing pheromone lure dosage.
Procedure:
-
Site Selection and Experimental Design: Follow the same principles as in Protocol 1, using a randomized block design with at least four replicates.
-
Treatment Groups: The treatments will be the different pheromone dosages and the unbaited control.
-
Trap Preparation and Placement:
-
Within each block, deploy one trap for each dosage level and one control trap, ensuring they are placed in a randomized order.
-
Maintain a minimum distance of 50 meters between traps to prevent interference.
-
-
Data Collection:
-
Monitor the traps weekly throughout the flight season of the target species.
-
Record the number of captured target moths for each dosage.
-
-
Data Analysis:
-
Use ANOVA to compare the mean trap catches for each dosage.
-
If the ANOVA indicates a significant difference, use a post-hoc test like Tukey's HSD to identify which dosages are statistically different from each other and from the control. This will help establish a dose-response relationship and determine the optimal dosage.
-
Logical Relationships in Pheromone Trapping
The success of a pheromone trapping program is dependent on a series of interconnected factors. The following diagram illustrates the logical flow from pheromone emission to successful pest management.
Caption: Logical flow of a pheromone-based trapping system.
By systematically evaluating each component of the trapping system, researchers can develop highly effective and species-specific pest management tools based on this compound and its derivatives.
References
- 1. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 2. Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trap design and pheromone lure type influence Helicoverpa zea (Lepidoptera: Noctuidae) moth capture in sweet corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visual cues enhance effectiveness of pheromone-baited traps for the corn earworm moth, Helicoverpa zea (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early spring moths (Lepidoptera: Noctuidae) captured in traps baited with (Z)-11-hexadecenal | Florida Entomologist [journals.flvc.org]
- 7. Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. museumpests.net [museumpests.net]
Application Notes and Protocols for the Purification of (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (Z)-11-Hexadecenoic acid, a monounsaturated fatty acid of interest in various research and development fields. The following methods are adapted from established procedures for similar C16:1 fatty acids and can be optimized to achieve high purity (>98%).
Purification Techniques Overview
Several techniques can be employed for the purification of this compound from complex mixtures, such as reaction products or natural extracts. The choice of method depends on the initial purity of the sample, the desired final purity, and the scale of the purification. The primary techniques covered in these notes are:
-
Low-Temperature Solvent Crystallization: A cost-effective method for enriching unsaturated fatty acids.
-
Molecular Distillation: Suitable for thermally sensitive compounds, offering purification based on molecular weight.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for achieving very high purity, ideal for final polishing steps.
Quantitative Data Summary
The following table summarizes typical performance metrics for the described purification techniques, based on studies of similar fatty acids. These values should be considered as a general guideline, and optimization will be necessary for specific sample types.
| Purification Technique | Starting Material | Purity Achieved | Yield | Reference |
| Low-Temperature Solvent Crystallization | Mixed Fatty Acids | >93% (Unsaturated Fraction) | ~48% | [1] |
| Molecular Distillation | Mixed Fatty Acids | Dependent on volatility differences | Variable | [2][3] |
| Preparative HPLC | Pre-purified Fatty Acids | >99% | Variable, dependent on loading | [4] |
Experimental Protocols
Low-Temperature Solvent Crystallization
This protocol is adapted from methods used for the separation of unsaturated fatty acids from palm fatty acid distillate.[1]
Objective: To enrich this compound by separating it from saturated fatty acids.
Materials:
-
Crude this compound mixture
-
Methanol (B129727) (analytical grade)
-
Crystallization vessel with agitation
-
Temperature-controlled bath or cryostat
-
Vacuum filtration apparatus
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude fatty acid mixture in methanol. A common starting ratio is 1:15 (w/v) of fatty acids to methanol.[1]
-
Crystallization: Cool the solution to -15°C using a temperature-controlled bath while stirring gently.[1] Maintain this temperature for 24 hours to allow for the crystallization of saturated fatty acids.[1]
-
Filtration: Separate the liquid fraction (olein, enriched in unsaturated fatty acids) from the solid fraction (stearin, enriched in saturated fatty acids) by vacuum filtration at the crystallization temperature.
-
Solvent Removal: Remove the methanol from the liquid fraction using a rotary evaporator to obtain the enriched this compound.
-
Analysis: Determine the purity of the enriched fraction using Gas Chromatography (GC) or HPLC.
Workflow Diagram:
Caption: Workflow for Low-Temperature Solvent Crystallization.
Molecular Distillation
This protocol provides a general procedure for the purification of fatty acids using molecular distillation, which is suitable for separating compounds with different vapor pressures.
Objective: To purify this compound based on its molecular weight and volatility.
Materials:
-
Enriched this compound (from crystallization or other pre-purification)
-
Molecular still (e.g., short-path distillation unit)
-
High-vacuum pump
-
Temperature-controlled heating and cooling systems
Protocol:
-
Degassing: Degas the crude fatty acid sample to remove any dissolved gases that could interfere with the high vacuum.
-
System Setup: Set up the molecular distillation unit, ensuring a high vacuum (typically below 1 Pa).
-
Parameter Setting:
-
Set the evaporator temperature. For C16 fatty acids, this can range from 110 to 160°C, depending on the desired separation.[2]
-
Set the condenser temperature to be significantly lower than the evaporator to ensure efficient condensation of the distillate.
-
Set the feed rate and wiper speed (if applicable) to ensure a thin film on the evaporator surface.
-
-
Distillation: Feed the pre-heated sample into the evaporator. The more volatile components will evaporate, travel a short distance to the condenser, and be collected as the distillate. The less volatile components will be collected as the residue.
-
Fraction Collection: Collect the distillate and residue fractions separately.
-
Analysis: Analyze the purity of the fractions by GC or HPLC to determine the concentration of this compound.
Workflow Diagram:
Caption: Workflow for Molecular Distillation.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to achieve high-purity this compound. The parameters are based on general methods for fatty acid separation and should be optimized for the specific instrument and column used.[5]
Objective: To obtain highly pure (>99%) this compound.
Materials:
-
Pre-purified this compound
-
Preparative HPLC system with a fraction collector
-
Reverse-phase preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
Acid modifier (e.g., acetic acid or formic acid)
Protocol:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities.
-
A typical mobile phase for fatty acid separation is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid) to ensure good peak shape.
-
-
Scale-Up:
-
Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.[5]
-
The flow rate can be scaled using the formula: Flow_prep = Flow_anal * (ID_prep^2 / ID_anal^2), where ID is the internal diameter of the column.
-
-
Sample Preparation: Dissolve the pre-purified fatty acid in a suitable solvent, ideally the initial mobile phase, at a high concentration without causing precipitation.
-
Purification:
-
Inject the sample onto the preparative HPLC column.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the peak of this compound using a fraction collector triggered by UV detection.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the HPLC solvents using a rotary evaporator.
-
The final product can be obtained as a neat oil or re-dissolved in a suitable solvent for storage.
-
-
Purity Confirmation: Confirm the purity of the final product using analytical HPLC or GC-MS.
Workflow Diagram:
Caption: Workflow for Preparative HPLC Purification.
Signaling Pathway Involvement
Long-chain monounsaturated fatty acids, including C16:1 isomers, are known to act as signaling molecules, in part through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[8][9][10]
The diagram below illustrates a simplified signaling pathway where a C16:1 fatty acid, such as this compound, can activate PPARα.
Caption: PPARα Signaling Pathway Activated by C16:1 Fatty Acid.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Separation of Free Fatty Acid and Triglycerides by Molecular Distillation–Experimental and Simulation Approaches | MDPI [mdpi.com]
- 3. wkielab.com [wkielab.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Cardioprotective Effects of Palmitoleic Acid (C16:1n7) in a Mouse Model of Catecholamine-Induced Cardiac Damage Are Mediated by PPAR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of (Z)-11-Hexadecenoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of (Z)-11-Hexadecenoic acid, also known as palmitvaccenic acid, in various biological samples. The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a monounsaturated fatty acid found in various biological systems.[1] While less studied than its isomers such as palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), accurate quantification of this compound is crucial for understanding its metabolic pathways and potential biological roles.[1][2] This document outlines robust and reliable methods for its analysis in matrices such as plasma, serum, tissues, and cell cultures.
Analytical Approaches
The two principal methods for the quantification of this compound are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for fatty acid analysis, offering high chromatographic resolution. A key requirement for GC-MS analysis of fatty acids is a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can often be performed without derivatization, simplifying sample preparation.[4]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of fatty acids similar to this compound. Please note that specific quantitative data for this compound is not extensively available in the literature; therefore, these values should be considered illustrative and may require optimization for specific applications.
Table 1: Illustrative Quantitative Parameters for GC-MS Analysis of C16:1 Fatty Acids
| Parameter | Value | Biological Matrix | Analytical Method |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL | Plasma/Serum | GC-MS |
| Limit of Quantitation (LOQ) | 0.1 - 2.0 µg/mL | Plasma/Serum | GC-MS |
| Linearity Range (R²) | >0.99 | Plasma/Serum | GC-MS |
| Intra-assay CV | <15% | Plasma/Serum | GC-MS |
| Inter-assay CV | <20% | Plasma/Serum | GC-MS |
Table 2: Illustrative Quantitative Parameters for LC-MS/MS Analysis of C16:1 Fatty Acids
| Parameter | Value | Biological Matrix | Analytical Method |
| Limit of Detection (LOD) | 0.4 ppb | General | LC-MS/MS |
| Limit of Quantitation (LOQ) | 0.0005 - 0.5 ng/mL | Tissues | LC-MS/MS |
| Linearity Range (R²) | >0.99 | Plasma/Serum | LC-MS/MS |
| Recovery | 80 - 120% | General | LC-MS/MS |
| Intra-day Precision (RSD) | <10% | General | LC-MS/MS |
| Inter-day Precision (RSD) | <15% | General | LC-MS/MS |
Experimental Protocols
Protocol 1: Quantification of this compound using GC-MS
This protocol details the steps from sample preparation to GC-MS analysis, including lipid extraction and derivatization to FAMEs.
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Homogenization: Homogenize 50-100 mg of tissue or 100 µL of plasma/serum in a chloroform:methanol (2:1, v/v) solution.
-
Internal Standard: Add an appropriate internal standard, such as heptadecanoic acid (C17:0), for accurate quantification.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 0.9% NaCl solution to induce phase separation and centrifuge at 2,000 x g for 10 minutes.
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
-
Reagent Addition: To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Reaction: Tightly cap the tube and heat at 60°C for 30-60 minutes.
-
Extraction of FAMEs: Cool the tube, then add 1 mL of water and 1 mL of hexane (B92381). Vortex to extract the FAMEs into the hexane layer.
-
Collection: Centrifuge and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
GC Column: DB-FastFAME capillary column (20 m x 0.18 mm x 0.20 µm) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection: 1 µL of the FAME extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C
-
Ramp 1: Increase to 170°C at 11°C/min
-
Ramp 2: Increase to 175°C at 0.8°C/min
-
Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a direct analysis of this compound without the need for derivatization.
1. Sample Preparation
-
Extraction: To 100 µL of plasma or serum, add 295 µL of acetonitrile (B52724) containing 1% formic acid and an internal standard.[5]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge.
-
Collection: Collect the supernatant for LC-MS/MS analysis.[5]
2. LC-MS/MS Instrumental Parameters
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Biological Role and Signaling Pathways
This compound is a positional isomer of other more well-studied C16:1 fatty acids.[1] While specific signaling pathways for this compound are not well-defined, fatty acids, in general, are known to play crucial roles in cellular signaling. They can act as signaling molecules themselves or as precursors for other signaling molecules. Free fatty acids can modulate gene transcription and directly influence enzyme activities.[6]
The biosynthesis of hexadecenoic acid isomers originates from palmitic acid through the action of desaturase enzymes.[2] For instance, palmitoleic acid (9cis-16:1) is synthesized from palmitic acid by delta-9 desaturase, while sapienic acid (6cis-16:1) is formed via delta-6 desaturase.[2] The specific biosynthetic pathway for this compound in mammals is less clear, though it is a known component of some biological systems.[1]
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. acgpubs.org [acgpubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-11-Hexadecenoic Acid
Introduction
(Z)-11-Hexadecenoic acid is a monounsaturated fatty acid that serves as a key intermediate and a direct component in the biosynthesis of sex pheromones for numerous lepidopteran species, including significant agricultural pests. Its stereospecific (Z)-configuration is crucial for its biological activity, making stereoselective synthesis a critical aspect for its application in integrated pest management (IPM) strategies, such as in mating disruption and lure-and-kill systems. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, primarily focusing on the Wittig reaction, a reliable method for achieving high (Z)-selectivity. Additionally, a brief overview of its biosynthetic pathway is included for a comprehensive understanding.
While this compound itself is achiral, the term "chiral synthesis" in the context of this document refers to the stereoselective synthesis required to obtain the desired (Z)-isomer, as the geometric isomerism of the double bond is paramount for its function.
Chemical Synthesis via Wittig Reaction
The Wittig reaction is a powerful tool in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphorus ylides. For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed under specific reaction conditions to ensure high kinetic control, leading to the desired cis-isomer.
Synthesis Workflow
The overall synthetic strategy for this compound via the Wittig reaction can be visualized as a two-stage process: the preparation of the phosphonium (B103445) salt and the subsequent Wittig reaction with an appropriate aldehyde.
Caption: Chemical synthesis workflow for this compound.
Experimental Protocols
Part 1: Preparation of (10-Carboxydecyl)triphenylphosphonium bromide
This protocol is adapted from the synthesis of similar phosphonium salts.
Materials:
-
11-Bromoundecanoic acid
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve 11-bromoundecanoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous acetonitrile.
-
Reflux the mixture for 64 hours.[1]
-
After cooling to room temperature, concentrate the solution in vacuo to obtain a viscous oil.[1]
-
Dissolve the oil in a minimal amount of diethyl ether to induce crystallization.[1]
-
Collect the crystalline (10-carboxydecyl)triphenylphosphonium bromide by filtration, wash with cold diethyl ether, and dry under vacuum.
Part 2: Wittig Reaction for this compound
This protocol is adapted from a highly Z-selective synthesis of a similar fatty acid, cis-11-octadecenoic acid.[2]
Materials:
-
(10-Carboxydecyl)triphenylphosphonium bromide (or its methyl ester)
-
Pentanal
-
Potassium t-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend (10-carboxydecyl)triphenylphosphonium bromide (1 equivalent) in anhydrous THF.
-
Cool the suspension to -50 °C in a low-temperature bath.
-
Slowly add a solution of potassium t-butoxide (2 equivalents, to deprotonate both the phosphonium salt and the carboxylic acid) in anhydrous THF to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to orange or deep red).
-
After stirring for 30 minutes at -50 °C, add pentanal (1 equivalent) dropwise to the ylide solution.
-
Allow the reaction to proceed at -50 °C for several hours, then let it slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Purification
-
The crude product, containing both the (Z)- and (E)-isomers of 11-hexadecenoic acid and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel.
-
For enhanced purity of the (Z)-isomer, recrystallization from methanol (B129727) at low temperatures (-20 °C) has been shown to be effective for similar long-chain fatty acids.[2] The (E)-isomer, often having a higher melting point, tends to crystallize out, enriching the filtrate with the desired (Z)-isomer.
Quantitative Data
The following table summarizes typical yields and stereoselectivity achieved in Wittig reactions for the synthesis of (Z)-alkenoic acids, based on literature for similar compounds.
| Reactants | Base/Solvent/Temp. | Product | Yield (%) | (Z):(E) Ratio | Reference |
| n-Heptanal and 10-methoxycarbonyldecyltriphenylphosphonium bromide | Potassium t-butoxide/THF/-50°C | Methyl cis-11-octadecenoate | 79 | 95:5 | [2] |
| Various aldehydes and non-stabilized ylides | Various bases/solvents | (Z)-Alkenes | Moderate to High | >97:3 | [3] |
Biosynthesis of this compound
In insects, this compound is typically biosynthesized from palmitic acid through a series of enzymatic reactions within the pheromone gland. This pathway involves desaturation and sometimes chain-shortening or elongation steps.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The Wittig reaction provides a robust and highly stereoselective method for the synthesis of this compound, a crucial component of many insect pheromones. By carefully selecting a non-stabilized ylide and maintaining low reaction temperatures, high yields of the desired (Z)-isomer can be achieved. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and sustainable agriculture. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable production of this important semiochemical.
References
- 1. prepchem.com [prepchem.com]
- 2. The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response [scirea.org]
- 3. Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Field Application of (Z)-11-Hexadecenoic Acid and Its Derivatives for Insect Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid and its derivatives, such as (Z)-11-hexadecenal and (Z)-11-hexadecen-1-ol, are critical components of the sex pheromones of numerous lepidopteran pest species. These semiochemicals are potent attractants for male moths and are widely utilized in integrated pest management (IPM) programs for monitoring population dynamics, detecting infestations, and in some cases, for mass trapping or mating disruption. This document provides detailed application notes and protocols for the field use of these compounds in insect monitoring, with a focus on key pest species such as the diamondback moth (Plutella xylostella) and species from the Heliothis genus.
Target Insect Species
This compound and its related compounds are effective for monitoring a range of lepidopteran pests. The specific composition of the pheromone blend is often crucial for species-specific attraction.
Table 1: Key Target Insect Species and Corresponding Pheromone Components
| Target Insect Species | Common Name | Key Pheromone Components |
| Plutella xylostella | Diamondback Moth | (Z)-11-Hexadecenal, (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecen-1-ol[1][2] |
| Heliothis virescens | Tobacco Budworm | (Z)-11-Hexadecenal, (Z)-11-Hexadecen-1-ol[3][4] |
| Heliothis subflexa | - | (Z)-11-Hexadecen-1-ol is a critical component of a larger blend. |
| Helicoverpa armigera | Cotton Bollworm | (Z)-11-Hexadecenal[5] |
Quantitative Data on Pheromone Lure Efficacy
The effectiveness of pheromone traps is highly dependent on the blend ratio of the chemical components and their release rate. The following tables summarize quantitative data from field trials.
Table 2: Efficacy of Different Pheromone Blends for Plutella xylostella (Diamondback Moth) Monitoring
| Pheromone Blend Ratio (Z11-16:Ald : Z11-16:OH : Z11-16:Ac) | Lure Loading | Mean Male Moths Captured (per trap per week) | Study Location |
| 8:18:100 | 0.1 mg | Data not explicitly quantified, but effective.[6] | Uruguay[6] |
| 10:1:90 | 0.1 mg | Significantly more attractive than the 8:18:100 blend in initial sampling.[6] | Uruguay[6] |
| 5:5:1 (Z11-16:Ald : Z11-16:OAc : Z11-16:OH) | 0.01 mg | Optimal for the Vietnamese strain of DBM.[2][7] | Vietnam[2][7] |
Table 3: Effect of (Z)-11-Hexadecen-1-ol Concentration on Heliothis virescens (Tobacco Budworm) Trap Capture
| Pheromone Blend | % (Z)-11-Hexadecen-1-ol (relative to total pheromone) | Effect on Male Capture | Dispenser Type |
| Two-component (HV-2) and Six-component (HV-6) | 0.25% | Significantly higher than traps with no Z11-16:OH.[4] | Polyvinyl chloride (PVC)[4] |
| Two-component (HV-2) and Six-component (HV-6) | 1% | Significantly increased in some tests.[4] | Polyvinyl chloride (PVC)[4] |
| Two-component (HV-2) and Six-component (HV-6) | 5.95% | Significantly reduced catches.[4] | Polyvinyl chloride (PVC)[4] |
Experimental Protocols
Preparation of Pheromone Lures
This protocol describes the preparation of rubber septa lures, a common method for controlled release of pheromones.
Materials:
-
This compound derivatives (e.g., (Z)-11-hexadecenal, (Z)-11-hexadecen-1-ol, (Z)-11-hexadecenyl acetate) of high purity (>95%)
-
Hexane (HPLC grade)
-
White rubber septa
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Fume hood
Procedure:
-
Prepare Stock Solutions: In a fume hood, prepare stock solutions of the individual pheromone components in hexane. For example, a 10 mg/mL stock solution.
-
Prepare Pheromone Blend: Based on the target insect and desired blend ratio (see Table 2), calculate the volume of each stock solution required. In a clean glass vial, combine the calculated volumes of the stock solutions.
-
Lure Loading: Add the desired total amount of the pheromone blend to the vial. For example, for a 0.1 mg lure, add 10 µL of a 10 mg/mL total pheromone solution.
-
Septa Impregnation: Place a white rubber septum into the vial containing the pheromone blend. Allow the solvent to evaporate completely in the fume hood, leaving the pheromone absorbed into the septum.
-
Storage: Store the prepared lures in a freezer (-20°C) in airtight containers until field deployment.
Field Deployment of Pheromone Traps
This protocol provides a general guideline for the deployment of pheromone traps for insect monitoring.
Materials:
-
Pheromone lures (prepared as in 4.1)
-
Traps (e.g., Delta traps, bucket traps, or sticky traps)
-
Trap hangers (wire or string)
-
Disposable gloves
-
Field notebook or data collection device
-
GPS device for marking trap locations
Procedure:
-
Trap Selection: Choose a trap type appropriate for the target insect and environmental conditions. Delta traps are commonly used for moths.
-
Lure Placement: Using clean gloves to avoid contamination, place one pheromone lure inside the trap according to the manufacturer's instructions. For Delta traps, the lure is typically placed on the sticky bottom surface.
-
Trap Placement:
-
Deploy traps in the field at the desired density. For monitoring, a typical density is 1-2 traps per hectare.
-
Hang traps from posts or tree branches at a height that is appropriate for the target insect's flight behavior. For many moth species, a height of 1-1.5 meters is effective.
-
Ensure traps are placed away from obstructions that might interfere with the pheromone plume, such as dense foliage.
-
-
Trap Servicing:
-
Check traps regularly (e.g., weekly) to count and record the number of captured target insects.
-
Replace sticky liners when they become saturated with insects or debris.
-
Replace pheromone lures according to their specified field life (typically 4-6 weeks, but this can vary).
-
-
Data Collection: For each trap, record the date, trap location (GPS coordinates), number of target insects captured, and any relevant environmental conditions.
Visualizations
Generalized Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism of pheromone reception and signal transduction in an insect olfactory sensory neuron.
Caption: Generalized pathway of insect pheromone reception.
Experimental Workflow for Pheromone Trap Monitoring
The following diagram outlines the workflow for a typical pheromone-based insect monitoring program.
Caption: Workflow for insect monitoring using pheromone traps.
References
- 1. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 2. Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 4. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the HPLC Analysis of (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is an isomer of the more commonly known palmitoleic acid. Accurate and reliable quantification of this and related fatty acid isomers is crucial in various fields, including metabolic research, drug development, and nutritional science. High-performance liquid chromatography (HPLC) offers a versatile and robust platform for the analysis of fatty acids. However, due to their lack of a strong native chromophore, methods often require derivatization for sensitive UV detection or the use of alternative detection techniques like mass spectrometry (MS). This document provides detailed application notes and protocols for the HPLC-based analysis of this compound, catering to both underivatized and derivatized approaches.
Methods Overview
Two primary HPLC-based strategies are presented for the analysis of this compound:
-
Reversed-Phase HPLC with UV Detection (Underivatized): A straightforward method suitable for samples with relatively high concentrations of the analyte. Detection is performed at low wavelengths (around 200-210 nm).
-
Reversed-Phase HPLC with UV/Fluorescence Detection (with Derivatization): A highly sensitive method for trace-level quantification. Fatty acids are derivatized with a UV-absorbing or fluorescent tag prior to analysis. This approach significantly enhances detection sensitivity.
Method 1: Reversed-Phase HPLC with UV Detection (Underivatized)
This method is adapted from established protocols for the analysis of palmitoleic acid isomers and is suitable for the direct analysis of this compound.[1][2][3]
Experimental Protocol
1. Sample Preparation:
-
For oil or lipid samples, perform saponification to release free fatty acids. A typical procedure involves heating the sample with an alcoholic solution of potassium hydroxide.
-
Extract the free fatty acids using a suitable organic solvent like hexane (B92381) or diethyl ether after acidification of the sample.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | BDS-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Isocratic Example: 85:15 (v/v) Acetonitrile:Water | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
3. Quantitative Data Summary (Based on Palmitoleic Acid Isomer Analysis):
| Parameter | Value | Reference |
| Linearity Range | 0.05 to 500 µg/mL | [1][2][3] |
| Limit of Detection (LOD) | ~0.2 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | - |
Note: Retention times for this compound should be determined by injecting a pure standard. The elution order of positional isomers on a standard C18 column can be challenging to predict and may require optimization of the mobile phase composition. For enhanced separation of positional isomers, specialized columns such as those with cholesterol-based stationary phases may be considered.[4]
Experimental Workflow
Method 2: Reversed-Phase HPLC with Pre-column Derivatization
For enhanced sensitivity, derivatization of the carboxylic acid group with a chromophoric or fluorophoric reagent is recommended. 2,4'-dibromoacetophenone (B128361) is a common derivatizing agent that allows for sensitive UV detection.
Experimental Protocol
1. Derivatization Procedure:
-
To the dried fatty acid extract, add a solution of 2,4'-dibromoacetophenone in acetone.
-
Add a catalytic amount of a base, such as triethylamine, to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 30-60 minutes). A lower temperature for a shorter duration can help prevent isomerization of unsaturated fatty acids.
-
After cooling, the reaction can be stopped by adding a small amount of acetic acid.
-
The resulting solution containing the fatty acid derivatives can be directly injected or further diluted if necessary.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Two Nova-Pak C18 columns (4 µm, 250 x 4.6 mm) in series or equivalent |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) |
| Example Gradient: Start with 70% Acetonitrile, ramp to 95% over 30 minutes. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm (for 2,4'-dibromoacetophenone derivatives) |
| Injection Volume | 10 µL |
3. Quantitative Data Summary:
Quantitative parameters for this method are highly dependent on the derivatization efficiency and the specific fatty acid. It is essential to perform a full method validation for this compound.
Experimental Workflow with Derivatization
Biological Context: Signaling Pathways Involving C16:1 Fatty Acids
While the specific signaling roles of this compound are not as extensively studied as its isomer, palmitoleic acid (9Z-Hexadecenoic acid), the latter is recognized as a "lipokine"—a lipid hormone that communicates between tissues to regulate metabolic processes.[5] Understanding these pathways can provide a valuable context for drug development professionals. Palmitoleic acid has been shown to influence key signaling pathways related to metabolism and inflammation.[1][3][6]
Palmitoleic Acid Signaling Overview
This diagram illustrates that palmitic acid is a precursor to palmitoleic acid via the enzyme SCD1. Palmitoleic acid then acts as a signaling molecule, activating mTOR and PPARα/AMPK pathways, which contribute to improved insulin sensitivity and reduced fat accumulation in the liver.[1][3] It also exerts anti-inflammatory effects by inhibiting TLR4 signaling.[6] Given the structural similarity, it is plausible that this compound may have similar or competing biological activities, making its accurate quantification a topic of interest in metabolic drug discovery.
References
- 1. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. balsinde.org [balsinde.org]
- 3. mdpi.com [mdpi.com]
- 4. hplc.eu [hplc.eu]
- 5. metabolon.com [metabolon.com]
- 6. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isotopic Labeling of (Z)-11-Hexadecenoic Acid for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic labeling with stable isotopes is a powerful and safe technique for tracing the metabolic fate of molecules within biological systems. By introducing a compound enriched with non-radioactive heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), researchers can track its absorption, distribution, and transformation into various metabolites. (Z)-11-Hexadecenoic acid (also known as palmitvaccenic acid, C16:1n-5) is a monounsaturated fatty acid found in measurable levels in mammalian cells. While its specific physiological roles are still under investigation, studying its metabolism can provide valuable insights into lipid networks and their dysregulation in diseases like obesity, diabetes, and cancer.[1][2]
These application notes provide a comprehensive framework for designing and executing metabolic tracing studies using isotopically labeled this compound, from tracer selection to data analysis. The protocols are adaptable for both in vitro cell culture and in vivo animal models.
Principle of the Method
The core principle involves introducing a known quantity of isotopically labeled this compound into a biological system. The "heavy" tracer molecule is chemically identical to its endogenous counterpart and is therefore processed through the same metabolic pathways.[3] At various time points, samples are collected, and lipids are extracted. Mass spectrometry (MS) is then used to detect and quantify the mass shift caused by the heavy isotopes, allowing for the differentiation and quantification of the tracer and its metabolic products from the pre-existing unlabeled pools. This provides a dynamic view of fatty acid incorporation into complex lipids, turnover rates, and pathway activities.[1]
Experimental Design & Considerations
Choice of Isotopic Label
The selection of the isotope is a critical first step. The most common choices for fatty acid tracing are ¹³C and ²H (Deuterium).
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Synthesis | Typically requires complex, multi-step synthesis from ¹³C-labeled precursors. | Can sometimes be achieved via exchange reactions, but specific labeling often requires synthesis. |
| Cost | Higher cost of starting materials. | Generally lower cost of starting materials. |
| Detection | Detectable by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). | Primarily detected by MS. |
| Metabolic Alteration | Generally does not significantly alter the metabolic fate of the molecule. | C-²H bonds are stronger than C-¹H bonds (Kinetic Isotope Effect), which can potentially alter metabolic rates. |
| Background Noise | Natural abundance of ¹³C (~1.1%) must be corrected for in data analysis. | Low natural abundance results in very low background noise. |
Recommendation: For most metabolic flux studies, uniformly ¹³C-labeled this compound (e.g., [U-¹³C₁₆]-(Z)-11-Hexadecenoic acid) is preferred as it minimizes the kinetic isotope effect and allows for tracing of the entire carbon backbone through various metabolic transformations.
Proposed Metabolic Pathways
While the specific functions of this compound in mammals are not fully elucidated, its metabolic fate can be predicted based on general fatty acid metabolism.[3] Once introduced, the labeled fatty acid is expected to be activated to its Acyl-CoA derivative. From there, it can be incorporated into complex lipids, elongated, or undergo β-oxidation for energy production.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines the steps for tracing the fatty acid in a cell culture system.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Isotopically labeled this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ice-cold methanol (B129727)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well) at a density that ensures ~80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: a. Prepare a stock solution of the labeled fatty acid (e.g., 10-50 mM in ethanol). b. Warm a solution of fatty acid-free BSA (e.g., 10% w/v in serum-free medium) to 37°C. c. Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve a final molar ratio between 2:1 and 4:1 (fatty acid:BSA). This complex improves solubility and delivery to cells. d. Incubate for 1 hour at 37°C to allow for complete complexation. e. Dilute the fatty acid-BSA complex into the appropriate cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Metabolic Labeling: a. Aspirate the medium from the cells and wash once with sterile PBS. b. Add the prepared labeling medium to the cells. c. Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
Cell Harvest and Lipid Extraction: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add ice-cold methanol to the wells and scrape the cells. c. Transfer the cell suspension to a glass tube for lipid extraction as described in Protocol 2.
Protocol 2: Lipid Extraction from Cells or Plasma
This protocol uses a modified Bligh-Dyer method for total lipid extraction.
Materials:
-
Cell suspension (from Protocol 1) or plasma sample
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
Procedure:
-
Solvent Addition: To the sample (e.g., 1 mL of cell suspension in methanol or 100 µL of plasma), add solvents to achieve a final ratio of Chloroform:Methanol:Aqueous Sample of 2:2:1.8 (v/v/v). For a 1 mL sample, this would typically involve adding 1 mL of chloroform and adjusting the methanol and water volumes.
-
Vortex and Phase Separation: Vortex the mixture vigorously for 1 minute. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collect Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas until the lipid extract is completely dry.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
To analyze the total fatty acid composition of the lipid extract, fatty acids must be cleaved from complex lipids and derivatized.
Materials:
-
Dried lipid extract (from Protocol 2)
-
Methanol with 2.5% H₂SO₄ (or 14% Boron Trifluoride in Methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Transesterification: Add 1 mL of methanol with 2.5% H₂SO₄ to the dried lipid extract.
-
Incubation: Seal the tube and heat the mixture at 80°C for 1-2 hours.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs and transfer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the final hexane solution to a GC vial for analysis.
Data Analysis and Presentation
Mass spectrometry (GC-MS or LC-MS) is the primary analytical method. GC-MS is excellent for analyzing FAMEs and resolving isomers, while LC-MS/MS can be used to analyze intact lipid species and trace the labeled fatty acid into specific phospholipids and triglycerides.[4]
Workflow for Isotopic Labeling Experiment
Illustrative Data Tables
Quantitative data from metabolic tracing experiments should be presented clearly. The following tables show examples of how to structure results.
Note: The data below are for illustrative purposes only, based on typical results for common fatty acids like palmitate, and should be replaced with experimental data.
Table 1: Isotopic Enrichment of this compound in Major Lipid Classes Over Time
| Time (Hours) | Free Fatty Acid Pool (%) | Phospholipids (%) | Triacylglycerols (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 45.2 ± 3.1 | 8.5 ± 1.1 | 12.3 ± 1.5 |
| 4 | 25.8 ± 2.5 | 22.1 ± 2.4 | 35.7 ± 3.0 |
| 8 | 15.1 ± 1.9 | 28.9 ± 2.8 | 48.2 ± 4.1 |
| 24 | 5.3 ± 0.8 | 30.5 ± 3.2 | 55.6 ± 4.5 |
| Values represent the percentage of the this compound pool that is isotopically labeled (M+16 for a U-¹³C₁₆ tracer). |
Table 2: Fractional Contribution of Labeled Precursor to De Novo Synthesized Fatty Acids
| Fatty Acid | Fractional Contribution (%) |
| Stearic Acid (18:0) | 2.5 ± 0.4 |
| (Z)-13-Octadecenoic Acid (18:1n-5) | 15.8 ± 2.1 |
| Arachidic Acid (20:0) | 0.8 ± 0.2 |
| Values represent the percentage of the downstream fatty acid pool derived from the labeled this compound tracer after 24 hours, indicating elongation. |
By following these protocols and considerations, researchers can effectively use isotopic labeling to uncover the metabolic roles of this compound, contributing to a deeper understanding of lipid metabolism in health and disease.
References
- 1. Palmitvaccenic Acid (Δ11- cis-hexadecenoic acid) Is Synthesized by an OLE1-like Desaturase in the Arbuscular Mycorrhiza Fungus Rhizophagus irregularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solid-Phase Synthesis of (Z)-11-Hexadecenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solid-phase synthesis of (Z)-11-Hexadecenoic acid, an important unsaturated fatty acid and a component of insect pheromones. The synthesis is based on a Wittig reaction performed on a solid support, which offers advantages in terms of purification and automation. This method allows for the efficient and stereoselective production of the target molecule, with the final product being cleaved from the resin and purified. The protocols provided herein are intended to serve as a comprehensive guide for researchers in organic synthesis, drug development, and chemical ecology.
Introduction
This compound is a monounsaturated fatty acid that has garnered interest due to its role as a pheromone component in various insect species. The stereoselective synthesis of this compound is crucial for its biological activity. Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the efficient construction of organic molecules, offering simplified purification procedures by which excess reagents and byproducts are washed away from the resin-bound product. The Wittig reaction, a robust method for alkene formation, can be effectively adapted for solid-phase synthesis to produce (Z)-alkenes with high stereoselectivity, particularly when using non-stabilized ylides.
This application note details a strategy for the solid-phase synthesis of this compound. The general approach involves the immobilization of a suitable ω-functionalized carboxylic acid onto a solid support, followed by chain elongation and introduction of the Z-configured double bond via a solid-phase Wittig reaction, and subsequent cleavage from the resin.
Synthesis Workflow
The overall synthetic strategy for this compound on a solid support is depicted in the following workflow diagram.
Caption: General workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Solid-phase synthesis reactions are typically performed in specialized glass reaction vessels equipped with a frit and a stopcock to allow for easy washing of the resin. Anhydrous solvents should be used for moisture-sensitive reactions.
Resin Selection: A common choice for the immobilization of carboxylic acids is a Wang resin or a 2-chlorotrityl chloride resin. For this protocol, we will utilize a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the integrity of the final product.
Protocol 1: Immobilization of 11-Hydroxyundecanoic Acid
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a shaker vessel.
-
Coupling Reaction: In a separate flask, dissolve 11-hydroxyundecanoic acid (2.0 eq. relative to resin loading) and diisopropylethylamine (DIEA) (4.0 eq.) in anhydrous DCM (5 mL).
-
Add the solution of the hydroxy acid and DIEA to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (B129727) (1 mL) and continue shaking for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Oxidation of the Resin-Bound Alcohol to Aldehyde
-
Resin Swelling: Swell the resin from the previous step in anhydrous DCM (10 mL) for 30 minutes.
-
Oxidation: Add Dess-Martin periodinane (DMP) (3.0 eq.) to the swollen resin.
-
Shake the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Solid-Phase Wittig Reaction
-
Ylide Preparation (in a separate flask):
-
Suspend (pentyl)triphenylphosphonium bromide (4.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (3.8 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change, typically to orange or deep red.
-
-
Wittig Reaction:
-
Swell the aldehyde-functionalized resin in anhydrous THF (10 mL) for 30 minutes under an inert atmosphere.
-
Cool the resin suspension to 0 °C.
-
Slowly add the freshly prepared ylide solution to the resin suspension.
-
Allow the reaction mixture to slowly warm to room temperature and shake overnight.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of this compound from the Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / DCM (e.g., 20:80 v/v).
-
Cleavage: Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.
-
Filtration: Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (3 x 5 mL).
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure.
Protocol 5: Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The stereoselectivity of the double bond can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of the corresponding methyl ester.
-
Data Presentation
| Step | Parameter | Value | Reference |
| Resin Loading | Initial Loading of 2-chlorotrityl chloride resin | 1.0 - 1.6 mmol/g | Manufacturer's data |
| Immobilization | Yield | >90% | [1][2] |
| Oxidation | Conversion | >95% | [3] |
| Wittig Reaction | Z:E Selectivity | Typically >95:5 for non-stabilized ylides | [4][5] |
| Cleavage | Yield | >85% | [2] |
| Overall Yield | Estimated | 60-70% | - |
| Final Purity | After Chromatography | >98% | Analytical Data |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the chemical transformations on the solid support.
Caption: Key chemical transformations in the solid-phase synthesis of this compound.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 5.38-5.32 (m, 2H, -CH=CH-), 2.35 (t, J=7.5 Hz, 2H, -CH₂COOH), 2.04-1.99 (m, 4H, -CH₂-CH=CH-CH₂-), 1.63 (p, J=7.4 Hz, 2H, -CH₂CH₂COOH), 1.37-1.25 (m, 16H, -(CH₂)₈-), 0.90 (t, J=7.0 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 180.4, 130.3, 129.8, 34.1, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 27.2, 24.7, 22.6, 14.1.
-
GC-MS (of methyl ester): A single major peak corresponding to the methyl ester of this compound with the expected molecular ion peak. The Z/E ratio can be determined by the integration of the corresponding peaks.
Conclusion
The solid-phase synthesis of this compound via a Wittig reaction offers a streamlined and efficient alternative to traditional solution-phase methods. The protocols outlined in this document provide a detailed guide for the successful synthesis, purification, and characterization of the target molecule. This approach is amenable to automation and library synthesis, making it a valuable tool for researchers in various fields of chemical and biological sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of a polymer bound Wittig reaction and use in multi-step organic synthesis for the overall conversion of alcohols to β-hydroxyamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 5. The Oxidative Cleavage of 9,10‐Dihydroxystearic Triglyceride with Oxygen and Cu Oxide‐based Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (Z)-11-Hexadecenoic Acid from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Z)-11-Hexadecenoic acid, a positional isomer of palmitoleic acid, is a monounsaturated fatty acid with emerging interest in various research and development fields. While not as common as other fatty acids, it is found in select natural sources. This document provides detailed application notes and protocols for the extraction and enrichment of this compound from these natural sources, focusing on established scientific techniques. The methodologies outlined are intended to provide a foundation for laboratory-scale extraction and purification.
Natural Sources and Composition
This compound is primarily found in plant-based oils. Macadamia nuts (Macadamia integrifolia) and sea buckthorn (Hippophae rhamnoides) are notable for their relatively high content of palmitoleic acid, which often includes the (Z)-11 isomer. The fatty acid composition of macadamia oil is rich in monounsaturated fatty acids, with oleic acid and palmitoleic acid being the major components.
Extraction and Purification Techniques
The extraction of this compound from natural sources typically involves an initial oil extraction followed by enrichment and purification steps. The choice of method depends on the desired purity, yield, and available equipment.
1. Oil Extraction from Source Material:
The first step is the extraction of the total lipid content from the natural source. Common methods include:
-
Solvent Extraction: A widely used method that employs non-polar solvents like hexane (B92381) to dissolve and extract the oil from the ground source material.
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as a solvent.[1][2] This method is advantageous as it avoids the use of organic solvents and can be selective.[1]
-
Cold Pressing: A mechanical extraction method that avoids the use of heat and solvents, often resulting in a higher quality oil.
2. Enrichment and Purification of this compound:
Once the oil is extracted, several techniques can be employed to increase the concentration of this compound:
-
Alkali-Catalyzed Hydrolysis: The extracted oil is hydrolyzed to break down triglycerides into free fatty acids and glycerol (B35011).[3][4] This is a necessary step before further purification of the fatty acids.
-
Low-Temperature Crystallization: This technique separates fatty acids based on their different melting points. Saturated fatty acids crystallize at higher temperatures and can be removed, thus enriching the filtrate in unsaturated fatty acids like this compound.
-
Molecular Distillation: A purification technique performed under high vacuum, which separates molecules based on their molecular weight. It is effective in isolating fatty acids with high purity.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for the fine separation and purification of fatty acid isomers.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and enrichment of palmitoleic acid, which includes the this compound isomer.
Table 1: Palmitoleic Acid Content in Macadamia Oil using Different Extraction Methods
| Extraction Method | Palmitoleic Acid Content (%) | Oil Yield (%) | Reference |
| Squeezing | 18.71 - 19.39 | - | [6] |
| Solvent Extraction | 18.71 - 19.39 | - | [6] |
| Aqueous Extraction | 18.71 - 19.39 | - | [6] |
| Ultrasound-assisted hydrolase extraction | 40.54 ± 2.55 | 80.10 ± 2.45 | [7] |
| Organic solvent extraction | - | - | [7] |
| Physical cold pressing | - | - | [7] |
Table 2: Enrichment of Palmitoleic Acid from Sea Buckthorn Pulp Oil
| Purification Step | Palmitoleic Acid Content (%) | Overall Yield (%) | Reference |
| Initial Mixed Fatty Acids | 27.17 | - | [8] |
| After Two-Step Solvent Crystallization and Molecular Distillation | 54.18 | 56.31 | [8] |
Table 3: Purity of Palmitoleic Acid from Vegetable Oil via Hydrolysis, Molecular Distillation, and Crystallization
| Purification Method | Purity of Palmitoleic Acid (%) | Reference |
| Alkali Catalytic Hydrolysis, Multistage Molecular Distillation, and Solvent Crystallization | > 90 | [3] |
Experimental Protocols
Protocol 1: Extraction of Oil from Macadamia Nuts via Solvent Extraction
This protocol describes a standard laboratory procedure for extracting oil from macadamia nuts using a non-polar solvent.
Materials:
-
Dried macadamia nuts
-
Hexane (analytical grade)
-
Grinder or blender
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grind the dried macadamia nuts into a fine powder.
-
Accurately weigh a known amount of the ground macadamia powder and place it into a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the boiling flask with hexane to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of hexane (approximately 69°C).
-
Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the sample.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the hexane-oil mixture from the boiling flask to a round-bottom flask for solvent removal.
-
Remove the hexane using a rotary evaporator under reduced pressure.
-
The remaining substance is the extracted macadamia nut oil. Store it under nitrogen in a cool, dark place.
Protocol 2: Enrichment of this compound using a Combination of Hydrolysis, Molecular Distillation, and Low-Temperature Crystallization
This protocol is a multi-step process to achieve high purity this compound from vegetable oil.
Part A: Alkali-Catalyzed Hydrolysis
-
In a reaction vessel, combine the extracted vegetable oil, water, and an alkali (e.g., sodium hydroxide) in a mass ratio of 1 : (2-8) : (0.1-0.6).[3]
-
Heat the mixture and stir continuously to facilitate the hydrolysis of triglycerides into free fatty acids and glycerol.
-
After the reaction is complete, separate the fatty acid layer from the aqueous glycerol layer.
-
Wash the fatty acid layer with water to remove any residual alkali and glycerol.
Part B: Multistage Molecular Distillation
-
Subject the mixed free fatty acids from Part A to multistage molecular distillation.
-
Collect the light component fractions, which will be enriched in lower molecular weight fatty acids, including palmitoleic acid.
Part C: Low-Temperature Solvent Crystallization
-
Dissolve the collected light component from Part B in a solvent such as methanol. A typical ratio of the light component to solvent is 1:1 to 1:20.[3]
-
Slowly cool the solution to a low temperature (e.g., 5°C) while stirring.[3]
-
Maintain this temperature for a period (e.g., 1.5 hours) to allow for the crystallization of saturated fatty acids.[3]
-
Separate the crystallized saturated fatty acids by suction filtration.
-
Recover the filtrate, which is now enriched in unsaturated fatty acids.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the final product with a high concentration of this compound.
Visualizations
Caption: General workflow for the extraction and enrichment of this compound.
Caption: Protocol workflow for solvent extraction of macadamia nut oil.
Caption: Protocol workflow for the enrichment of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107556156B - A kind of method for extracting palmitoleic acid from natural vegetable oil - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of triacylglycerols containing positional isomers of hexadecenoic acids by enantiomeric liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient extraction of Macadamia nut oil and Palmitoleic acid enrichment with freeze-dried microencapsulation application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (Z)-11-Hexadecenoic Acid in Electroantennography (EAG) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, is a compound of significant interest in the field of chemical ecology and insect neurophysiology. As a potential semiochemical, understanding its perception by insects is crucial for developing novel pest management strategies and for fundamental research into insect olfaction. Electroantennography (EAG) is a powerful technique used to measure the electrical responses of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in EAG studies.
Data Presentation: Electroantennogram (EAG) Dose-Response to Fatty Acid Derivatives
The following table summarizes representative quantitative data from an EAG study on the dose-dependent olfactory response of mosquitoes to a long-chain fatty acid ester, propyl octadecanoate. This data illustrates the typical dose-response relationship observed in EAG experiments and can serve as a reference for expected outcomes with this compound.
| Species | Compound | Dose (g) | Mean EAG Response (mV) | Fold Increase vs. Control |
| Anopheles stephensi | Propyl octadecanoate | 10⁻⁷ | 0.5 ± 0.1 | 2.4 |
| 10⁻⁶ | 1.1 ± 0.2 | 4.2 | ||
| 10⁻⁵ | 1.8 ± 0.3 | 5.5 | ||
| Aedes aegypti | Propyl octadecanoate | 10⁻⁷ | 0.4 ± 0.1 | 1.9 |
| 10⁻⁶ | 0.9 ± 0.2 | 4.6 | ||
| 10⁻⁵ | 1.5 ± 0.2 | 5.8 |
Data adapted from a study on propyl octadecanoate, a C21 fatty acid ester, demonstrating a dose-dependent EAG response in mosquitoes.[1]
Experimental Protocols
This section provides a detailed methodology for conducting EAG analysis with this compound.
Materials and Reagents
-
This compound (purity >98%)
-
Solvent (e.g., hexane, paraffin (B1166041) oil, or dimethyl sulfoxide)
-
Saline solution (e.g., Ringer's solution)
-
Conductive gel (e.g., Spectra 360)
-
Insects of the target species
-
Micropipettes
-
Filter paper strips
-
EAG system (including amplifier, data acquisition system, and software)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillaries
-
Silver or tungsten electrodes
-
Odor delivery system (e.g., stimulus controller, purified air source)
Preparation of Stimulus Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in hexane).
-
Perform serial dilutions of the stock solution to create a range of concentrations for dose-response studies (e.g., 10⁻⁵ g/µL, 10⁻⁴ g/µL, 10⁻³ g/µL, 10⁻² g/µL, 10⁻¹ g/µL).
-
As a control, use the pure solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. Allow the solvent to evaporate completely before use.
Insect Preparation
-
Select a healthy, adult insect of the desired sex and age.
-
Immobilize the insect (e.g., by chilling on ice or using a restraining holder).
-
Excise one antenna at the base using fine scissors or a sharp blade under a dissecting microscope.
-
Immediately mount the excised antenna between the two electrodes.
Electrode Placement and Antenna Mounting
-
Fill two glass capillaries with saline solution.
-
Insert a silver or tungsten wire into each capillary to act as an electrode.
-
Mount the capillaries on micromanipulators.
-
For the reference electrode, carefully insert the tip of the capillary into the basal end of the antenna.
-
For the recording electrode, cut a small portion of the distal tip of the antenna and place the recording electrode in contact with the exposed end. A small amount of conductive gel can be used to ensure a good electrical connection.
EAG Recording
-
Place the mounted antenna preparation in a continuous stream of purified, humidified air delivered through a main airline.
-
Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna.
-
Allow the antenna to acclimate to the air stream for at least 1 minute.
-
To deliver a stimulus, insert the filter paper with the odorant into a Pasteur pipette connected to a stimulus controller.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatile molecules over the antenna.
-
Record the resulting electrical potential (depolarization) from the antenna using the EAG software.
-
Present stimuli in ascending order of concentration, with a sufficient interval between stimulations (e.g., 30-60 seconds) to allow the antenna to recover.
-
Present the solvent control periodically throughout the experiment to monitor the baseline response.
Data Analysis
-
Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus presentation. The response is typically the peak depolarization from the baseline.
-
Subtract the average response to the solvent control from the response to each this compound concentration to normalize the data.
-
Construct a dose-response curve by plotting the mean normalized EAG response against the logarithm of the stimulus concentration.
Visualizations
Experimental Workflow for Electroantennography
Caption: A flowchart illustrating the key steps in an electroantennography (EAG) experiment.
Hypothetical Olfactory Signaling Pathway for Fatty Acids
Caption: A proposed signaling pathway for fatty acid detection in insect olfactory neurons.
References
Application Notes and Protocols for the Wittig Reaction in the Synthesis of (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-11-Hexadecenoic acid is a monounsaturated fatty acid that serves as a key intermediate in the biosynthesis of insect pheromones, making its synthesis valuable for agricultural pest management research and the development of eco-friendly pest control strategies. The Wittig reaction is a powerful and versatile method for the stereoselective formation of alkenes, and it is particularly well-suited for the synthesis of the (Z)-isomer of 11-hexadecenoic acid. This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing a Z-selective Wittig reaction. The reaction involves the coupling of a non-stabilized phosphorus ylide with a protected ω-oxo fatty acid ester.
Principle of the Wittig Reaction
The Wittig reaction facilitates the formation of a carbon-carbon double bond from the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of this reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides, typically derived from alkyltriphenylphosphonium halides, are employed under kinetic control conditions. These conditions generally involve the use of strong, non-lithium bases in aprotic, non-polar solvents at low temperatures to favor the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.
Overall Synthesis Workflow
The synthesis of this compound via the Wittig reaction can be outlined in four main stages:
-
Preparation of the Phosphonium (B103445) Salt: Synthesis of pentyltriphenylphosphonium bromide from 1-bromopentane (B41390) and triphenylphosphine (B44618).
-
Preparation of the Aldehyde: Oxidation of 11-hydroxyundecanoic acid to 11-oxoundecanoic acid, followed by esterification to protect the carboxylic acid group.
-
Z-Selective Wittig Reaction: The coupling of the pentylide with methyl 11-oxoundecanoate to form methyl (Z)-11-hexadecenoate.
-
Hydrolysis: Conversion of the methyl ester to the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Pentyltriphenylphosphonium Bromide
This protocol describes the preparation of the phosphonium salt required for the Wittig reaction.
Materials:
-
1-Bromopentane
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopentane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield pentyltriphenylphosphonium bromide.
Protocol 2: Synthesis of Methyl 11-Oxoundecanoate
This protocol outlines the preparation of the protected aldehyde fragment.
Materials:
-
11-Hydroxyundecanoic acid
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
To a stirred solution of 11-hydroxyundecanoic acid (1.0 eq) in anhydrous DCM, add PCC (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 11-oxoundecanoic acid.
-
Dissolve the crude 11-oxoundecanoic acid in methanol and add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 11-oxoundecanoate.
Protocol 3: Wittig Reaction for the Synthesis of Methyl (Z)-11-Hexadecenoate
This protocol details the key step for the formation of the (Z)-alkene.
Materials:
-
Pentyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Methyl 11-oxoundecanoate
Procedure:
-
Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a deep red or orange color.
-
Cool the ylide solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of methyl 11-oxoundecanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
Protocol 4: Purification of Methyl (Z)-11-Hexadecenoate
The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Several methods can be employed for its separation.
Method A: Column Chromatography
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the less polar alkene from the more polar triphenylphosphine oxide.
Method B: Precipitation of Triphenylphosphine Oxide
-
Dissolve the crude reaction mixture in a minimal amount of a polar solvent like acetonitrile (B52724) or ethyl acetate.
-
Add zinc chloride (1.1 eq) and stir. A complex of triphenylphosphine oxide and zinc chloride will precipitate.[1]
-
Filter off the precipitate and wash the filter cake with the same solvent.
-
The filtrate containing the desired product can be further purified by passing it through a short plug of silica gel.
Protocol 5: Hydrolysis of Methyl (Z)-11-Hexadecenoate
This protocol describes the final deprotection step to yield the target carboxylic acid.
Materials:
-
Methyl (Z)-11-hexadecenoate
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve methyl (Z)-11-hexadecenoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. Note that yields and purities are estimates and may vary depending on experimental conditions and purification techniques.
Table 1: Reagents and Stoichiometry
| Step | Reagent | Molar Eq. |
| 1. Phosphonium Salt Synthesis | 1-Bromopentane | 1.1 |
| Triphenylphosphine | 1.0 | |
| 2. Aldehyde Synthesis | 11-Hydroxyundecanoic acid | 1.0 |
| Pyridinium chlorochromate (PCC) | 1.1 | |
| Methanol | Excess | |
| 3. Wittig Reaction | Pentyltriphenylphosphonium bromide | 1.1 |
| Sodium hydride (NaH) | 1.1 | |
| Methyl 11-oxoundecanoate | 1.0 | |
| 4. Hydrolysis | Methyl (Z)-11-hexadecenoate | 1.0 |
| Sodium hydroxide (NaOH) | 2.0 |
Table 2: Expected Yields and Product Characteristics
| Product | Expected Yield (%) | Z:E Ratio | Physical State |
| Pentyltriphenylphosphonium bromide | >90 | N/A | White Solid |
| Methyl 11-oxoundecanoate | ~80-90 (over 2 steps) | N/A | Colorless Oil |
| Methyl (Z)-11-hexadecenoate | ~70-85 | >95:5 | Colorless Oil |
| This compound | >90 | >95:5 | Liquid/Low-melting solid |
Mechanism of Z-Selective Wittig Reaction
The high (Z)-selectivity of the Wittig reaction with non-stabilized ylides is attributed to kinetic control of the reaction pathway. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The transition state leading to the cis-oxaphosphetane is sterically less hindered and therefore kinetically favored over the trans-oxaphosphetane. The subsequent syn-elimination from the cis-oxaphosphetane yields the (Z)-alkene.
Caption: Mechanism of the Z-selective Wittig reaction.
References
Troubleshooting & Optimization
(Z)-11-Hexadecenoic acid degradation and storage stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the degradation and storage stability of (Z)-11-Hexadecenoic acid (also known as Palmitoleic acid).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a monounsaturated fatty acid, is lipid peroxidation. This process is a free-radical chain reaction involving initiation, propagation, and termination steps. The double bond at the 11th carbon is particularly susceptible to attack by reactive oxygen species (ROS), leading to the formation of various degradation products such as hydroperoxides, aldehydes, and other oxygenated compounds.[1][2] In biological systems, it can also undergo beta-oxidation for energy production.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a freezer at temperatures between -20°C and -80°C.[3] It is crucial to protect it from light, air (oxygen), and moisture. For optimal stability, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4] For solutions, using an appropriate solvent and storing in aliquots for single use can prevent degradation from repeated freeze-thaw cycles.
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound can be indicated by several observations. Physical changes may include a change in color or the development of a rancid odor. Chemically, degradation can be detected by the appearance of unexpected peaks in analytical chromatograms (GC-MS or HPLC) corresponding to oxidation products. An increase in the peroxide value or anisidine value of an oil containing this fatty acid also signifies degradation.
Q4: Can I use a deuterated internal standard for quantifying this compound? What are the potential issues?
A4: Yes, using a deuterated internal standard like this compound-d14 is the gold standard for accurate quantification by mass spectrometry. However, potential issues to be aware of include ensuring the isotopic purity of the standard and monitoring for any deuterium (B1214612) exchange, which could affect quantification.[4] It is also important to confirm that the deuterated standard co-elutes with the native compound under the chosen chromatographic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in stability studies.
-
Possible Cause 1: Improper Storage and Handling.
-
Troubleshooting Steps:
-
Verify that the this compound is stored at the recommended temperature (-20°C to -80°C) and protected from light and air.[3]
-
If working with a solution, ensure it is stored under an inert gas and that aliquots are used to avoid repeated freeze-thaw cycles.[4]
-
Always use clean glassware or appropriate plasticware to prevent contamination from residues that could catalyze degradation.
-
-
-
Possible Cause 2: Contamination of Solvents or Reagents.
-
Troubleshooting Steps:
-
Run a blank analysis of your solvents to check for any interfering peaks.
-
Use high-purity, HPLC, or GC-grade solvents for all preparations.
-
Prepare fresh solutions and reagents regularly to avoid the accumulation of contaminants.[4]
-
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause 1: Oxidative Degradation.
-
Troubleshooting Steps:
-
The unexpected peaks are likely oxidation products such as hydroperoxides, aldehydes, or ketones.
-
To minimize oxidation during sample preparation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your samples.
-
Ensure that the entire analytical process, from sample preparation to injection, is performed promptly to reduce exposure to air and light.
-
-
-
Possible Cause 2: Isomerization.
-
Troubleshooting Steps:
-
The cis double bond in this compound can isomerize to the trans form under certain conditions (e.g., high temperature or exposure to certain catalysts).
-
Optimize your analytical method to separate cis and trans isomers. HPLC with a silver ion column or a long, polar GC column can be effective for this separation.[5]
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | -20°C to -80°C | [3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [4] |
| Protection | Protect from light, air, and moisture | [3] |
| Forced Degradation (Target) | 5-20% degradation | [6][7][8] |
| GC-MS Derivatization | Fatty Acid Methyl Esters (FAMEs) | |
| HPLC Mobile Phase (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixtures | [5][9][10][11] |
| Forced Degradation Condition | Typical Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 60°C | Minimal degradation expected |
| Oxidation | 3% H₂O₂ at room temperature | Hydroperoxides, aldehydes, ketones, epoxides |
| Thermal Degradation | 40-80°C | Isomerization (cis to trans), oxidative products |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours) | Oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or another suitable organic solvent
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage condition (-20°C) in the dark.
-
Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC or GC-MS method to quantify the remaining this compound and identify any degradation products.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its degradation products.
1. Sample Preparation (Derivatization to FAMEs): a. To the dried lipid extract (from the forced degradation study or other samples), add 1 mL of 14% Boron trifluoride (BF₃) in methanol. b. Cap the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution. e. Vortex vigorously for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer. f. Carefully collect the upper hexane layer for GC-MS analysis.
2. GC-MS Parameters:
-
Column: A polar capillary column (e.g., DB-FFAP, HP-88, or SP-2560) is recommended for good separation of fatty acid isomers and their degradation products.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/minute.
-
Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Identification: Compare mass spectra of unknown peaks with a spectral library (e.g., NIST) and known standards.
-
Visualizations
References
- 1. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. larodan.com [larodan.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. aocs.org [aocs.org]
Technical Support Center: Synthesis of (Z)-11-Hexadecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-11-Hexadecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and effective method for synthesizing this compound is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde to form the desired alkene. For this compound, this typically involves the reaction of a C5 aldehyde with a C11 phosphonium (B103445) ylide. The Z-selectivity is favored by using non-stabilized ylides under kinetic control.
Q2: What are the primary byproducts and impurities I should expect?
The main byproducts and impurities encountered during the Wittig synthesis of this compound include:
-
Triphenylphosphine (B44618) oxide (TPPO): This is the major byproduct of the Wittig reaction.[1][2][3][4][5]
-
(E)-11-Hexadecenoic acid: The geometric isomer of the desired product. Its formation depends on the stereoselectivity of the Wittig reaction.[6][7]
-
Unreacted starting materials: Residual aldehyde or phosphonium salt.
-
Solvent and reagent residues: Traces of solvents, bases, or other reagents used in the synthesis.
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may form.
Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct?
TPPO can be challenging to remove due to its polarity and solubility. Here are a few common methods:
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. You can often precipitate the TPPO by concentrating the reaction mixture and adding a non-polar "anti-solvent".[3]
-
Filtration through a silica (B1680970) plug: Due to its high polarity, TPPO strongly adsorbs to silica gel. A quick filtration through a short plug of silica can effectively remove it from a less polar product.[3][5]
-
Precipitation with metal salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent like ethanol (B145695) can precipitate the TPPO complex, which can then be removed by filtration.[1][3]
Q4: How can I separate the (Z) and (E) isomers of 11-Hexadecenoic acid?
The separation of geometric isomers of fatty acids can be achieved using silver ion chromatography. This technique utilizes the interaction between the pi electrons of the double bond and silver ions. This can be performed using silver nitrate-impregnated silica gel in column chromatography or by using a silver ion HPLC column.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Ylide Formation | Ensure the base used is strong enough to deprotonate the phosphonium salt. Maintain strictly anhydrous conditions, as the ylide is sensitive to moisture.[9] |
| Steric Hindrance | If using sterically hindered starting materials, consider increasing the reaction time or temperature. However, be aware that this may affect the Z/E selectivity.[9] |
| Presence of Acidic Protons | The ylide is a strong base and can be quenched by acidic protons in the starting materials or solvent. Ensure your starting materials are free of acidic impurities.[9] |
| Side Reactions | The ylide can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion before workup. |
Problem 2: Poor Z-selectivity (High E-isomer content)
| Possible Cause | Suggested Solution |
| Ylide Type | For high Z-selectivity, use a non-stabilized ylide (e.g., with an alkyl substituent). Stabilized ylides tend to favor the (E)-isomer.[6][7] |
| Reaction Conditions | Perform the reaction under kinetic control, typically at low temperatures. The presence of lithium salts can sometimes decrease Z-selectivity.[10][11] |
| Solvent Choice | The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents often favor Z-alkene formation with non-stabilized ylides. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
Part A: Preparation of the Phosphonium Ylide
-
Under an inert atmosphere (N₂ or Ar), add undecyltriphenylphosphonium bromide to anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at low temperature for 1-2 hours.
Part B: Wittig Reaction
-
To the ylide solution, slowly add a solution of pentanal in anhydrous THF dropwise at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde.
Part C: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or a similar organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
To remove the bulk of the triphenylphosphine oxide, dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., diethyl ether) and add a non-polar solvent (e.g., hexanes) to precipitate the TPPO. Filter to remove the solid.
-
Further purify the filtrate containing the this compound by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of this compound
For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs).
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Dissolve a small sample of the purified product in a solution of BF₃ in methanol (B129727) (e.g., 14% w/v).
-
Heat the mixture at 60-100°C for 10-30 minutes.
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
The hexane layer can be directly injected into the GC-MS.
GC-MS Conditions (Example):
-
Column: A polar capillary column (e.g., HP-5MS) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.[12]
-
Carrier Gas: Helium
-
MS Detector: Scan from m/z 50 to 500.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Gas chromatography/mass spectrometry analysis and uv absorptivity of bio-oils extracted from some locally grown plant seeds in nothern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-11-Hexadecenoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z)-11-Hexadecenoic acid, a key intermediate in the biosynthesis of silkworm pheromones.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Wittig reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete Ylide Formation: The strong base may not have fully deprotonated the phosphonium (B103445) salt. | - Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride).- Verify the anhydrous nature of the solvent, as moisture will quench the base and ylide.[2][3]- A distinct color change (often to deep red or orange) typically indicates ylide formation.[2] |
| 2. Steric Hindrance: The aldehyde or ketone used may be sterically hindered, slowing the reaction. | - For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[4] | |
| 3. Labile Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition. | - Use freshly distilled or purified aldehyde.- Consider an in-situ method where the aldehyde is generated from the corresponding alcohol immediately before the Wittig reaction.[4] | |
| Poor (Z)-Stereoselectivity (High E-isomer content) | 1. Ylide Stabilization: The phosphonium ylide may be semi-stabilized, leading to a mixture of E/Z isomers. | - Use a non-stabilized ylide (e.g., where the R group on the ylide is an alkyl group) to favor the (Z)-alkene.[4][5][6] |
| 2. Reaction Conditions: Certain conditions can favor the formation of the more thermodynamically stable (E)-alkene. | - Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-product.[2]- Use potassium or sodium-based strong bases, which can enhance Z-selectivity with non-stabilized ylides.[2]- The presence of lithium salts can sometimes decrease Z-selectivity; using salt-free conditions can be beneficial.[4][5] | |
| Difficulty in Product Purification | 1. Presence of Triphenylphosphine (B44618) Oxide: This is a common and often difficult-to-remove byproduct of the Wittig reaction. | - Crystallization: If the product is a solid, recrystallization can be effective.[2]- Column Chromatography: This is a widely used method for separating the product from triphenylphosphine oxide.[2]- Azeotropic Distillation: While described for the related aldehyde, a similar principle might be adapted using a suitable solvent.[7] |
| 2. Unreacted Starting Materials: Incomplete reaction can leave behind starting aldehyde or phosphonium salt. | - Optimize reaction stoichiometry and time to ensure complete conversion.- Utilize column chromatography for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for obtaining high (Z)-selectivity for 11-Hexadecenoic acid?
The Wittig reaction is the most prevalent method for preparing alkenes with controlled stereochemistry. To achieve high (Z)-selectivity, a non-stabilized phosphonium ylide should be reacted with an appropriate aldehyde.[5][8] For instance, the reaction of undecyltriphenylphosphonium bromide with pentanal under salt-free conditions at low temperatures would be a suitable approach.
Q2: How can I improve the Z/E isomer ratio in my Wittig reaction?
To favor the (Z)-alkene, consider the following modifications:
-
Use Non-Stabilized Ylides: Ylides with simple alkyl groups predominantly form (Z)-alkenes.[6]
-
Employ Salt-Free Conditions: The presence of lithium salts can sometimes decrease Z-selectivity. Using bases like sodium amide or potassium tert-butoxide can be beneficial.[4][5]
-
Low Reaction Temperatures: Running the reaction at low temperatures (e.g., -78°C) favors the kinetically controlled formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.[2]
-
Solvent Choice: Performing the reaction in a solvent like dimethylformamide (DMF) in the presence of sodium iodide can also significantly favor the Z-isomer.[4]
Q3: My Grignard reaction for a related synthesis is failing. What are the common pitfalls?
Grignard reactions are highly sensitive to moisture and protic solvents. Key troubleshooting steps include:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[3]
-
Initiation: The reaction between magnesium turnings and the alkyl halide can sometimes be slow to start. A small crystal of iodine or gentle heating can help initiate the reaction.
-
Functional Group Compatibility: Grignard reagents are strong bases and will react with acidic protons (e.g., from alcohols, amines, or carboxylic acids). These functional groups must be protected before introducing the Grignard reagent.[3]
Q4: Can I use an ester as a starting material with a Grignard reagent to synthesize a precursor for this compound?
Yes, but with caution. Grignard reagents typically add twice to an ester, resulting in a tertiary alcohol where two of the alkyl groups are identical.[9][10] If a ketone is the desired product, a less reactive organometallic reagent, such as a Gilman reagent (an organocuprate), should be used with an acid chloride or anhydride, as it will typically add only once.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis starting from 11-bromoundecanoic acid and pentanal.
Step 1: Preparation of (10-carboxydecyl)triphenylphosphonium bromide
-
In a round-bottom flask, dissolve 11-bromoundecanoic acid (1 eq.) and triphenylphosphine (1.1 eq.) in anhydrous acetonitrile.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Cool the reaction mixture to room temperature and collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Reaction to form this compound
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (2.1 eq., to deprotonate both the phosphonium salt and the carboxylic acid), dropwise. A color change to deep red or orange should be observed, indicating ylide formation.[2]
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of pentanal (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Acidify the aqueous layer with dilute HCl and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism showing kinetic control for Z-alkene synthesis.
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 7. US4559111A - Azeotropic purification of Z-11-hexadecenal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of (Z)-11-Hexadecenoic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (Z)-11-Hexadecenoic acid formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound formulations?
A1: The primary cause of instability is oxidative degradation. The cis-double bond at the 11th position of the fatty acid chain is susceptible to attack by reactive oxygen species (ROS), leading to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products like aldehydes and ketones. This process, known as lipid peroxidation, can alter the chemical properties, efficacy, and safety of the formulation.
Q2: What are the common signs of degradation in my this compound formulation?
A2: Signs of degradation can include:
-
Changes in physical appearance: This may involve color changes (e.g., yellowing), development of turbidity, or phase separation in liquid formulations.
-
Olfactory changes: The formation of volatile secondary oxidation products can lead to a rancid or unpleasant odor.
-
Changes in analytical profile: Chromatographic analysis (e.g., HPLC, GC) may show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. An increase in the peroxide value is a direct indicator of primary oxidation.
Q3: Which antioxidants are recommended for stabilizing this compound?
A3: Both natural and synthetic antioxidants can be effective. The choice depends on the formulation type (e.g., aqueous, lipid-based), regulatory requirements, and desired shelf life.
-
Synthetic antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and effective in non-aqueous systems.[1]
-
Natural antioxidants: Tocopherols (B72186) (Vitamin E) and ascorbyl palmitate are popular choices. Tocopherols are particularly effective in protecting lipids from oxidation.[2] Combinations of antioxidants, such as tocopherols with ascorbyl palmitate and a chelating agent like lecithin, can provide synergistic protection.
Q4: How does pH affect the stability of this compound?
A4: While oxidation is the primary concern, extremes in pH can promote hydrolysis of ester-based formulations of this compound. More importantly, pH can influence the rate of oxidation. For instance, trace metals, which can catalyze oxidation, may have higher solubility at lower pH, potentially increasing the degradation rate. It is generally advisable to maintain the pH of aqueous formulations near neutral, unless specific formulation requirements dictate otherwise.
Q5: What are the ideal storage conditions for this compound formulations?
A5: To minimize degradation, formulations should be stored:
-
At low temperatures: Refrigeration or freezing is highly recommended.[3]
-
Protected from light: UV and visible light can initiate and accelerate oxidative reactions. Use amber or opaque containers.
-
In an inert atmosphere: Oxygen is a key reactant in lipid peroxidation. To minimize its presence, consider blanketing the formulation with an inert gas like nitrogen or argon during manufacturing and storage.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid discoloration or development of a rancid odor. | Inadequate antioxidant protection; Excessive exposure to oxygen, light, or heat. | 1. Increase antioxidant concentration (see Protocol 2 for screening). 2. Consider using a combination of antioxidants for synergistic effects. 3. Ensure manufacturing and storage processes minimize exposure to air and light (e.g., use of inert gas, opaque containers). 4. Verify storage temperature is appropriately low. |
| Precipitation or phase separation in a liquid formulation. | Temperature fluctuations leading to solubility changes; Chemical degradation leading to insoluble products. | 1. Evaluate the solubility of this compound and excipients at various temperatures. 2. Analyze the precipitate to determine if it is the active ingredient or a degradation product. 3. If it is a degradation product, address the root cause of instability (e.g., oxidation). |
| Loss of potency detected by HPLC analysis. | Oxidative degradation; Hydrolysis (if in an ester form and exposed to pH extremes). | 1. Implement a forced degradation study (see Protocol 3) to identify degradation pathways. 2. Enhance antioxidant protection. 3. For aqueous formulations, ensure the pH is buffered to a stable range. 4. Review storage conditions for any deviations. |
| Inconsistent stability results between batches. | Variability in raw material quality (e.g., initial peroxide value); Inconsistent manufacturing process (e.g., variations in heating time, oxygen exposure). | 1. Establish stringent quality control specifications for incoming this compound and excipients, including peroxide value. 2. Standardize all manufacturing steps, particularly those involving heat and potential exposure to air. |
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data to illustrate how to compare the stability of this compound formulations under different conditions. Researchers should generate their own data using the provided protocols.
Table 1: Effect of Temperature on the Stability of this compound (0.1% in Miglyol® 812) over 30 Days
| Temperature | Peroxide Value (meq/kg) | Remaining this compound (%) |
| 4°C | < 1.0 | 99.5 |
| 25°C | 5.2 | 97.1 |
| 40°C | 15.8 | 91.3 |
Note: This data is for illustrative purposes only.
Table 2: Efficacy of Different Antioxidants on the Stability of this compound (0.1% in Miglyol® 812) at 40°C for 30 Days
| Antioxidant (0.02% w/w) | Peroxide Value (meq/kg) | Remaining this compound (%) |
| No Antioxidant | 15.8 | 91.3 |
| α-Tocopherol | 4.5 | 97.8 |
| BHT | 3.9 | 98.2 |
| α-Tocopherol + Ascorbyl Palmitate | 2.1 | 99.1 |
Note: This data is for illustrative purposes only.
Mandatory Visualizations
Caption: Lipid peroxidation and antioxidant inhibition pathway.
References
Technical Support Center: Chromatographic Resolution of (Z)-11-Hexadecenoic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of (Z)-11-Hexadecenoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from its isomers?
This compound belongs to a group of monounsaturated fatty acids (C16:1). Its isomers, which include positional isomers (like palmitoleic acid, 9Z-16:1, and sapienic acid, 6Z-16:1) and its geometric isomer (11E-16:1, the trans form), have very similar physicochemical properties, molecular weights, and polarities. This makes their separation by conventional chromatographic techniques challenging, often resulting in poor resolution or peak co-elution.[1]
Q2: What is the most common analytical technique for separating these fatty acid isomers?
Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is the most widely used technique.[2][3] For GC analysis, fatty acids are almost always converted into their more volatile and less polar Fatty Acid Methyl Ester (FAME) derivatives to improve chromatographic performance.[3][4] High-Performance Liquid Chromatography (HPLC), particularly Silver-Ion HPLC (Ag+-HPLC), is also a powerful tool for this type of separation.[5][6]
Q3: What is derivatization and why is it necessary for GC analysis of this compound?
Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. Free fatty acids like this compound are polar and have high boiling points, which results in poor peak shape (tailing) and long retention times in GC.[3] Converting them to FAMEs via esterification increases their volatility and reduces polarity, leading to sharper peaks and better separation.[3][7]
Troubleshooting Guide: Gas Chromatography (GC) Analysis
This guide addresses common issues encountered when using GC to separate isomers of this compound, which are typically analyzed as FAMEs.
Issue 1: Poor or no separation of C16:1 positional or geometric isomers.
-
Primary Cause: Inadequate column selectivity or a suboptimal oven temperature program. Positional and geometric fatty acid isomers are notoriously difficult to separate on standard, non-polar GC columns.[1]
-
Troubleshooting Steps:
-
Verify GC Column Choice: The stationary phase is the most critical factor for achieving selectivity.
-
Recommendation: Use a highly polar cyanopropylsiloxane stationary phase column.[1][8][9] These columns are specifically designed to separate FAME isomers based on their degree of unsaturation and the position and geometry of the double bonds.[9] Common column names include SP-2560, HP-88, and CP-Sil 88 .[1][8]
-
Action: Confirm you are using a highly polar column. Longer columns (e.g., 60 m or 100 m) generally provide superior resolution for complex isomer separations.[1][10][11]
-
-
Optimize Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.
-
Check Carrier Gas Flow Rate: Column efficiency is highly dependent on the linear velocity of the carrier gas.
-
Action: Ensure the carrier gas flow rate (typically Helium for GC-MS) is set to the optimal velocity for your column's internal diameter to maximize resolution.
-
-
Issue 2: My chromatogram shows broad or tailing peaks for the fatty acids.
-
Primary Cause: This is often caused by active sites in the GC system or incomplete derivatization. Free, underivatized fatty acids are polar and can interact with active sites, leading to peak tailing.[7]
-
Troubleshooting Steps:
-
Ensure Complete Derivatization: Verify that your sample preparation method is converting all fatty acids to FAMEs. Review the derivatization protocol for correct reagent volumes, reaction time, and temperature.[7]
-
Check for System Activity: Active sites in the injector, column, or detector can adsorb polar analytes.
-
Optimize Injector Temperature: A low injector temperature can cause slow vaporization of higher molecular weight FAMEs, resulting in broad peaks.[7]
-
Action: Ensure the injector temperature is appropriate, typically around 250°C for FAME analysis.[7]
-
-
Logical Workflow: Troubleshooting Poor GC Resolution
The following diagram outlines a logical workflow for addressing poor peak resolution in the GC analysis of fatty acid isomers.
Caption: A step-by-step workflow for diagnosing and resolving poor peak separation in GC.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis
Issue: I cannot separate this compound from its trans isomer using standard reversed-phase HPLC.
-
Primary Cause: Standard C18 columns often lack the selectivity to resolve geometric (cis/trans) isomers, which have very similar hydrophobicity.
-
Troubleshooting Steps:
-
Utilize Silver-Ion HPLC (Ag+-HPLC): This is the most effective HPLC technique for separating unsaturated fatty acid isomers.
-
Rationale: The separation mechanism is based on the reversible formation of polar complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[13] Cis isomers, due to their molecular shape, interact more strongly with the silver ions than the more linear trans isomers, leading to longer retention and excellent separation.[9]
-
Action: Employ an HPLC column packed with a silver-ion-loaded stationary phase.[5][6]
-
-
Consider Alternative Reversed-Phase Columns: If Ag+-HPLC is not available, other stationary phases can offer improved selectivity.
-
Recommendation: C30 reversed-phase columns can provide better separation of geometric isomers compared to C18 columns.[14]
-
-
Optimize Mobile Phase: For Ag+-HPLC, the mobile phase is critical.
-
Action: Use a non-polar mobile phase, such as hexane (B92381), with a small percentage of a polar modifier like acetonitrile (B52724) or isopropanol.[15][16][17] The percentage of the polar modifier can be adjusted to optimize the separation.
-
-
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs for GC Analysis
This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from a lipid sample using boron trifluoride in methanol (B129727) (BF₃-MeOH).
-
Lipid Extraction (if necessary): If starting from a complex matrix, extract the total lipids using a standard method such as Folch or Bligh & Dyer.
-
Saponification:
-
Place the dried lipid extract (or fatty acid standard) in a screw-cap tube.
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Blanket the tube with nitrogen, cap tightly, and heat at 100°C for 10 minutes to convert acylglycerols to fatty acid salts.
-
-
Methylation:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of saturated sodium chloride (NaCl) solution and 2 mL of hexane.[1]
-
Vortex vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to ensure phase separation.
-
-
Sample Collection & Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[1]
-
Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water. The sample is now ready for GC injection.
-
Workflow: FAME Preparation
This diagram illustrates the key steps in the chemical derivatization of fatty acids to FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells | MDPI [mdpi.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
- 15. Two methods for the separation of monounsaturated octadecenoic acid isomers. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Two methods for the separation of monounsaturated octadecenoic acid isomers. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Two methods for the separation of monounsaturated octadecenoic acid isomers. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for (Z)-11-Hexadecenoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-11-Hexadecenoic acid. The content is designed to address specific experimental challenges and offer practical solutions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the critical Wittig reaction step for establishing the (Z)-alkene bond.
Issue 1: Low or No Yield in the Wittig Reaction
Question: I am not getting the expected yield of my (Z)-alkene after the Wittig reaction. What are the potential causes and how can I resolve this?
Answer: Low or no yield in the Wittig reaction, especially with long-chain substrates, can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical preceding step.
-
Base Strength and Quality: For non-stabilized ylides, which are used to generate (Z)-alkenes, a strong base is essential. Ensure the base (e.g., n-BuLi, NaH, KHMDS, or KOtBu) is fresh and has been stored under anhydrous conditions.
-
Moisture and Air Sensitivity: Ylides are highly sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.
-
-
Ylide Instability: Non-stabilized ylides can be unstable and may decompose before reacting with the aldehyde.
-
In Situ Generation: Consider generating the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium (B103445) salt in portions to a mixture of the aldehyde and the base.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Ylide formation is often performed at low temperatures (0 °C to -78 °C) to enhance stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
-
Purity of Reagents:
-
Aldehyde Quality: The aldehyde should be pure and free from any corresponding carboxylic acid, as the acid will be quenched by the ylide.
-
Phosphonium Salt: Ensure the phosphonium salt is dry and pure.
-
Issue 2: Poor (Z)-Stereoselectivity in the Wittig Reaction
Question: My Wittig reaction is producing a mixture of (E) and (Z) isomers. How can I increase the proportion of the desired (Z)-isomer?
Answer: Achieving high (Z)-selectivity is a common challenge. The stereochemical outcome is primarily influenced by the nature of the ylide and the reaction conditions.
-
Ylide Type: For the synthesis of this compound, a non-stabilized ylide is required. These ylides, typically with alkyl substituents, favor the formation of the (Z)-alkene.[1][2]
-
Salt-Free Conditions: The presence of lithium salts can lead to the equilibration of reaction intermediates, which erodes the (Z)-selectivity.[3][4] To maximize the yield of the (Z)-alkene, it is crucial to use salt-free conditions. This involves using bases that do not contain lithium cations, such as sodium or potassium bases (e.g., NaH, KHMDS).
-
Solvent Choice: Non-polar solvents, such as toluene, generally favor higher (Z)-selectivity for non-stabilized ylides.[5]
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final this compound and its intermediates. What are the recommended purification methods?
Answer: The purification of long-chain unsaturated fatty acids and their precursors can be challenging due to their physical properties.
-
Removal of Triphenylphosphine (B44618) Oxide (TPPO): A common byproduct of the Wittig reaction, TPPO can sometimes be difficult to separate. It can often be removed by crystallization from a non-polar solvent like hexane (B92381) or a hexane/ether mixture, as TPPO is often insoluble in these solvents at low temperatures.
-
Purification of (Z)-11-hexadecenal: Azeotropic distillation has been reported as an effective method for purifying the aldehyde precursor.[6]
-
Purification of this compound:
-
Crystallization: Low-temperature crystallization from solvents like methanol (B129727) or acetonitrile (B52724) can be effective for purifying unsaturated fatty acids.[7][8] Extractive crystallization is another technique suited for separating saturated from unsaturated fatty acids.[9]
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of long-chain fatty acids.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the Wittig reaction between an appropriate phosphonium ylide and an aldehyde to create the (Z)-double bond.[11] This is typically followed by oxidation steps to yield the final carboxylic acid. Biosynthetic routes using engineered yeast to produce (Z)-11-hexadecenol, a precursor, have also been explored.[12]
Q2: Which oxidizing agent is suitable for converting (Z)-11-hexadecenol to (Z)-11-hexadecenal?
A2: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent commonly used for this transformation, as it typically oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[13]
Q3: How can I oxidize (Z)-11-hexadecenal to this compound without affecting the double bond?
A3: The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is an excellent choice for this conversion as it is known to be effective for α,β-unsaturated aldehydes and is tolerant of other functional groups.[14] Other methods include the Jones oxidation, though it uses toxic chromium reagents, and Tollens' reagent.[15][16]
Q4: What is the driving force of the Wittig reaction?
A4: The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
Data Presentation
Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction
| Factor | Condition for High (Z)-Selectivity | Condition for High (E)-Selectivity | Rationale |
| Ylide Type | Non-stabilized ylide (e.g., alkyl substituents) | Stabilized ylide (e.g., ester, ketone substituents) | Non-stabilized ylides react kinetically to form the less stable (Z)-isomer, while stabilized ylides react under thermodynamic control to form the more stable (E)-isomer.[1][17] |
| Presence of Salts | Salt-free conditions (e.g., using NaH, KHMDS as base) | Presence of lithium salts (e.g., from n-BuLi) | Lithium salts can catalyze the equilibration of the betaine (B1666868) intermediate, leading to the thermodynamically favored (E)-alkene.[3][4] |
| Solvent | Non-polar solvents (e.g., Toluene, THF) | Polar aprotic solvents may favor (E)-isomers with stabilized ylides | Non-polar solvents favor the kinetic pathway for non-stabilized ylides.[5] |
| Temperature | Low temperature | Higher temperature can sometimes favor the (E)-isomer | Lower temperatures favor the kinetic product. |
Table 2: Comparison of Oxidation Methods for Aldehyde to Carboxylic Acid
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, 2-methyl-2-butene (B146552), NaH₂PO₄ | Mild conditions, high yield, excellent functional group tolerance (including double bonds).[14] | Requires a scavenger for hypochlorite (B82951) byproduct.[18] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Acetone, 0 °C to room temperature | Fast, high-yielding, inexpensive reagents.[15] | Highly toxic chromium waste, strongly acidic conditions.[13] |
| Tollens' Reagent | Ammoniacal Silver Nitrate | Aqueous, gentle warming | Mild, specific for aldehydes.[16][19] | Reagent needs to be freshly prepared, can be expensive for large scale.[10] |
| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) with a catalyst | Various catalysts (e.g., selenium-based) | "Green" oxidant (water is the byproduct), can be highly selective.[20][21] | Catalyst may be expensive or require specific handling. |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the corresponding long-chain alkyl bromide (e.g., from 11-bromoundecanoic acid) (1.0 eq).
-
Heat the mixture to reflux for 24-48 hours. The phosphonium salt will typically precipitate as a white solid.
-
Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the dried phosphonium salt (1.2 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, salt-free base such as potassium tert-butoxide (t-BuOK) (1.1 eq). A color change (often to orange or red) indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of the aldehyde (e.g., valeraldehyde) (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Oxidation of (Z)-11-hexadecenal to this compound (Pinnick Oxidation)
-
Reaction Setup:
-
In a round-bottom flask, dissolve the (Z)-11-hexadecenal (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water.
-
Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq) followed by sodium dihydrogen phosphate (B84403) (NaH₂PO₄) as a buffer.
-
-
Oxidation:
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 - 2.0 eq) in water.
-
Add the sodium chlorite solution dropwise to the stirred aldehyde solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium sulfite (B76179) (Na₂SO₃).
-
Acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the carboxylic acid with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Z-selective Wittig reaction.
Caption: Troubleshooting flowchart for the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. ukm.my [ukm.my]
- 8. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]
- 10. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 11. A Process For Synthesis Of Z 11 Hexadecenal [quickcompany.in]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 15. Jones oxidation - Wikipedia [en.wikipedia.org]
- 16. tutorchase.com [tutorchase.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic (Z)-11-Hexadecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetically produced (Z)-11-Hexadecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most prevalent impurities arise from the synthetic route, which often involves a Wittig reaction. These include:
-
(E)-11-Hexadecenoic acid: The geometric isomer of the desired (Z)-product. The Wittig reaction, especially with non-stabilized ylides, tends to favor the Z-isomer, but the formation of the E-isomer is a common side product.[1][2][3][4]
-
Triphenylphosphine (B44618) oxide: A stoichiometric byproduct of the Wittig reaction.[1][5]
-
Unreacted starting materials: Such as the aldehyde and the phosphonium (B103445) salt used in the Wittig reaction.
-
Positional isomers: Depending on the purity of the starting materials, other isomers of hexadecenoic acid might be present.
Q2: What is the expected ratio of (Z) to (E) isomers from a typical Wittig synthesis?
A2: The stereoselectivity of the Wittig reaction is highly dependent on the reaction conditions. For non-stabilized ylides, which are typically used to synthesize (Z)-alkenes, the ratio of Z to E isomers can be favorable, often greater than 90:10.[6] However, factors such as the base used, the solvent, and the reaction temperature can influence this ratio.[2][6]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying impurities.[7][8][9][10] For separating and quantifying geometric isomers, highly polar capillary columns (e.g., cyanopropylsiloxane phases) are recommended.[10] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is also essential for confirming the stereochemistry of the double bond.
Troubleshooting Guides
Issue 1: Poor Separation of (Z) and (E) Isomers
Symptoms:
-
GC-MS analysis shows co-eluting or poorly resolved peaks for the Z and E isomers.
-
NMR spectrum indicates the presence of both isomers, but purification attempts fail to isolate the Z-isomer.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Resolution | Switch to a more suitable chromatographic technique. Silver ion chromatography (Ag+-HPLC or Ag+-SPE) is highly effective for separating geometric isomers. The silver ions interact differently with the π-electrons of the cis and trans double bonds, allowing for their separation.[11][12][13][14][15] |
| Suboptimal GC-MS Conditions | Optimize your GC method. Use a long, highly polar capillary column (e.g., 60-100m) and a slow temperature ramp to enhance separation.[16] |
| Ineffective Crystallization | Modify the crystallization conditions. The solubility of cis and trans isomers can differ, especially at low temperatures. Experiment with different solvents and cooling rates. Extractive crystallization can also be employed to enhance separation.[17][18] |
Issue 2: Presence of Triphenylphosphine Oxide in the Final Product
Symptoms:
-
A significant peak corresponding to triphenylphosphine oxide is observed in the NMR or MS spectrum.
-
The purified product has a higher than expected melting point or appears as a crystalline solid when it should be a liquid.
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Initial Work-up | Improve the post-reaction work-up. Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent like 1-propanol, where it is more soluble than the fatty acid.[5][19] |
| Co-elution during Chromatography | If using standard silica (B1680970) gel chromatography, triphenylphosphine oxide may co-elute with the fatty acid. A chromatography-free method involves converting the phosphine (B1218219) oxide to a more easily separable derivative. Alternatively, a different stationary phase or solvent system may be required. |
Experimental Protocols
Protocol 1: Purification by Silver Ion Solid-Phase Extraction (Ag+-SPE)
This method is suitable for small-scale purification and enrichment of the (Z)-isomer.
Materials:
-
Commercially available silica-based solid-phase extraction (SPE) cartridge with bonded sulfonic acid groups.
-
Silver nitrate (B79036) (AgNO₃) solution.
-
Hexane (B92381), Dichloromethane (B109758), Acetone (B3395972), Acetonitrile.
-
Crude synthetic this compound.
Procedure:
-
Prepare the Ag+-SPE cartridge: Load the SPE cartridge with a solution of silver nitrate to exchange the protons of the sulfonic acid groups with silver ions.[12]
-
Condition the cartridge: Wash the cartridge sequentially with acetonitrile, acetone, and dichloromethane.[12]
-
Load the sample: Dissolve the crude fatty acid mixture in a minimal amount of dichloromethane and apply it to the cartridge.
-
Elution:
-
Elute the saturated fatty acids with a non-polar solvent like hexane.
-
Elute the (E)-isomer with a slightly more polar solvent system, such as a mixture of hexane and dichloromethane.
-
Elute the desired (Z)-isomer with a more polar solvent system, typically containing acetone or acetonitrile.[12] The exact solvent ratios may need to be optimized.
-
-
Analysis: Collect the fractions and analyze them by GC-MS to determine the purity and isomer ratio.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of fatty acid methyl esters (FAMEs).
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve a small amount of the purified fatty acid in a solution of BF₃-methanol (14% w/v).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add hexane and a saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | Highly polar capillary column (e.g., CP-Sil 88, HP-88, SP-2560), 60-100 m length, 0.25 mm i.d., 0.20 µm film thickness.[10][16] |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Injector Temperature | 250°C |
| Oven Program | Initial temp: 120°C, hold for 2 min; Ramp 1: 40°C/min to 180°C, hold for 2 min; Ramp 2: 3°C/min to 220°C, hold for 25 min.[20] |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-550 |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for poor separation of (Z) and (E) isomers.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. docsity.com [docsity.com]
- 6. Facile and stereoselective synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid: monounsaturated omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid GC–MS method for quantification of positional and geometric isomers of fatty acid methyl esters [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aocs.org [aocs.org]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. "Separation of fatty acids by extractive crystallization" by Sanjay N Wale [digitalcommons.unl.edu]
- 18. spxflow.com [spxflow.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (Z)-11-Hexadecenoic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the accurate quantification of (Z)-11-Hexadecenoic acid, also known as palmitoleic acid.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound.
GC-MS Analysis Issues
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Methyl Ester (FAME)
-
Primary Cause: Suboptimal derivatization, active sites in the GC system, or column overload. Free fatty acids are polar and can interact with the GC column, leading to poor peak shape. Derivatization to FAMEs is crucial for good chromatography.[1]
-
Troubleshooting Steps:
-
Verify Derivatization Efficiency:
-
Action: Ensure derivatization reagents (e.g., BF₃-methanol) are fresh and the reaction is carried out under anhydrous conditions. Water can hinder the esterification process.[1]
-
Protocol: Follow the detailed derivatization protocol provided below.
-
-
Check for System Activity:
-
Action: Use a deactivated inlet liner. If the column is old, consider conditioning it or replacing it. Active sites in the injector, column, or detector can cause peak tailing.
-
-
Optimize Injection Volume:
-
Action: Inject a smaller sample volume to rule out column overload.
-
-
Issue 2: Co-elution of this compound with Other C16:1 Isomers
-
Primary Cause: Inadequate chromatographic resolution. Positional isomers of hexadecenoic acid, such as palmitoleic acid (16:1n-7) and hypogeic acid (16:1n-9), are often difficult to separate on standard non-polar GC columns.
-
Troubleshooting Steps:
-
Select a Highly Polar GC Column:
-
Recommendation: Employ a highly polar cyanopropylsiloxane stationary phase column (e.g., CP-Sil 88, HP-88, SP-2560). These columns are specifically designed for the separation of FAME isomers.
-
-
Optimize Oven Temperature Program:
-
Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the elution window of the C16:1 FAMEs. This increases the interaction time of the analytes with the stationary phase, improving separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter to maximize resolution.
-
-
LC-MS/MS Analysis Issues
Issue 1: Low and Irreproducible Signal for this compound
-
Primary Cause: Matrix effects, specifically ion suppression, from co-eluting phospholipids (B1166683) in biological samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect:
-
Action: Perform a post-extraction spike experiment. Compare the signal of a pure standard of this compound to the signal of the same standard spiked into an extracted blank matrix sample. A lower signal in the matrix indicates ion suppression.
-
-
Improve Sample Preparation:
-
Recommendation: Simple protein precipitation is often insufficient. Use more advanced techniques like Solid-Phase Extraction (SPE) or phospholipid depletion plates to remove interfering lipids.
-
-
Optimize Chromatography:
-
Action: Adjust the LC gradient to separate this compound from the regions where ion suppression is observed. A post-column infusion experiment can help identify these regions.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Recommendation: The use of a deuterated internal standard, such as Palmitoleic Acid-d14, is the gold standard to compensate for matrix effects and variations in sample preparation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a free fatty acid with a polar carboxyl group. This polarity leads to low volatility and potential interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[1] Derivatization, typically to its fatty acid methyl ester (FAME), increases volatility and reduces polarity, making it suitable for GC analysis.
Q2: What is the best internal standard for quantifying this compound?
A2: A stable isotope-labeled internal standard, such as Palmitoleic Acid-d14, is the ideal choice. It behaves almost identically to the analyte during sample extraction, derivatization, and ionization, thus providing the most accurate correction for any sample loss or matrix effects.
Q3: Can I distinguish between this compound and its positional isomers by MS alone?
A3: The electron ionization (EI) mass spectra of positional isomers of fatty acid methyl esters are often very similar, making them difficult to distinguish by MS alone. Therefore, chromatographic separation using a highly polar GC column is the preferred method for accurate quantification of each isomer.
Q4: What are the main sources of interference in the LC-MS/MS analysis of this compound in plasma?
A4: The most significant source of interference in plasma is phospholipids. These are highly abundant in biological membranes and tend to co-extract with fatty acids. During electrospray ionization (ESI), phospholipids can suppress the ionization of this compound, leading to a lower than expected signal.
Quantitative Data Summary
The following tables provide typical performance data for the quantification of this compound.
Table 1: Typical GC-MS Method Validation Parameters for this compound (as FAME) with Deuterated Internal Standard
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.1 pg on column |
| Limit of Quantification (LOQ) | 0.1 - 0.5 pg on column |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Comparison of Sample Preparation Methods for LC-MS/MS Analysis of this compound in Plasma
| Sample Preparation Method | Analyte Recovery | Matrix Effect |
| Protein Precipitation | Moderate to High | Significant Ion Suppression |
| Liquid-Liquid Extraction | High | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | High | Minimal Ion Suppression |
| Phospholipid Depletion Plate | High | Minimal Ion Suppression |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Samples
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or 10-20 mg of homogenized tissue, add a known amount of Palmitoleic Acid-d14 internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer and evaporate to dryness under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% Boron trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 100°C for 10 minutes.
-
Cool to room temperature, then add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
3. GC-MS Parameters
-
GC Column: Highly polar cyanopropylsiloxane column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm).
-
Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
1. Sample Preparation (using Phospholipid Depletion)
-
To 100 µL of plasma, add a known amount of Palmitoleic Acid-d14 internal standard.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins and vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a phospholipid depletion plate and process according to the manufacturer's instructions.
-
Evaporate the collected eluate to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1 m/z 253.2 -> Q3 m/z 253.2
-
Palmitoleic Acid-d14: Q1 m/z 267.3 -> Q3 m/z 267.3
-
Visualizations
References
Troubleshooting (Z)-11-Hexadecenoic acid synthesis Wittig reaction
Welcome to the technical support center for the Wittig synthesis of (Z)-11-Hexadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues encountered during this specific olefination procedure.
Frequently Asked Questions (FAQs)
Here we address the most common challenges and questions that arise during the synthesis.
Q1: Why is my reaction yield for this compound unexpectedly low?
A1: Low yields in a Wittig reaction can be attributed to several factors:
-
Inefficient Ylide Formation: The base used may not be strong enough, or it may have degraded. For non-stabilized ylides, strong bases like potassium t-butoxide (KOtBu), sodium hydride (NaH), or n-butyllithium (n-BuLi) are necessary. Ensure the base is fresh and the reaction is performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as ylides are sensitive to moisture and air.[1][2]
-
Ylide Instability: The phosphorus ylide can be unstable. It is often best to generate it in situ at low temperatures and use it immediately in the presence of the aldehyde.[2]
-
Side Reactions: Any acidic protons in the starting materials or solvent can quench the ylide. Ensure all reagents and solvents are thoroughly dried.[2] Aldehydes themselves can be labile and may undergo oxidation or polymerization, so using fresh, purified aldehyde is critical.[2][3]
-
Steric Hindrance: While less of an issue with the linear aldehydes used for this synthesis, significant steric hindrance on either the ylide or the aldehyde can slow the reaction and reduce yields.[1][3]
Q2: My primary product is a mixture of (E) and (Z) isomers. How can I increase the selectivity for the (Z) isomer?
A2: Achieving high Z-selectivity is crucial and depends on ensuring the reaction is under kinetic control. The synthesis of this compound involves a non-stabilized ylide, which inherently favors the Z-alkene.[4][5] If you are seeing poor selectivity, consider these critical factors:
-
Reaction Temperature: This is one of the most important parameters. The reaction must be conducted at very low temperatures (e.g., -78 °C to -50 °C).[1][6] Higher temperatures can allow the initial adducts to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene.[1]
-
Solvent Choice: Use non-polar, aprotic solvents such as Tetrahydrofuran (THF), diethyl ether, or toluene (B28343). These solvents do not stabilize the betaine-like intermediates, favoring the rapid and irreversible formation of the cis-oxaphosphetane that yields the (Z)-alkene.[1]
-
Counter-ion Effects (Salt-Free Conditions): The presence of lithium salts, typically from using n-BuLi as a base, can coordinate with intermediates, allowing for equilibration and eroding Z-selectivity.[1][7] To achieve high Z-selectivity, "salt-free" conditions are recommended. This is accomplished by using bases with sodium or potassium counter-ions, such as Sodium Hexamethyldisilazide (NaHMDS), Potassium Hexamethyldisilazide (KHMDS), or potassium t-butoxide (KOtBu).[6]
Q3: I am struggling to remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my product. What are the best purification methods?
A3: Triphenylphosphine oxide (TPPO) is the most common and often problematic byproduct of the Wittig reaction due to its physical properties being similar to many organic products.[4] Several methods can be employed for its removal:
-
Column Chromatography: This is a very common and effective method for separating this compound from TPPO, though it can be time-consuming and require large volumes of solvent.[4]
-
Low-Temperature Recrystallization: For fatty acids like the target compound, recrystallization from a solvent like methanol (B129727) at low temperatures (e.g., -20 °C) can be highly effective. The desired cis-acid can be selectively crystallized while the TPPO and any trans-isomer remain in the mother liquor.[6]
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane, in which it is poorly soluble, allowing the desired alkene to be recovered from the filtrate.[4] This method's effectiveness can vary.
Troubleshooting and Optimization
The following tables and diagrams provide a structured approach to diagnosing and solving common issues.
Data Presentation
Table 1: Key Parameters for Maximizing Z-Selectivity
| Parameter | Condition Favoring (Z)-Alkene | Condition Favoring (E)-Alkene | Rationale |
| Ylide Type | Non-stabilized (e.g., alkyl substituents) | Stabilized (e.g., ester, ketone substituents) | Non-stabilized ylides react rapidly and irreversibly under kinetic control to form the Z-product. Stabilized ylides react reversibly, allowing thermodynamic equilibration to the more stable E-product.[4][8] |
| Base Counter-ion | Salt-Free (K⁺, Na⁺) e.g., KHMDS, KOtBu | Lithium-based (Li⁺) e.g., n-BuLi | Lithium cations can coordinate with and stabilize intermediates, allowing for equilibration which erodes kinetic control and reduces Z-selectivity.[7] |
| Solvent | Non-polar aprotic (e.g., THF, Diethyl Ether) | Polar aprotic (e.g., DMF, DMSO) | Non-polar solvents favor the kinetic pathway. Polar solvents can stabilize intermediates, promoting equilibration to the thermodynamic E-product.[1] |
| Temperature | Low (-78 °C to -50 °C) | High (0 °C to Room Temp.) | Low temperatures prevent the reversal of the initial addition step, locking in the kinetically formed Z-isomer.[1][6] |
Table 2: Comparison of Purification Methods for TPPO Removal
| Method | Procedure Summary | Advantages | Disadvantages |
| Column Chromatography | Separation on a silica (B1680970) gel column using a suitable solvent gradient (e.g., hexane/ethyl acetate). | Generally effective for a wide range of products. | Can be time-consuming, requires large solvent volumes, and may lead to product loss on the column.[4] |
| Low-Temp Recrystallization | Dissolving the crude product in a suitable solvent (e.g., Methanol) and cooling to a low temperature (e.g., -20 °C) to crystallize the pure product. | Can yield very pure product, especially effective for separating cis/trans isomers of fatty acids.[6] | Not suitable for all products (e.g., oils). The yield depends heavily on solubility differences. |
| Precipitation of TPPO | Suspending the crude mixture in a non-polar solvent (e.g., hexane) to precipitate the less soluble TPPO. | Simple, rapid procedure. | Not always effective; the desired product may co-precipitate, leading to lower yields.[4] |
| Horner-Wadsworth-Emmons | Using a phosphonate (B1237965) ester instead of a phosphonium (B103445) salt. | The phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction. | This reaction variant often gives higher yields of the E-alkene, making it less suitable for this specific Z-synthesis.[4] |
Experimental Protocols
Protocol 1: Preparation of (10-Carboxydecyl)triphenylphosphonium Bromide
This protocol describes the synthesis of the necessary phosphonium salt from 11-bromoundecanoic acid.
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 11-bromoundecanoic acid (1.0 eq.) and triphenylphosphine (1.1 eq.).
-
Solvent: Add a suitable solvent such as acetonitrile (B52724) or toluene.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The formation of the phosphonium salt will often result in a thick precipitate.
-
Isolation: Cool the reaction mixture to room temperature. Isolate the white solid product by filtration.
-
Purification: Wash the solid extensively with a solvent in which the salt is insoluble (e.g., diethyl ether or toluene) to remove any unreacted triphenylphosphine.
-
Drying: Dry the resulting phosphonium salt under vacuum over a desiccant (e.g., P₂O₅) before use. The salt must be completely dry for the next step.[9]
Protocol 2: Synthesis of this compound via Z-Selective Wittig Reaction
This procedure is adapted from a similar synthesis and optimized for high Z-selectivity.[6]
-
Glassware & Atmosphere: Ensure all glassware is flame-dried or oven-dried and cooled under a stream of dry, inert gas (nitrogen or argon). Maintain an inert atmosphere throughout the reaction.
-
Ylide Generation:
-
To a flask containing the dry (10-carboxydecyl)triphenylphosphonium bromide (1.1 eq.), add anhydrous THF.
-
Cool the resulting suspension to -50 °C to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium t-butoxide (1.1 eq.) in anhydrous THF dropwise over 1 hour. The formation of the deep red or orange ylide indicates a successful reaction.
-
Stir the mixture at this low temperature for an additional 1-2 hours.
-
-
Reaction with Aldehyde:
-
While maintaining the low temperature, add a solution of freshly distilled hexanal (B45976) (1.0 eq.) in anhydrous THF dropwise over 1.5 hours.
-
After the addition is complete, allow the reaction to stir at -20 °C for 16-20 hours.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Remove the THF under reduced pressure.
-
Add toluene and wash the organic layer sequentially with 10% NaCl solution and water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Alternatively, for the acid, perform a basic workup to hydrolyze any ester protecting groups, followed by acidification and extraction. The final purification can be achieved by recrystallizing the crude acid from methanol at -20 °C to yield high-purity this compound.[6]
-
Visualized Workflows and Mechanisms
Mandatory Visualization
Caption: Kinetically controlled Wittig reaction mechanism for Z-alkene synthesis.
Caption: Overall experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for poor Z-selectivity in the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. article.scirea.org [article.scirea.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
Troubleshooting poor peak shape in (Z)-11-Hexadecenoic acid chromatography
Welcome to the technical support center for the chromatographic analysis of (Z)-11-Hexadecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the GC analysis of this compound?
A1: Direct analysis of free fatty acids like this compound by gas chromatography (GC) is challenging due to their low volatility and polar carboxylic acid group.[1][2] These characteristics can lead to poor chromatographic performance, including peak tailing and adsorption to the stationary phase, which results in inaccurate quantification.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, making the fatty acid more suitable for GC analysis.[1] The most common method is the conversion to fatty acid methyl esters (FAMEs).[1][2][3]
Q2: What are the most common causes of peak tailing in the chromatography of this compound?
A2: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors in both GC and HPLC. For GC analysis of the underivatized acid, strong interactions between the polar carboxylic acid group and active sites in the GC system (e.g., inlet liner, column stationary phase) are a primary cause.[2][4] In HPLC, particularly reverse-phase, secondary interactions between the ionized carboxylic acid and residual silanol (B1196071) groups on the silica-based stationary phase are a common reason for tailing.[3][5][6][7] Other general causes for both techniques include a poor column cut or improper column installation in GC, and column contamination.[4]
Q3: What causes peak fronting in my chromatograms of this compound?
A3: Peak fronting, where the first half of the peak is broader, is most commonly a result of column overload.[4][8][9][10][11][12] This can happen if the injected sample is too concentrated or the injection volume is too large for the column's capacity.[8][9][10][12] In GC, other potential causes include a mismatch between the sample solvent and the stationary phase, or issues with the initial oven temperature in splitless injection mode.[4][8]
Q4: My peaks for this compound are splitting. What could be the cause?
A4: Peak splitting can arise from both chemical and physical issues.[4] In GC, this can be due to a poor injection technique, especially in splitless mode where an initial oven temperature that is too high can lead to inefficient focusing of the analyte on the column.[4][12] A damaged or contaminated column, a poorly cut column end, or a dirty inlet liner can also be culprits.[12][13] In HPLC, a mismatch between the strength of the injection solvent and the mobile phase is a common cause of peak splitting.[11]
Troubleshooting Guides
Issue 1: Peak Tailing in GC Analysis
If you are observing peak tailing for this compound in your GC analysis, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing in GC.
Issue 2: Peak Fronting in Chromatography (GC & HPLC)
Peak fronting is often a sign of overloading the column. This guide provides steps to diagnose and resolve this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload (Mass) | Reduce the concentration of your sample by dilution (e.g., 1:10, 1:100). | Improved, more symmetrical peak shape. |
| Column Overload (Volume) | Decrease the injection volume. | Restoration of a Gaussian peak shape. |
| Inappropriate Sample Solvent (HPLC) | If possible, dissolve the sample in the initial mobile phase. | Reduced peak distortion.[3] |
| Inappropriate Sample Solvent (GC) | Ensure the solvent is compatible with the stationary phase polarity. | Prevents peak distortion for early-eluting peaks.[8] |
Issue 3: Poor Peak Shape in Reverse-Phase HPLC
For poor peak shape of underivatized this compound in reverse-phase HPLC, consider the following adjustments to your method.
Caption: Logic diagram for improving peak shape in RP-HPLC.
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol describes the esterification of this compound using boron trifluoride (BF₃) in methanol (B129727), a widely used method for preparing FAMEs for GC analysis.[1][2][14]
Materials:
-
This compound sample
-
12-14% Boron trifluoride in methanol (BF₃-methanol) reagent
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a glass reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Esterification:
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Collection:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
-
Protocol 2: Recommended GC Parameters for FAME Analysis
These are general starting conditions for the analysis of FAMEs. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | Highly polar stationary phase (e.g., high-cyanopropyl phase like CP-Sil 88) for separation of cis/trans isomers.[3] A standard wax or mid-polar column can also be used for general profiling. |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial Temp: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold for 5 min(A shallower ramp rate of 1-3°C/min can improve separation of closely eluting FAMEs)[3] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. support.waters.com [support.waters.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. fatty acid methyl ester split peak - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Validation of (Z)-11-Hexadecenoic Acid Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of analytical methods for (Z)-11-Hexadecenoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis
Q1: I am seeing poor peak shape (tailing or fronting) for my this compound methyl ester (FAME) peak. What are the possible causes and solutions?
A1: Poor peak shape in GC-MS analysis of FAMEs can be caused by several factors:
-
Active Sites: The presence of active sites in the GC inlet liner or the front part of the analytical column can lead to peak tailing.
-
Solution: Use a deactivated inlet liner and perform regular maintenance, including trimming the first few centimeters of the column.[1]
-
-
Improper Injection Technique: Too large an injection volume or too concentrated a sample can cause peak fronting.[1]
-
Solution: Optimize the injection volume and sample concentration.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[1]
-
Solution: Replace the GC column.
-
-
Incorrect Liner: Using the wrong type of inlet liner can cause thermal discrimination and poor peak shape.[1]
-
Solution: Select a liner appropriate for your injection technique and sample.
-
Q2: My sensitivity for this compound is low. How can I improve it?
A2: Low sensitivity in GC-MS can be addressed by:
-
Derivatization: Ensure complete derivatization to the FAME. Incomplete derivatization will result in a lower signal. Pentafluorobenzyl bromide derivatization followed by negative chemical ionization GC-MS can offer high sensitivity.[2]
-
Ion Source Cleaning: A dirty ion source is a common cause of decreased sensitivity.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Mass Spectrometer Conditions: Optimize the mass spectrometer parameters for your target analyte.[2]
-
Column Installation: Incorrect column installation into the mass spectrometer can lead to sensitivity loss.[1]
-
Solution: Ensure the column is installed at the correct depth in the MS transfer line.[1]
-
Q3: I am observing extraneous peaks in my chromatogram. What is their likely source?
A3: Extraneous peaks can originate from several sources:
-
Sample Contamination: Contamination from solvents, glassware, or the sample itself.
-
Septum Bleed: Particles from the injection port septum.
-
Column Bleed: Degradation of the column's stationary phase at high temperatures.
-
Co-eluting Compounds: Other fatty acids or compounds from the sample matrix may have similar retention times.
-
Solution: Use high-purity solvents, clean glassware thoroughly, use high-quality septa, and ensure the column operating temperature does not exceed its maximum limit. For co-eluting peaks, optimizing the temperature program or using a column with a different stationary phase may be necessary.
-
HPLC Analysis
Q1: My retention time for this compound is shifting between injections. What could be the cause?
A1: Retention time variability in HPLC is a common issue:
-
Pump Issues: Inconsistent solvent delivery from the pump can cause retention time shifts.[3]
-
Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.[3][5]
-
Solution: Increase the equilibration time to ensure the column is fully conditioned with the initial mobile phase.[5]
-
-
Mobile Phase Composition: Changes in the mobile phase composition, such as evaporation of a volatile component, can affect retention.[6]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[4]
-
Q2: I'm experiencing high backpressure in my HPLC system. What should I do?
A2: High backpressure is typically caused by a blockage in the system:
-
Frit Blockage: The column inlet frit can become blocked with particulate matter from the sample or pump seals.
-
Solution: Reverse flush the column (if the manufacturer allows) or replace the frit. Using a guard column can help prevent this.
-
-
Column Contamination: Buildup of sample matrix components on the column.
-
Solution: Wash the column with a strong solvent.
-
-
Tubing Blockage: Blockages can occur in the tubing, particularly if it has a small internal diameter.
-
Solution: Systematically disconnect components to isolate the source of the blockage.
-
Q3: Why are my peaks for this compound broad or split?
A3: Broad or split peaks can indicate several problems:
-
Column Overloading: Injecting too much sample can lead to peak fronting or broadening.[5]
-
Solution: Reduce the injection volume or sample concentration.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Injector Issues: A faulty injector rotor seal can cause split peaks.[3]
-
Solution: Replace the rotor seal.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[5]
-
Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.[5]
-
Quantitative Data Summary
The selection of an analytical method depends on its performance characteristics. The following tables summarize typical validation parameters for the analysis of fatty acids using GC-MS and HPLC.
Table 1: Typical GC-MS Validation Parameters for Fatty Acid Analysis (as FAMEs)
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | Low femtomole range on column[7] |
| Limit of Quantification (LOQ) | Low picomole range on column |
| Precision (%RSD) | <10% for most fatty acids[7] |
| Accuracy (% Recovery) | 90-110% |
Table 2: Typical HPLC-UV Validation Parameters for Fatty Acid Analysis
| Validation Parameter | Typical Performance (Underivatized) | Typical Performance (Derivatized) |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~0.5 - 4 µg/mL | Femtomole levels with fluorescence detection[8] |
| Limit of Quantification (LOQ) | ~4 - 232 µg/mL[9] | Picomole levels with fluorescence detection |
| Precision (%RSD) | <15%[9] | <10% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
Experimental Protocols
GC-MS Analysis of this compound as a Fatty Acid Methyl Ester (FAME)
This protocol outlines the derivatization of this compound to its methyl ester and subsequent analysis by GC-MS.
1. Sample Preparation and Derivatization (Transesterification)
-
Lipid Extraction: Extract total lipids from the biological sample using a method such as the Folch or Bligh and Dyer procedure.[2]
-
Methylation:
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Add an internal standard (e.g., heptadecanoic acid) for quantification.
-
Heat the mixture at 80°C for 1 hour in a sealed vial.
-
After cooling, add 1.5 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar cyano-column for better isomer separation.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 min.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
HPLC-UV Analysis of Underivatized this compound
This protocol describes the analysis of free this compound by HPLC with UV detection.
1. Sample Preparation
-
Lipid Extraction: Extract lipids from the sample matrix.
-
Saponification: To release free fatty acids, saponify the lipid extract using methanolic KOH.[9]
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids with a non-polar solvent like hexane.[9]
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.[9]
2. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detector: UV detector at 205 nm.
-
Injection Volume: 20 µL.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Isomeric Riddle: A Comparative Guide to (E)-11-Hexadecenoic Acid and (Z)-11-Hexadecenoic Acid
A comprehensive review of current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (E)-11-Hexadecenoic acid and (Z)-11-Hexadecenoic acid. While both are isomers of the monounsaturated fatty acid hexadecenoic acid, dedicated studies evaluating their differential effects in biological systems are notably absent. This guide, therefore, aims to present the available, albeit limited, information on each isomer individually, highlighting the current state of knowledge for researchers, scientists, and drug development professionals.
The focus of fatty acid research has predominantly centered on other isomers, such as palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), due to their more apparent roles in metabolic diseases and cellular signaling. Consequently, data on the specific biological functions of the (E)-11 and (Z)-11 isomers are sparse, precluding the construction of a detailed quantitative comparison at this time.
This compound: An Enigmatic Endogenous Fatty Acid
This compound, also known as cis-11-hexadecenoic acid or palmitvaccenic acid, has been identified in mammalian cells, though its specific functional roles remain largely uncharacterized[1]. Its presence suggests an endogenous metabolic pathway, but further research is required to elucidate its physiological significance.
Some insights into the biological context of this compound come from studies in other organisms:
-
Pheromone Biosynthesis: It is recognized as a key intermediate in the biosynthesis of silkworm pheromones, highlighting a specialized role in insect communication[2].
-
Fungal Metabolism: In the arbuscular mycorrhizal fungus Rhizophagus irregularis, palmitvaccenic acid is synthesized by a specific OLE1-like desaturase, suggesting a potential role in the symbiotic relationship between the fungus and its plant host[3].
-
Microbial and Plant Presence: This isomer has also been reported in the archaeon Pyrococcus furiosus and the plant Lonicera japonica (honeysuckle)[2].
-
Potential Antimicrobial Activity: Some research suggests that this compound may possess antimicrobial properties[4].
(E)-11-Hexadecenoic Acid: A Largely Unexplored Isomer
Biosynthesis of Hexadecenoic Acid Isomers
The biosynthesis of various hexadecenoic acid isomers originates from the saturated fatty acid, palmitic acid. The position and geometry of the double bond are determined by the action of specific desaturase enzymes. For instance, the well-studied palmitoleic acid (cis-9-hexadecenoic acid) is formed from palmitic acid by the enzyme delta-9 desaturase (stearoyl-CoA desaturase 1)[6]. The enzymatic pathways leading to the synthesis of (E)-11 and this compound in mammals are not as clearly defined.
The following diagram illustrates the general concept of hexadecenoic acid isomer biosynthesis from palmitic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 2416-20-8 | >95% [smolecule.com]
- 5. 11-Hexadecenoic acid | C16H30O2 | CID 5312413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to (Z)-11-Hexadecenoic Acid Derivatives and Other Moth Pheromones for Research and Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of moth pheromones derived from (Z)-11-hexadecenoic acid—namely (Z)-11-hexadecenal, (Z)-11-hexadecen-1-ol, and (Z)-11-hexadecenyl acetate (B1210297)—alongside other significant moth pheromones. It is established in the scientific literature that this compound is a key precursor in the biosynthesis of these active pheromone components, rather than being an active semiochemical itself. This guide will focus on the comparative performance of the behaviorally active derivatives and other relevant pheromones, supported by experimental data from electrophysiological and behavioral assays.
From Precursor to Active Signal: The Biosynthetic Pathway
Moth sex pheromones are typically C10 to C18 unsaturated fatty acid derivatives with an alcohol, aldehyde, or acetate functional group. The biosynthesis of these specific signaling molecules is a multi-step enzymatic process within the female moth's pheromone gland. This compound is a common intermediate in these pathways.
The general biosynthetic pathway is as follows:
-
De novo fatty acid synthesis: Acetyl-CoA is converted to saturated fatty acids, primarily palmitic acid (a C16 fatty acid).
-
Desaturation: A specific desaturase enzyme introduces a double bond at a particular position and with a specific geometry. For instance, a Δ11-desaturase converts palmitic acid to this compound.
-
Chain shortening (optional): The fatty acid chain may be shortened by two carbons through a process similar to β-oxidation.
-
Reduction: A fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to the corresponding fatty alcohol. This is a critical step in determining the final pheromone components.
-
Oxidation or Acetylation (optional): The fatty alcohol can be the final pheromone component or it can be further modified. An oxidase can convert the alcohol to an aldehyde, or an acetyltransferase can convert it to an acetate ester.
Biosynthetic pathway of this compound derivatives.
Comparative Efficacy Data
The effectiveness of a pheromone is determined by its ability to elicit a response in the receiving moth, which can be measured at both the physiological (electroantennogram) and behavioral (wind tunnel and field trapping) levels. The following tables summarize available comparative data.
Electroantennogram (EAG) Response
EAG measures the electrical potential changes from the entire antenna in response to an odorant, providing a measure of olfactory stimulation. Higher EAG responses generally indicate a greater sensitivity of the antennal receptors to the compound.
| Species | Pheromone Component | Mean EAG Response (mV) | Reference |
| Helicoverpa armigera (male) | (Z)-11-Hexadecenal | 1.71 | [1] |
| (Z)-11-Hexadecenal : (Z)-9-Hexadecenal (97:3) | 2.03 | [1] | |
| Plutella xylostella (male) | (Z)-11-Hexadecenyl acetate | High | [2] |
| (Z)-11-Hexadecenal | High | [2] | |
| (Z)-11-Hexadecen-1-ol | Moderate | [2] | |
| Spodoptera littoralis (male) | (Z,E)-9,11-Tetradecadienyl acetate | High | [2] |
| (Z,E)-9,12-Tetradecadienyl acetate | High | [2] |
Wind Tunnel Bioassays
Wind tunnel assays provide a controlled environment to observe and quantify the behavioral responses of moths to a pheromone plume. Key behaviors include taking flight, upwind flight, and contact with the pheromone source.
| Species | Pheromone/Blend | % Upwind Flight | % Source Contact | Reference |
| Helicoverpa zea (male) | (Z)-11-Hexadecenal | Low | Low | [3] |
| (Z)-11-Hexadecenal + (Z)-9-Hexadecenal | High | High | [3] | |
| Ostrinia nubilalis (Z-strain, male) | Z/E11-14:OAc (97:3) | 100% | 97% | [4] |
| Z/E11-14:OAc (97:3) + 1% (Z)-11-Hexadecenal | 74% | 8% | [4] | |
| Spulerina astaurota (male) | (9Z,11Z)-9,11-Tetradecadien-1-ol | Moderate | Moderate | [5] |
| (9Z,11Z)-9,11-Tetradecadien-1-ol + (9Z,11Z)-9,11-Tetradecadienyl acetate (7:3) | High | High | [5] |
Field Trapping Data
Field trials are the definitive test of a pheromone's effectiveness for monitoring or mating disruption under natural conditions. Trap capture data provides a direct measure of attraction.
| Species | Lure Composition | Mean Trap Catch | Comments | Reference |
| Heliothis virescens (male) | HV-2 blend | Baseline | Two-component blend | [6] |
| HV-2 blend + 0.25% (Z)-11-Hexadecen-1-ol | Significantly higher | Synergistic effect | [6] | |
| HV-2 blend + 5.95% (Z)-11-Hexadecen-1-ol | Significantly lower | Inhibitory effect | [6] | |
| Scirpophaga incertulas (male) | (Z)-9-Hexadecenal + (Z)-11-Hexadecenal (1:3) | Baseline | Standard lure | [7] |
| Standard lure + (Z)-11-Hexadecenyl acetate + (Z)-13-Octadecenyl acetate | Significantly higher (120% increase) | Synergistic effect | [7] | |
| Plutella xylostella (male) | Z11-16:Ald:Z11-16:OH:Z11-16:Ac (10:1:90) | Higher | More attractive initially | [8] |
| Z11-16:Ald:Z11-16:OH:Z11-16:Ac (8:18:100) | Lower | Mimics female gland extract | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on pheromone efficacy.
Electroantennography (EAG) Assay
This technique measures the overall electrical response of an insect's antenna to a volatile stimulus.
-
Insect Preparation: An adult moth (typically a male for sex pheromone studies) is immobilized, and its head is excised. One antenna is removed and mounted between two electrodes.
-
Electrode Placement: The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test pheromone is injected into the airstream for a defined duration.
-
Data Acquisition: The change in electrical potential between the electrodes is amplified, digitized, and recorded. The amplitude of the negative deflection is measured in millivolts (mV).
-
Controls: A solvent blank is used as a negative control, and a standard reference compound is used to normalize responses across different preparations.
Workflow for Electroantennography (EAG) assay.
Wind Tunnel Bioassay
This assay assesses the behavioral response of moths to a pheromone plume in a controlled environment.
-
Setup: A wind tunnel with controlled airflow (typically 0.2-0.5 m/s), temperature, humidity, and lighting (often dim red light for nocturnal moths) is used.
-
Pheromone Source: A dispenser (e.g., a rubber septum or filter paper) is loaded with a precise amount of the synthetic pheromone and placed at the upwind end of the tunnel.
-
Insect Release: Moths of a specific age and mating status are released at the downwind end of the tunnel.
-
Behavioral Observation: The moth's flight path is observed, and a series of behaviors are recorded, such as activation, taking flight, upwind flight in the plume, and contact with the source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated.
Field Trapping Study
This experiment evaluates the attractiveness of a pheromone lure under natural environmental conditions.
-
Lure Preparation: Pheromone components are loaded into slow-release dispensers (e.g., rubber septa, vials).
-
Trap Deployment: Traps (e.g., delta traps, funnel traps) baited with the lures are deployed in the field. The experimental design is typically a randomized complete block design to account for spatial variability. Traps are spaced to avoid interference.
-
Data Collection: Traps are checked at regular intervals, and the number of captured target moths is recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean trap catches for different lures.
Pheromone Signaling Pathway
The detection of a pheromone by a male moth initiates a cascade of events in the olfactory sensory neurons located in the antennae, leading to a behavioral response.
-
Pheromone Binding: Pheromone molecules enter the pores of the sensory hairs (sensilla) on the antenna and are bound by Pheromone Binding Proteins (PBPs) in the sensillar lymph.
-
Receptor Activation: The PBP-pheromone complex transports the pheromone to olfactory receptors (ORs) on the dendritic membrane of an olfactory receptor neuron (ORN).
-
Signal Transduction: The binding of the pheromone to the OR triggers a signal transduction cascade, often involving ion channels, which leads to the depolarization of the ORN.
-
Action Potential: If the depolarization reaches a threshold, the ORN fires an action potential.
-
Signal to Brain: The action potentials are transmitted along the axon of the ORN to the antennal lobe of the brain, where the information is processed, leading to a behavioral response (e.g., upwind flight).
-
Pheromone Deactivation: Pheromone-degrading enzymes in the sensillar lymph rapidly break down the pheromone molecules to terminate the signal and allow the neuron to respond to subsequent stimuli.
Pheromone signal transduction pathway in a moth olfactory neuron.
Conclusion
The available evidence strongly indicates that this compound serves as a crucial precursor in the biosynthesis of several behaviorally active moth pheromones. The ultimate efficacy of a pheromone-based pest management strategy depends on the specific derivatives (aldehyde, alcohol, or acetate), their precise blend ratios, and the target species. Aldehydes and acetates are common major components of sex pheromones, often eliciting strong electrophysiological and behavioral responses. Alcohols can act as primary pheromone components, synergists, or even inhibitors depending on their concentration and the species. Therefore, for the development of effective attractants or mating disruptants, it is essential to focus on the behaviorally active derivatives of this compound and to optimize the blend composition for the target pest species.
References
- 1. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 3. It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. Season-dependent synergism between the male-attractive plant volatile benzaldehyde and the sex pheromone of the Oriental fruit moth, Grapholita molesta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-11-Hexadecenoic Acid and Palmitic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are fundamental to cellular function, serving as energy sources, structural components of membranes, and potent signaling molecules. Their biological impact, however, varies dramatically with their structure, particularly their degree of saturation. This guide provides an objective comparison between the saturated fatty acid, palmitic acid (C16:0), and the monounsaturated fatty acid, (Z)-11-hexadecenoic acid, commonly known as palmitoleic acid (C16:1n-7). While both are 16-carbon fatty acids, the single double bond in palmitoleic acid fundamentally alters its biological activity, leading to often opposing effects in key physiological and pathophysiological processes.
Palmitic acid (PA) is the most common saturated fatty acid in the human body and is abundant in diets rich in dairy, meat, and palm oil.[1][2][3] In contrast, palmitoleic acid (POA) is an omega-7 monounsaturated fatty acid found in sources like macadamia nuts, sea buckthorn oil, and fish oil.[4][5] Emerging research has characterized palmitoleic acid as a "lipokine," a lipid hormone that can orchestrate metabolic responses between tissues, often counteracting the detrimental effects associated with excess palmitic acid.[4][6] This guide synthesizes experimental data to delineate their contrasting roles in inflammation, insulin (B600854) sensitivity, and endoplasmic reticulum (ER) stress, providing valuable insights for metabolic disease research and therapeutic development.
Comparative Biological Effects
Inflammation
Experimental evidence consistently demonstrates that palmitic acid acts as a pro-inflammatory agent, while palmitoleic acid exerts anti-inflammatory or protective effects.
-
Palmitic Acid (PA): PA is known to activate inflammatory signaling pathways, particularly through Toll-like receptors (TLRs), such as TLR2 and TLR4.[7][8] This activation triggers downstream cascades involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production and release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1).[1][7][9][10] In endothelial cells, PA enhances the production of IL-6 and IL-8 in response to TNF-α.[11] This chronic low-grade inflammation induced by PA is a key contributor to the pathogenesis of metabolic diseases.[8]
-
This compound (POA): In stark contrast, palmitoleic acid has been shown to possess strong anti-inflammatory properties.[11] It can ameliorate the pro-inflammatory state induced by PA in macrophages.[7] Studies have shown that POA decreases the production of MCP-1, IL-6, and IL-8 in endothelial cells.[11] Its protective mechanisms may involve the inhibition of TLR signaling and a reduction in the expression of surface adhesion molecules.[6][7]
Insulin Sensitivity and Glucose Metabolism
The opposing effects of PA and POA are particularly evident in the context of insulin signaling and glucose metabolism, a cornerstone of metabolic health.
-
Palmitic Acid (PA): High levels of PA are strongly linked to the development of insulin resistance in key metabolic tissues like skeletal muscle, liver, and adipose tissue.[12][13] PA impairs insulin signaling by reducing the insulin-stimulated phosphorylation of key proteins like Akt.[12][13] This disruption leads to decreased glucose uptake and utilization.[14] The mechanisms underlying PA-induced insulin resistance are multifaceted and include the induction of ER stress and the activation of inflammatory pathways that interfere with insulin receptor signaling.[12][13]
-
This compound (POA): Palmitoleic acid is generally associated with improved insulin sensitivity.[4][15] It has been shown to enhance basal glucose uptake and increase the plasma membrane abundance of glucose transporters GLUT1 and GLUT4 in skeletal muscle cells.[14] In animal models, administration of POA improved insulin sensitivity and reduced hepatic lipid accumulation.[16] Furthermore, POA can protect against PA-induced insulin resistance.[14] In some populations, higher levels of circulating POA are correlated with increased insulin sensitivity.[4][17]
Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and lipid synthesis. The accumulation of unfolded proteins triggers a state known as ER stress, which is implicated in numerous diseases.
-
Palmitic Acid (PA): PA is a well-established inducer of ER stress.[18][19][20] Exposure of cells to PA leads to the upregulation of key ER stress markers, including activating transcription factor 4 (ATF4), C/EBP homologous protein (CHOP), and the splicing of X-box binding protein 1 (XBP1).[19][21] This PA-induced ER stress is a major mechanism contributing to its lipotoxic effects, including inflammation, apoptosis, and insulin resistance.[13][19]
-
This compound (POA): Palmitoleic acid has been demonstrated to prevent or attenuate ER stress.[6] In pancreatic acinar cells, co-incubation with oleic acid (another monounsaturated fatty acid) significantly reduced the ER stress induced by palmitic acid.[21] POA's ability to be readily incorporated into triglycerides for storage in lipid droplets may be a protective mechanism, sequestering excess fatty acids and preventing the cellular stress that PA provokes.
Quantitative Data Summary
The following table summarizes the differential effects of Palmitic Acid (PA) and this compound (POA) on key biological markers from various in vitro and in vivo studies.
| Biological Process | Marker | Effect of Palmitic Acid (C16:0) | Effect of this compound (C16:1n-7) |
| Inflammation | TLR4 Signaling | Activation[1][7] | Reduction/Amelioration of PA effect[7] |
| NF-κB Activation | Increase[1] | Reduction/Amelioration of PA effect[7] | |
| IL-6, IL-8, MCP-1 | Increase[9][10][11] | Decrease[10][11] | |
| Insulin Signaling | Akt Phosphorylation | Decrease[12][13] | No inhibition; may protect from PA effect[14] |
| Glucose Uptake | Decrease (insulin-stimulated)[14] | Increase (basal)[14] | |
| Insulin Sensitivity | Induces Resistance[13][16] | Improves Sensitivity[4][15][16] | |
| ER Stress | p-PERK, p-IRE1α | Increase[13] | No induction; may protect from PA effect[6][13] |
| CHOP, GRP78 | Increase[19][21] | No induction; may protect from PA effect[6][21] | |
| XBP1 Splicing | Increase[21] | No induction; may protect from PA effect[21] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular cascades affected by these fatty acids is crucial for understanding their divergent biological roles.
Caption: Palmitic acid-induced pro-inflammatory signaling cascade.
Caption: Opposing effects of PA and POA on insulin signaling and ER stress.
Caption: General experimental workflow for comparing fatty acid effects.
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible research in this field. The following are generalized protocols for key experiments cited in the literature.
Protocol 1: Preparation and Cellular Treatment with Fatty Acids
This protocol describes the standard method for preparing fatty acid solutions for cell culture experiments to ensure solubility and minimize toxicity.[22][23]
Materials:
-
Palmitic acid (sodium salt) and this compound
-
Ethanol (100%, sterile) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS and cell culture medium (e.g., DMEM)
-
0.1 M NaOH
-
Water bath, sterile filters (0.22 µm)
Procedure:
-
Prepare 100 mM Fatty Acid Stock:
-
Dissolve fatty acid sodium salt in a 50% ethanol solution in sterile water by heating at 60-70°C. Alternatively, dissolve the free acid form in 100% ethanol or DMSO.[23]
-
This stock can be stored at -20°C.
-
-
Prepare 10% BSA Solution:
-
Dissolve fatty acid-free BSA in sterile serum-free culture medium or PBS.
-
Stir gently at 37°C until fully dissolved. Do not vortex, as this can denature the protein.
-
Sterile filter the solution and store at 4°C.
-
-
Complex Fatty Acid with BSA:
-
Warm the 10% BSA solution and the 100 mM fatty acid stock to 37°C.
-
Under sterile conditions, slowly add the fatty acid stock to the BSA solution while stirring gently. A typical final concentration for a working stock is 5 mM fatty acid in 10% BSA (a molar ratio of approximately 3:1 to 5:1).[23]
-
Incubate the mixture at 37°C for at least 1 hour to allow for complexing.
-
-
Cell Treatment:
-
Dilute the fatty acid-BSA complex in the appropriate cell culture medium to the final desired concentration (e.g., 100-500 µM).
-
Prepare a vehicle control using the BSA solution without any added fatty acid, diluted to the same final concentration in the medium.
-
Remove the existing medium from the cultured cells and replace it with the treatment or control medium. Incubate for the desired duration (e.g., 12-24 hours).
-
Protocol 2: Induction and Assessment of Insulin Resistance
This protocol outlines how to induce insulin resistance using palmitic acid and assess the cellular response.[24][25][26][27]
Materials:
-
Differentiated cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)
-
PA-BSA complex and vehicle control (from Protocol 1)
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin (100 nM final concentration)
-
2-deoxy-D-[³H]-glucose or a fluorescent analog like 2-NBDG
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Antibodies for Western blot (p-Akt Ser473, total Akt)
Procedure:
-
Induce Insulin Resistance:
-
Treat differentiated cells with the PA-BSA complex (e.g., 500 µM) or vehicle control for 16-24 hours.
-
-
Assess Insulin-Stimulated Glucose Uptake:
-
After treatment, wash cells twice with warm PBS and serum-starve them in medium for 2-4 hours.
-
Wash cells with KRP buffer and incubate in KRP buffer for 30 minutes.
-
Stimulate one set of wells with 100 nM insulin for 20-30 minutes. Leave another set as a non-insulin-stimulated control.[24]
-
Add the glucose analog (e.g., 2-NBDG at 100 µM) and incubate for 5-10 minutes.[24]
-
Stop the uptake by washing cells three times with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity (scintillation counting) or fluorescence (plate reader).
-
A blunted response to insulin in PA-treated cells compared to control indicates insulin resistance.
-
-
Assess Insulin Signaling by Western Blot:
-
Following PA/vehicle treatment and serum starvation, stimulate cells with 100 nM insulin for 10-15 minutes.
-
Immediately lyse the cells on ice with lysis buffer.
-
Quantify protein concentration, run SDS-PAGE, transfer to a membrane, and probe with antibodies against p-Akt (Ser473) and total Akt.
-
A reduced p-Akt/total Akt ratio in PA-treated cells upon insulin stimulation confirms impaired signaling.[25]
-
Protocol 3: Measurement of ER Stress Markers
This protocol describes how to measure the activation of the Unfolded Protein Response (UPR) as an indicator of ER stress.[28][29][30][31]
Materials:
-
Treated cell lysates (from Protocol 1)
-
RNA isolation kit (e.g., TRIzol) and cDNA synthesis kit
-
qPCR primers for CHOP, GRP78, and spliced XBP1 (XBP1s)
-
Antibodies for Western blot (CHOP, GRP78, p-PERK, p-IRE1α)
Procedure:
-
Gene Expression Analysis (qPCR):
-
Harvest cells after fatty acid treatment and isolate total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for UPR target genes like CHOP and GRP78. An increase in their mRNA levels indicates ER stress.
-
To measure XBP1 splicing, use primers that flank the intron removed by IRE1α. Splicing results in a smaller PCR product that can be visualized on a gel or quantified.[32]
-
-
Protein Expression Analysis (Western Blot):
-
Prepare cell lysates as described in Protocol 2.
-
Perform Western blotting using primary antibodies that detect key ER stress proteins.
-
Commonly measured markers include the chaperone GRP78 and the pro-apoptotic transcription factor CHOP, whose total protein levels increase.[31]
-
Activation of UPR sensors can be detected using phospho-specific antibodies for PERK and IRE1α.[30][32]
-
Protocol 4: NF-κB Activation Assay
This protocol details how to measure the activation of the NF-κB pathway, typically by assessing the nuclear translocation of the p65 subunit.[33][34][35][36]
Materials:
-
Treated cells on coverslips (for imaging) or in dishes (for fractionation)
-
Nuclear and cytoplasmic fractionation kit
-
Formaldehyde or methanol (B129727) for fixing cells
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Nuclear Fractionation and Western Blot:
-
After treatment, scrape cells and use a commercial kit to separate the cytoplasmic and nuclear fractions.[34]
-
Perform a Western blot on both fractions and probe for the p65 subunit.
-
An increase in p65 protein in the nuclear fraction of PA-treated cells compared to controls indicates NF-κB activation.[36]
-
-
Immunofluorescence Microscopy:
-
Grow and treat cells on sterile glass coverslips.
-
Fix the cells (e.g., with 4% formaldehyde), permeabilize them (e.g., with 0.1% Triton X-100), and block non-specific binding.[35]
-
Incubate with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody.[35]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
In unstimulated cells, p65 staining will be primarily cytoplasmic. In activated cells (e.g., after PA treatment), the p65 signal will co-localize with the DAPI stain in the nucleus.[36]
-
Conclusion
The experimental data overwhelmingly indicate that palmitic acid and this compound have distinct and often opposing biological effects. Palmitic acid is a potent activator of pro-inflammatory and ER stress pathways, contributing significantly to the development of insulin resistance.[1][9][13][19] In contrast, this compound demonstrates anti-inflammatory properties and can improve or preserve insulin sensitivity, often by counteracting the detrimental effects of its saturated counterpart.[7][11][14][15] These differences underscore the critical importance of fatty acid saturation in cellular signaling and metabolism. For researchers and drug development professionals, understanding these divergent pathways is crucial for designing novel therapeutic strategies targeting metabolic diseases like type 2 diabetes, nonalcoholic fatty liver disease, and cardiovascular disease. Modulating the balance of these fatty acids or targeting their specific signaling cascades represents a promising avenue for future research.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pediaa.com [pediaa.com]
- 4. metabolon.com [metabolon.com]
- 5. omegawonders.com [omegawonders.com]
- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitic acid but not palmitoleic acid induces insulin resistance in a human endothelial cell line by decreasing SERCA pump expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of palmitate and palmitoleate on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. difference.wiki [difference.wiki]
- 16. researchgate.net [researchgate.net]
- 17. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Palmitic acid induces intestinal lipid metabolism disorder, endoplasmic reticulum stress and inflammation by affecting phosphatidylethanolamine content in large yellow croaker Larimichthys crocea [frontiersin.org]
- 21. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Analysis of in vitro insulin resistance models and their physiological relevance to in vivo diet-induced adipose insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 30. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 33. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 34. fivephoton.com [fivephoton.com]
- 35. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-11-Hexadecenoic Acid and Palmitoleic Acid: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of two isomers of hexadecenoic acid: (Z)-11-Hexadecenoic acid and the well-characterized lipokine, palmitoleic acid ((Z)-9-Hexadecenoic acid). While both are 16-carbon monounsaturated fatty acids, the position of the double bond significantly influences their known biological roles. This document summarizes the current state of knowledge, presents available quantitative data, outlines relevant experimental protocols, and visualizes key biochemical pathways to support further research and drug development.
Structural and Physicochemical Properties
This compound and palmitoleic acid share the same molecular formula and molecular weight. The key structural difference lies in the location of the cis-double bond within the 16-carbon chain. In this compound, the double bond is at the 11th carbon from the carboxyl group, whereas in palmitoleic acid, it is at the 9th carbon.[1][2][3] This seemingly minor variation has profound implications for their biological functions.
| Property | This compound | Palmitoleic Acid ((Z)-9-Hexadecenoic Acid) |
| Systematic Name | (11Z)-Hexadec-11-enoic acid | (9Z)-Hexadec-9-enoic acid |
| Common Name | cis-Palmitvaccenic acid | Palmitoleic acid |
| CAS Number | 2416-20-8 | 373-49-9 |
| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol | 254.41 g/mol |
| Double Bond Position | C11-C12 | C9-C10 |
Comparative Biological Functions
A significant disparity exists in the scientific literature regarding the known biological functions of these two fatty acids. Palmitoleic acid is extensively studied as a signaling molecule in mammals, while the biological role of this compound in these systems remains largely uncharacterized.
This compound:
The primary and well-documented function of this compound is as a key intermediate in the biosynthesis of sex pheromones in insects, particularly in the silkworm, Bombyx mori.[2][4] Research on its role in mammalian, and specifically human, physiology is scant. While it has been detected in mammalian cells, its functional significance has not been established.[5] Some studies have explored the effects of the aldehyde form, (Z)-11-hexadecenal, on plant defense mechanisms, but this is a distinct functional context.
Palmitoleic Acid:
In stark contrast, palmitoleic acid is recognized as a "lipokine," a lipid hormone that communicates between different tissues to regulate metabolic homeostasis.[6][7] Its functions are multifaceted and include:
-
Anti-inflammatory Effects: Palmitoleic acid has demonstrated anti-inflammatory properties.[3] Studies on other C16:1 isomers, such as (Z)-10-Hexadecenoic acid, have also shown potent anti-inflammatory effects in macrophages, suggesting that the double bond position is critical for this activity.[8]
-
Metabolic Regulation: It plays a significant role in improving insulin (B600854) sensitivity in skeletal muscle and the liver.[3] Palmitoleic acid can also suppress fat accumulation in the liver (hepatic steatosis).[6]
-
Membrane Fluidity: As a monounsaturated fatty acid, it contributes to the fluidity of cell membranes.[6]
-
Gene Expression Regulation: Many of the metabolic effects of palmitoleic acid are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[3]
The biosynthesis of palmitoleic acid from the saturated fatty acid, palmitic acid, is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[3] This enzymatic pathway is a critical control point in cellular lipid metabolism.
Quantitative Experimental Data
Table 2: Anti-inflammatory Effect of (Z)-10-Hexadecenoic Acid on LPS-Stimulated Macrophages
| Concentration of (Z)-10-Hexadecenoic Acid | Inhibition of IL-6 Secretion (%) |
| 200 µM | Data indicates significant suppression |
Data adapted from a study on the anti-inflammatory effects of a novel lipid from Mycobacterium vaccae. The study estimated the EC₅₀ for the suppressive activity of 10(Z)-hexadecenoic acid on IL-6 to be 115 µM at 12 hours.
Experimental Protocols
The analysis and quantification of this compound and palmitoleic acid in biological samples typically involve the following key steps:
Protocol 1: Lipid Extraction
A common method for extracting total lipids from cells or tissues is the Bligh-Dyer method.
-
Homogenization: Homogenize the biological sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. This separates the mixture into two phases.
-
Lipid Collection: The lower chloroform phase, containing the total lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the dried lipid extract.
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
To prepare the fatty acids for gas chromatography analysis, they are converted to their more volatile methyl esters.
-
Reaction: The dried lipid extract is resuspended in a solution of methanol containing an acid catalyst (e.g., 2.5% H₂SO₄).
-
Incubation: The mixture is heated at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, n-hexane and water are added to the mixture. The upper hexane (B92381) layer, containing the FAMEs, is collected.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate, identify, and quantify the individual FAMEs.
-
Injection: The FAME sample is injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: The separated FAMEs are detected by a mass spectrometer, which provides a mass spectrum for each compound, allowing for its identification.
-
Quantification: The abundance of each FAME is determined by the area of its corresponding peak in the chromatogram.
Signaling and Biosynthetic Pathways
Biosynthesis of Hexadecenoic Acid Isomers
The biosynthesis of different C16:1 isomers originates from the saturated fatty acid, palmitic acid. The specific desaturase enzyme acting on palmitic acid determines the position of the double bond in the resulting monounsaturated fatty acid.
References
- 1. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C16:1 PALMITOLEIC - Ataman Kimya [atamanchemicals.com]
- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of (Z)-11-Hexadecenoic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of (Z)-11-Hexadecenoic acid, also known as palmitoleic acid, and its corresponding methyl ester, methyl palmitoleate (B1233929). While research into palmitoleic acid has unveiled a range of metabolic and anti-inflammatory benefits, the bioactivity of its methyl ester is less extensively studied. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key signaling pathways to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound, a monounsaturated omega-7 fatty acid, has demonstrated significant potential in modulating key physiological processes. It is recognized for its anti-inflammatory properties, its ability to improve insulin (B600854) sensitivity, and its cytoprotective effects. In contrast, direct research on the bioactivity of its methyl ester, methyl palmitoleate, is limited. However, one key study has shown that both the free acid and its methyl ester can protect pancreatic β-cells from saturated fatty acid-induced toxicity, suggesting that the methyl ester form retains at least some of the parent compound's beneficial effects. General studies on fatty acid esters also suggest they possess anti-inflammatory and antioxidant properties.
A critical consideration in comparing the two is their potential difference in bioavailability and cellular uptake. Free fatty acids are generally considered to have high bioavailability, while their esterified forms may require enzymatic hydrolysis before they can be readily utilized by cells, potentially impacting their potency and onset of action.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data from a key comparative study on the cytoprotective effects of this compound and its methyl ester.
| Bioactivity Metric | Test System | This compound | This compound Methyl Ester | Reference |
| Cytoprotection against Palmitate-induced Cell Death | BRIN-BD11 pancreatic β-cells | Significant inhibition of cell death at ≥0.025 mM[1][2] | Significant inhibition of cell death at ≥0.025 mM[1][2] | [Diakogiannaki et al., 2007][1][2] |
| Effect on Triacylglycerol (TAG) Formation | BRIN-BD11 pancreatic β-cells | Increased TAG formation | No significant effect on TAG levels[1][2] | [Diakogiannaki et al., 2007][1][2] |
Key Bioactivities and Mechanisms of Action
This compound (Palmitoleic Acid)
Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
Improved Insulin Sensitivity: Studies have indicated that palmitoleic acid can improve insulin sensitivity.[4] This effect is partly attributed to the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid and glucose metabolism.[2][5] Activation of PPARα can lead to increased fatty acid oxidation and improved insulin signaling.
Cytoprotective Properties: this compound has demonstrated the ability to protect cells from the toxic effects of saturated fatty acids like palmitic acid.[1][2][6] This protective mechanism is crucial in metabolic diseases where elevated levels of saturated fatty acids contribute to cellular dysfunction and apoptosis.
This compound Methyl Ester (Methyl Palmitoleate)
Cytoprotective Effects: A direct comparison has shown that methyl palmitoleate is as effective as palmitoleic acid in protecting pancreatic β-cells from palmitate-induced cell death.[1][2] This suggests that the esterification of the carboxyl group does not abolish this particular beneficial bioactivity. Interestingly, this protection by the methyl ester was observed without a corresponding increase in triacylglycerol (TAG) formation, unlike the free fatty acid.[1][2]
Potential Anti-inflammatory and Antioxidant Activities: While direct evidence for methyl palmitoleate is scarce, studies on other fatty acid methyl esters, such as methyl palmitate, have reported anti-inflammatory and antioxidant properties.[7][8][9] It is plausible that methyl palmitoleate shares some of these characteristics.
Signaling Pathways
The bioactivities of this compound are mediated through complex signaling networks. Below are diagrams of two key pathways implicated in its mechanism of action.
References
- 1. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, is a key intermediate in the biosynthesis of various insect pheromones and a subject of interest in chemical biology. Its stereoselective synthesis is crucial for the development of effective and specific pest management strategies and for the study of its biological functions. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed look at methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Overview of Synthesis Routes
The synthesis of this compound can be broadly categorized into chemical and biotechnological methods. Chemical routes, such as the Wittig reaction, alkyne metathesis followed by stereoselective reduction, and Z-selective cross-metathesis, offer versatility and control over the molecular structure. Biotechnological approaches, primarily involving engineered microorganisms, present a more sustainable and potentially scalable alternative.
| Synthesis Route | Key Features | Typical Yield | Z:E Selectivity | Key Reagents/Components | Scalability |
| Wittig Reaction | Well-established, reliable for Z-alkene formation from non-stabilized ylides. | 60-80% | >95:5 | Phosphonium (B103445) salt, strong base (e.g., n-BuLi), aldehyde | Lab to pilot scale |
| Alkyne Metathesis & Reduction | Forms internal alkyne, followed by stereospecific reduction (e.g., Lindlar catalyst). | 70-90% (overall) | >98:2 | Alkyne precursors, metathesis catalyst (e.g., Schrock or Grubbs type), Lindlar catalyst, H₂ | Lab to pilot scale |
| Z-Selective Cross-Metathesis | Direct formation of the Z-alkene from two smaller alkenes. | 50-75% | >95:5 | Alkene starting materials, Z-selective metathesis catalyst (e.g., Molybdenum or Ruthenium based) | Lab scale |
| Biosynthesis (Engineered Yeast) | Sustainable production from renewable feedstocks. | Titer dependent on strain and fermentation conditions | Highly specific | Engineered yeast strain (e.g., Yarrowia lipolytica), fermentation medium | Potentially large scale |
| Sonogashira Coupling & Reduction | Multi-step approach involving C-C bond formation followed by stereoselective reduction. | 50-70% (overall) | >98:2 | Terminal alkyne, vinyl/aryl halide, Pd/Cu catalysts, Lindlar catalyst, H₂ | Lab to pilot scale |
Detailed Experimental Protocols
Wittig Reaction
This route involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt. The use of non-stabilized ylides under salt-free conditions typically affords high Z-selectivity.
Protocol:
-
Preparation of the Phosphonium Salt: 11-Bromoundecanoic acid is reacted with triphenylphosphine (B44618) in a suitable solvent like acetonitrile (B52724) at reflux to yield (10-carboxydecyl)triphenylphosphonium bromide.
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere and cooled to -78°C. A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to generate the deep red-colored ylide.
-
Wittig Reaction: Pentanal is then added dropwise to the ylide solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Alkyne Metathesis Followed by Lindlar Reduction
This strategy first constructs the C16 carbon backbone with a triple bond at the 11-position, which is then stereoselectively reduced to the Z-alkene.
Protocol:
-
Alkyne Synthesis: An appropriate terminal alkyne and an internal alkyne are reacted via alkyne metathesis using a Schrock or Grubbs-type catalyst to form the desired internal alkyne.
-
Lindlar Reduction: The resulting alkyne is dissolved in a solvent such as ethyl acetate (B1210297) or hexane. A catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline (B57606) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature. The reaction is monitored by TLC or GC until the starting alkyne is consumed.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford pure this compound.
Z-Selective Cross-Metathesis
This method directly forms the (Z)-double bond by reacting two smaller alkene fragments in the presence of a stereoselective catalyst.
Protocol:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with a Z-selective metathesis catalyst (e.g., a molybdenum-based catalyst).
-
Reactant Addition: 1-Hexene and 10-undecenoic acid are added to the reaction vessel, dissolved in a suitable anhydrous solvent (e.g., toluene).
-
Reaction Execution: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to isolate this compound.
Biosynthesis using Engineered Yarrowia lipolytica
This biotechnological approach utilizes a genetically modified oleaginous yeast to produce the target fatty acid.
Protocol:
-
Strain Development: The oleaginous yeast Yarrowia lipolytica is engineered to express a fatty acid desaturase gene with Δ11 activity, such as MsexD2 or MsexD3 from Manduca sexta[1][2]. The gene is typically codon-optimized for expression in yeast and integrated into the host genome under the control of a strong constitutive promoter.
-
Fermentation: The engineered yeast strain is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients. The fermentation is carried out in a bioreactor under controlled temperature, pH, and aeration.
-
Fatty Acid Extraction and Analysis: After a set fermentation period, the yeast cells are harvested by centrifugation. The total lipids are extracted from the biomass using a solvent system like chloroform/methanol. The fatty acids are then transesterified to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃/methanol.
-
Purification: The resulting FAME mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced this compound methyl ester. The desired fatty acid can be purified from the lipid extract by saponification followed by acidification and chromatographic separation.
Sonogashira Coupling Followed by Lindlar Reduction
This multi-step approach builds the carbon skeleton through a palladium-copper catalyzed cross-coupling reaction, followed by the stereoselective reduction of the resulting alkyne.
Protocol:
-
Sonogashira Coupling: A terminal alkyne (e.g., 1-hexyne) is coupled with a vinyl halide (e.g., a protected 10-bromodec-1-ene derivative) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere.
-
Deprotection and Oxidation: The protecting group on the coupled product is removed, and the terminal functional group is oxidized to a carboxylic acid.
-
Lindlar Reduction: The resulting alkynoic acid is then subjected to stereoselective reduction using Lindlar's catalyst and hydrogen gas, as described in the alkyne metathesis route, to yield this compound.
-
Purification: The final product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The selection of a synthetic route often depends on a variety of factors including the desired scale, purity requirements, and available starting materials. The following diagrams illustrate a generalized workflow for selecting a synthesis route and a simplified representation of the biosynthetic pathway in engineered yeast.
Caption: A decision-making workflow for selecting a suitable synthesis route.
Caption: Simplified overview of the engineered biosynthetic pathway.
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the research or application. For high stereoselectivity and moderate scale, the Wittig reaction and alkyne metathesis followed by Lindlar reduction are robust and well-documented methods. Z-selective cross-metathesis offers a more direct approach, though catalyst selection is critical. For large-scale and sustainable production, biosynthesis using engineered yeast presents a promising avenue, although optimization of titers and downstream processing are key considerations. The Sonogashira coupling route provides flexibility in the construction of the carbon backbone for more complex analogues. By carefully considering the trade-offs between yield, stereoselectivity, scalability, and sustainability, researchers can select the optimal pathway for their synthetic endeavors.
References
Comparative Efficacy of Synthetic vs. Natural (Z)-11-Hexadecenoic Acid: A Guide for Researchers
An objective analysis of the biological performance of synthetic and naturally-sourced (Z)-11-Hexadecenoic acid, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
This compound, a monounsaturated fatty acid, is a significant semiochemical in the animal kingdom, primarily known for its role as a precursor to the sex pheromones of numerous moth species. Its biological activity is of considerable interest for applications in pest management and potentially in therapeutics, given the diverse roles of fatty acids in cellular signaling. This guide provides a comparative overview of the efficacy of synthetically produced versus naturally derived this compound, focusing on its function as an insect pheromone precursor. While direct comparative studies on other biological activities remain limited, this document synthesizes available data to offer a comprehensive resource.
Data Presentation: A Comparative Analysis
The efficacy of this compound is most prominently evaluated in the context of its role as an insect pheromone. Recent studies have enabled a direct comparison between a plant-derived (biosynthetic) and a chemically synthesized version of this compound for pest control applications.
| Bioassay Type | Test Substance | Target Species | Response Metric | Efficacy Summary | Reference |
| Field Trapping (Monitoring) | Plant-derived this compound precursor | Diamondback moth (Plutella xylostella) | Trap captures | Plant-derived pheromone lures proved equally effective as synthetic pheromone lures in monitoring the diamondback moth in cabbage. | [1] |
| Mating Disruption | Plant-derived this compound precursor | Cotton bollworm moth (Helicoverpa armigera) | Mating disruption | Formulations containing the plant-derived pheromone were equally effective as those with synthetic pheromones in disrupting the mating of the cotton bollworm moth in common bean fields. | [1] |
Signaling Pathways and Experimental Workflows
The biological activity of fatty acids like this compound is often mediated through their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway activated by a fatty acid ligand.
The experimental workflow for comparing the efficacy of synthetic and natural pheromones typically involves a series of bioassays, from neural response to behavioral studies in the field.
Caption: Experimental workflow for comparing the efficacy of natural and synthetic insect pheromones.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments in the evaluation of this compound efficacy.
Protocol 1: Electroantennography (EAG) for Pheromone Response
This protocol assesses the antennal response of an insect to a volatile compound.
1. Antenna Preparation:
-
An adult male moth is restrained in a holder.
-
The distal tip of one antenna is excised.
-
The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed over the cut distal end, and the reference electrode is inserted into the head capsule.
2. Odorant Delivery:
-
A continuous stream of purified and humidified air is passed over the antenna.
-
A defined volume of air containing the test compound (synthetic or natural extract diluted in a solvent) is puffed into the continuous airstream for a set duration (e.g., 0.5 seconds).
3. Data Acquisition:
-
The electrical potential difference between the electrodes is amplified and recorded.
-
The amplitude of the depolarization (in millivolts) in response to the stimulus is measured as the EAG response.
-
Responses to the test compounds are compared to a solvent control and a standard reference compound.
Protocol 2: Field Trapping for Pheromone Efficacy
This protocol evaluates the effectiveness of a pheromone lure in attracting target insects in a natural environment.
1. Trap and Lure Preparation:
-
Standard insect traps (e.g., delta traps or funnel traps) are used.
-
Lures are prepared by applying a specific dose of the synthetic or natural pheromone (or its precursor, this compound, which is converted to the active aldehyde or alcohol by the insect) onto a dispenser (e.g., a rubber septum).
2. Experimental Design:
-
A randomized complete block design is typically used.
-
Traps with different lures (e.g., synthetic, natural, and a blank control) are placed in the field at a specified distance from each other to avoid interference.
-
The position of the traps within each block is randomized.
3. Data Collection and Analysis:
-
Traps are checked at regular intervals (e.g., weekly), and the number of captured target moths is recorded.
-
The mean number of moths captured per trap per collection period is calculated for each treatment.
-
Statistical analysis (e.g., ANOVA followed by a means separation test) is used to determine if there are significant differences in trap captures between the different lures.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol is used to identify and quantify this compound in natural extracts or to verify the purity of synthetic samples.
1. Sample Preparation (for natural extracts):
-
Lipids are extracted from the source material (e.g., insect pheromone glands, plant seeds) using a solvent system like chloroform:methanol.
-
The fatty acids in the lipid extract are then converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification using a reagent such as BF3-methanol.
2. GC-MS Analysis:
-
The FAME sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acid isomers (e.g., a polar column).
-
The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their boiling points and interactions with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
3. Data Interpretation:
-
The retention time of the peak corresponding to this compound methyl ester is compared to that of a known synthetic standard to confirm its identity.
-
The mass spectrum of the sample peak is compared to the mass spectrum of the standard and to library spectra for further confirmation.
-
Quantification is achieved by comparing the peak area of the sample to the peak area of a known amount of an internal standard.
References
A Comparative Guide to the Analytical Techniques for (Z)-11-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative analysis of (Z)-11-Hexadecenoic acid, a monounsaturated fatty acid of interest in various biological studies. The selection of an appropriate analytical method is critical for accurate and reliable results in research, clinical diagnostics, and pharmaceutical development. This document outlines the principles, advantages, and limitations of common analytical techniques, supported by experimental data and protocols.
Introduction to this compound
This compound, also known as cis-vaccenic acid in some contexts, is a C16:1 monounsaturated fatty acid. Its isomers, such as palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid), play significant roles in metabolic and signaling pathways.[1][2] Accurate identification and quantification of this compound are crucial for understanding its biological functions and its potential as a biomarker.
Overview of Analytical Techniques
The primary analytical techniques for the separation and quantification of this compound and its isomers include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) Spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural elucidation.
Quantitative Data Summary
The performance of key analytical techniques is summarized in the table below, providing a comparative overview of their quantitative capabilities.
| Analytical Technique | Derivatization Required | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| GC-MS | Yes (typically to FAMEs) | Low (pg to ng range) | Wide | High resolution for isomers, high sensitivity, structural information from MS | Destructive, requires derivatization, potential for isomerization during sample prep |
| HPLC-UV/MS | No | 0.05 - 0.2 µg/mL[3][4][5] | 0.05 to 500 µg/mL[3][4][5] | Simpler sample preparation, faster analysis time, non-destructive | Lower resolution for some isomers compared to specialized GC columns |
| FTIR Spectroscopy | No | Not typically used for trace quantification | N/A for absolute quantification | Non-destructive, rapid, good for cis/trans isomer differentiation[6] | Low sensitivity for quantification, complex spectra in mixtures |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for fatty acid analysis due to its high resolving power, especially when using long, polar capillary columns.[1]
Experimental Protocol: FAMEs Analysis by GC-MS
-
Lipid Extraction: Lipids are extracted from the biological sample using a chloroform:methanol (B129727) (2:1, v/v) solution.[7] An internal standard, such as deuterated methyl octanoate, is added for accurate quantification.[7]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The extracted lipids are transesterified to FAMEs. A common method involves heating the sample with 14% Boron Trifluoride (BF3) in methanol at 100°C for 30 minutes.[7] This process increases the volatility of the fatty acids for GC analysis.[1]
-
Extraction of FAMEs: After cooling, FAMEs are extracted with hexane (B92381). The hexane layer is then carefully separated and dried over anhydrous sodium sulfate.[7]
-
GC-MS Analysis:
-
GC Column: A highly polar capillary column, such as a DB-WAX or CP-Sil 88 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is essential for resolving geometric and positional isomers.[1][2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: An optimized temperature program is crucial. A typical program might be: initial temperature of 100°C (hold for 2 min), ramp at 10°C/min to 180°C (hold for 5 min), then ramp at 5°C/min to 240°C (hold for 10 min).[7]
-
MS Parameters: Electron Ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a significant advantage by allowing the analysis of underivatized fatty acids, simplifying sample preparation and reducing analysis time.[3][4]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: The lipid extract is dissolved in the mobile phase. No derivatization is required.
-
HPLC Analysis:
-
Column: A C18 column (e.g., BDS-C18) is commonly used for the separation of fatty acids.[3][4] For challenging isomer separations, specialized columns like silver-ion HPLC (Ag-HPLC) can be employed.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used for elution.[3][4]
-
Detector: A UV detector or a Mass Spectrometer (MS) can be used for detection and quantification.
-
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of fatty acids by GC-MS.
Comparison of Analytical Techniques
References
- 1. benchchem.com [benchchem.com]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. benchchem.com [benchchem.com]
Cross-Reactivity of (Z)-11-Hexadecenoic Acid and its Derivatives in the Insect World: A Comparative Guide
(Z)-11-Hexadecenoic acid and its aldehyde and acetate (B1210297) derivatives are well-established components of sex pheromones in numerous moth species. This guide provides a comparative analysis of the cross-reactivity of these semiochemicals across various insect taxa, presenting electrophysiological and behavioral data to illustrate the specificity and potential for non-target effects. The information is intended for researchers, scientists, and drug development professionals working in chemical ecology and pest management.
Electrophysiological and Behavioral Cross-Reactivity
The following tables summarize the electroantennogram (EAG) and behavioral responses of various insect species to this compound derivatives, primarily (Z)-11-hexadecenal. Data is compiled from multiple studies to provide a comparative overview.
Table 1: Electroantennogram (EAG) Responses of Various Insect Species to (Z)-11-Hexadecenal
| Order | Family | Species | Sex | Mean EAG Response (mV) | Notes |
| Lepidoptera | Noctuidae | Helicoverpa armigera | Male | >2.0 | Major pheromone component, elicits strong responses.[1] |
| Lepidoptera | Noctuidae | Heliothis virescens | Male | High | Known to respond to (Z)-11-hexadecenal. |
| Lepidoptera | Noctuidae | Helicoverpa zea | Male | High | Primary pheromone component. |
| Lepidoptera | Crambidae | Ostrinia nubilalis (Z-strain) | Male | Moderate | Acts as a behavioral antagonist. |
| Diptera | Drosophilidae | Drosophila melanogaster | Male | Low | Indicates some level of antennal detection. |
| Hymenoptera | Braconidae | Microplitis croceipes | Female | Low | Parasitoid of Heliothis species. |
Table 2: Behavioral Responses of Various Moth Species to (Z)-11-Hexadecenal in Field and Wind Tunnel Assays
| Family | Species | Assay Type | Response | Notes |
| Noctuidae | Helicoverpa zea | Wind Tunnel | Attraction (Upwind Flight) | Elicits upwind flight even when presented alone.[2][3] |
| Noctuidae | Egira rubrica | Field Trapping | Attraction | Males captured in traps baited with (Z)-11-hexadecenal.[4] |
| Noctuidae | Stretchia plusiaeformis | Field Trapping | Attraction | Males captured in traps baited with (Z)-11-hexadecenal.[4] |
| Noctuidae | Annaphila danisticta | Field Trapping | Attraction | Males captured in traps baited with (Z)-11-hexadecenal.[4] |
| Noctuidae | Crymodes devastator | Field Trapping | Attraction | Attracted to a four-component lure containing (Z)-11-hexadecenal.[5] |
| Plutellidae | Plutella xylostella | Field Trapping | Attraction | A key component of the sex pheromone lure.[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Electroantennography (EAG) Protocol
EAG is used to measure the summed electrical potential from the antenna in response to an odorant, providing a rapid assessment of olfactory activity.
1. Insect Preparation:
-
Adult insects (typically males for sex pheromone studies) of a standardized age are used.
-
The insect is anesthetized, often by chilling.
-
The head is excised, and one antenna is carefully removed at its base.
2. Electrode Preparation and Mounting:
-
Two glass capillary microelectrodes with fine tips are filled with a saline solution (e.g., Kaissling saline).
-
Silver wires are inserted into the electrodes to act as the recording and reference electrodes.
-
The base of the excised antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode, often with the aid of conductive gel.
3. Odorant Delivery:
-
Test compounds are diluted in a high-purity solvent (e.g., hexane) to desired concentrations.
-
A small piece of filter paper is loaded with a known volume of the odorant solution.
-
After the solvent evaporates, the filter paper is placed inside a Pasteur pipette.
-
A continuous stream of purified, humidified air is passed over the antenna.
-
A controlled puff of air is delivered through the pipette, introducing the odorant into the airstream.
4. Data Recording and Analysis:
-
The voltage difference between the electrodes is amplified.
-
The resulting negative voltage deflection (the EAG response) is digitized and recorded.
-
The amplitude of the EAG response is measured in millivolts (mV).
-
Responses to a solvent control are subtracted from the responses to the test compounds.
-
A standard compound may be used to normalize responses across different preparations.
Wind Tunnel Bioassay Protocol
This assay is used to observe and quantify the behavioral responses of flying insects to a pheromone plume in a controlled environment.
1. Wind Tunnel Setup:
-
A wind tunnel (e.g., 2m x 1m x 1m) made of non-absorbent material (glass or acrylic) is used.
-
A laminar airflow is maintained at a constant speed (e.g., 0.3 m/s).
-
Environmental conditions such as temperature, humidity, and light (often dim red light for nocturnal moths) are controlled.
2. Pheromone Source Preparation and Placement:
-
The test compound or blend is applied to a dispenser (e.g., a rubber septum or filter paper).
-
The dispenser is placed at the upwind end of the tunnel.
-
A solvent-only dispenser is used as a control.
3. Insect Preparation and Release:
-
Moths of a specific age and mating status (e.g., virgin males) are used.
-
Moths are acclimated to the experimental conditions in individual release cages.
-
A single moth is released from its cage at the downwind end of the tunnel.
4. Behavioral Observation and Data Collection:
-
The moth's flight behavior is observed for a set period (e.g., 3-5 minutes).
-
A sequence of behaviors is recorded, such as:
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source, often in a zigzag pattern.
-
Source contact: Landing on or near the pheromone source.
-
-
The percentage of moths exhibiting each behavior is calculated.
-
The tunnel is thoroughly cleaned with a solvent between trials to prevent contamination.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the pheromone signaling pathway in moths and a typical experimental workflow for cross-reactivity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral responses of maleHeliothis zea moths in sustained-flight tunnel to combinations of 4 compounds identified from female sex pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Field trapping of diamondback mothPlutella xylostella using an improved four-component sex attractant blend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass trapping of the diamondback moth (Plutella xylostella L.) by a combination of its sex pheromone and allyl isothiocyanate in cabbage fields in southern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating (Z)-11-Hexadecenoic Acid from its Positional Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acids is paramount. Positional isomers, which differ only in the location of a double bond, can exhibit distinct biological activities. This guide provides a comparative overview of analytical techniques to differentiate (Z)-11-hexadecenoic acid from its positional isomers, supported by experimental data and detailed protocols.
This compound is a monounsaturated fatty acid with its double bond at the 11th carbon.[1] Its biological significance necessitates its accurate identification and differentiation from other hexadecenoic acid isomers, such as the more common palmitoleic acid ((Z)-9-hexadecenoic acid) and sapienic acid ((Z)-6-hexadecenoic acid).[2][3][4] This guide explores the primary analytical methodologies for this purpose.
Key Analytical Techniques for Isomer Differentiation
The differentiation of this compound from its positional isomers relies on techniques that can precisely determine the location of the carbon-carbon double bond. The most effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for fatty acid analysis. While the analysis of underivatized fatty acids or their simple methyl esters (FAMEs) can often result in co-elution and similar mass spectra for positional isomers, specific derivatization methods can pinpoint the double bond position.[5][6]
One of the most effective derivatization techniques for this purpose is the formation of dimethyl disulfide (DMDS) adducts. When the DMDS-derivatized fatty acid methyl esters are subjected to electron impact ionization in the mass spectrometer, they fragment at the carbon-carbon bond that was originally the double bond, producing characteristic ions that reveal its location.[2][3]
Experimental Protocol: GC-MS Analysis of FAMEs and their DMDS Adducts
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the lipid sample containing hexadecenoic acids using a reagent such as boron trifluoride in methanol (B129727) (BF3-MeOH) or methanolic HCl.
-
Heat the sample with the reagent under a nitrogen atmosphere.
-
Extract the resulting FAMEs with a non-polar solvent like hexane.
-
Wash the extract and dry it over anhydrous sodium sulfate.
-
Concentrate the sample before GC-MS analysis.
-
-
Dimethyl Disulfide (DMDS) Derivatization:
-
To a solution of FAMEs in hexane, add DMDS and a catalytic amount of iodine.
-
Heat the mixture at 40-60°C for several hours in the dark.
-
Monitor the reaction for completion by thin-layer chromatography.
-
Once complete, cool the reaction and decolorize the excess iodine with a solution of sodium thiosulfate.
-
Extract the DMDS adducts with hexane, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the sample for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A polar capillary column, such as one coated with (50%-cyanopropyl)-methylpolysiloxane, is recommended for separating FAME isomers.[3]
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.[2][3]
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan mode to acquire full mass spectra.
-
Data Presentation: Expected GC-MS Fragmentation of DMDS Adducts
| Isomer | Key Diagnostic Fragment Ions (m/z) | Interpretation |
| (Z)-6-Hexadecenoic acid (Sapienic acid) | 145, 247 | Fragmentation occurs between C6 and C7, yielding fragments corresponding to the cleavage of the original double bond. |
| (Z)-9-Hexadecenoic acid (Palmitoleic acid) | 187, 205 | Fragmentation occurs between C9 and C10, yielding characteristic ions that pinpoint the double bond at this position. |
| This compound | 215, 177 | Fragmentation occurs between C11 and C12, providing a clear signature for the Δ11 isomer. |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly silver ion HPLC (Ag-HPLC), is a powerful technique for separating unsaturated fatty acid isomers.[7][8] The separation principle is based on the interaction of the silver ions impregnated on the stationary phase with the π-electrons of the carbon-carbon double bonds. The strength of this interaction depends on the number, geometry, and position of the double bonds, allowing for the separation of positional isomers.[7]
Experimental Protocol: Silver Ion HPLC (Ag-HPLC)
-
Sample Preparation: Fatty acids are typically converted to UV-absorbing or fluorescent derivatives (e.g., phenacyl esters) to enhance detection.
-
Column: A column packed with a silica-based stationary phase impregnated with silver ions.
-
Mobile Phase: A non-polar mobile phase, such as hexane, often with a small amount of a more polar solvent like isopropanol (B130326) or acetonitrile (B52724) to modulate retention.
-
Detection: UV or fluorescence detection, depending on the derivative used.
Data Presentation: Elution Order in Ag-HPLC
In Ag-HPLC, the retention time of unsaturated fatty acid isomers generally increases as the double bond moves closer to the center of the acyl chain. Therefore, the expected elution order for C16:1 isomers would be:
| Isomer | Expected Relative Elution Order |
| (Z)-6-Hexadecenoic acid | 1 (earliest) |
| (Z)-9-Hexadecenoic acid | 2 |
| This compound | 3 (latest) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules. Both ¹H and ¹³C NMR can be used to differentiate positional isomers of fatty acids.[9][10][11][12] The chemical shifts of the olefinic protons and carbons, as well as the signals from adjacent allylic and bis-allylic protons, are sensitive to the position of the double bond.[9][12]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve the purified fatty acid isomer in a deuterated solvent (e.g., CDCl₃).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition: Acquire ¹H and ¹³C spectra. Two-dimensional NMR experiments, such as COSY and HMBC, can be used to confirm assignments.[12]
Data Presentation: Characteristic NMR Chemical Shifts
| Isomer | ¹H NMR (δ, ppm) - Olefinic Protons | ¹³C NMR (δ, ppm) - Olefinic Carbons |
| (Z)-6-Hexadecenoic acid | ~5.3-5.4 (multiplet) | ~128-131 |
| (Z)-9-Hexadecenoic acid | ~5.3-5.4 (multiplet) | ~129-130 |
| This compound | ~5.3-5.4 (multiplet) | ~129-131 |
Note: While the olefinic proton signals often overlap, subtle differences in their multiplicity and the chemical shifts of the allylic protons (~2.0 ppm) can aid in differentiation.
Visualization of the Analytical Workflow
The following diagram illustrates a general workflow for the differentiation of this compound from its positional isomers.
Caption: Workflow for differentiating fatty acid positional isomers.
Concluding Remarks
The differentiation of this compound from its positional isomers is a critical analytical challenge that can be addressed by a combination of chromatographic and spectroscopic techniques. GC-MS with DMDS derivatization stands out as a highly specific method for unambiguously determining the double bond position. Ag-HPLC offers excellent separation of isomers, while NMR spectroscopy provides comprehensive structural information. The choice of technique will depend on the specific research question, sample complexity, and available instrumentation. For robust identification, employing at least two orthogonal methods is recommended.
References
- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. magritek.com [magritek.com]
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of (Z)-11-Hexadecenoic Acid
For researchers, scientists, and drug development professionals working with chiral molecules like (Z)-11-Hexadecenoic acid, ensuring enantiomeric purity is a critical step in development and quality control. The biological activities of enantiomers can differ significantly, with one enantiomer potentially being therapeutic while the other is inactive or even harmful. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The enantiomeric purity of this compound can be assessed using several sophisticated analytical techniques. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Enzymatic Assays. Each method offers distinct advantages and is suited to different analytical needs.
| Analytical Method | Principle | Throughput | Resolution | Sample Preparation | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Medium | High | Derivatization may be required to enhance separation and detection. | Wide applicability to various chiral compounds, robust and reproducible.[1][2] | Can be time-consuming to develop methods, higher cost of chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, often a cyclodextrin (B1172386) derivative.[3][4] | High | Very High | Derivatization to a volatile ester (e.g., methyl ester) is typically necessary.[5] | Excellent resolution and sensitivity, suitable for complex mixtures.[4][6] | Limited to thermally stable and volatile compounds. |
| Enzymatic Assays | Stereospecificity of an enzyme (e.g., lipase) to catalyze a reaction with only one enantiomer (kinetic resolution).[7][8] | Low to Medium | High (indirect) | Requires careful optimization of reaction conditions (enzyme, solvent, temperature).[9] | High enantioselectivity, can be used for preparative scale resolution.[7] | Indirect method, requires a separate analytical technique to determine the enantiomeric excess of the product or remaining substrate. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar long-chain fatty acids and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1]
Sample Preparation:
-
If the carboxylic acid group hinders separation or detection, derivatization to an ester (e.g., methyl or p-bromophenacyl ester) may be necessary.
-
Dissolve the derivatized or underivatized this compound in the initial mobile phase.
Instrumentation and Conditions:
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series).[2]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[10]
-
Flow Rate: 0.5 - 2.0 mL/min.
-
Detection: UV detector (if a chromophore is present in the derivative) or a chiral detector such as a circular dichroism (CD) detector.
-
Temperature: Controlled column temperature (e.g., 25 °C).
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % e.e. = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for the analysis of volatile and thermally stable compounds. Fatty acids are typically derivatized to their more volatile methyl esters.[5]
Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):
-
Treat the this compound sample with a methylating agent such as BF3-methanol or by heating with anhydrous HCl in methanol.
-
Extract the resulting FAME into an organic solvent (e.g., hexane).
-
Concentrate the sample to the desired volume.
Instrumentation and Conditions:
-
Column: A capillary column coated with a chiral stationary phase, commonly a cyclodextrin derivative.[3][4]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C and ramping to 220 °C at 2 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C.
Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomer signals.
Enzymatic Assays (Kinetic Resolution)
Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction (e.g., esterification or hydrolysis) of one enantiomer over the other.[7][8]
Experimental Protocol:
-
Dissolve the racemic this compound in a suitable organic solvent.
-
Add an acyl donor (for esterification) or water (for hydrolysis) and the selected lipase (e.g., Candida antarctica lipase B).
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the reaction progress over time. The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess of both the product and the remaining substrate.
-
Separate the product from the unreacted substrate using techniques like column chromatography or liquid-liquid extraction.
-
Analyze the enantiomeric purity of the unreacted substrate or the product using one of the chiral chromatographic methods described above (HPLC or GC).
Data Analysis: The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is calculated from the conversion (c) and the enantiomeric excess of the substrate (ees) and product (eep).[9]
Conclusion
The choice of method for determining the enantiomeric purity of this compound depends on several factors, including the required analytical throughput, the nature of the sample matrix, and the availability of instrumentation. Chiral HPLC and GC are direct and powerful methods for quantitative analysis, with GC often providing higher resolution for volatile derivatives. Enzymatic assays offer an alternative approach that can also be utilized for the preparative separation of enantiomers. For accurate and reliable results, method validation, including the determination of linearity, accuracy, and precision, is essential.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound, methyl ester [webbook.nist.gov]
- 6. gcms.cz [gcms.cz]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 9. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Determining the Isomeric Purity of (Z)-11-Hexadecenoic Acid: A Comparative Guide to Analytical Techniques
The precise determination of the isomeric purity of (Z)-11-Hexadecenoic acid is critical for researchers, scientists, and drug development professionals. The biological activity and physicochemical properties of this monounsaturated fatty acid are intrinsically linked to its specific isomeric form, including the position and geometry (cis/trans) of the double bond. This guide provides an objective comparison of the leading analytical techniques for assessing the isomeric purity of this compound and its related isomers, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need to differentiate between positional or geometrical isomers, the required sensitivity, and the available instrumentation. The following tables summarize the key performance metrics of the most common methods.
Table 1: Performance Comparison of Key Analytical Techniques
| Parameter | Gas Chromatography (GC-FID/MS) | Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) | Ozonolysis-Mass Spectrometry (Oz-MS) | Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy |
| Primary Application | Separation of cis/trans isomers; Quantification of total fatty acid profile. | Separation of positional and geometrical isomers. | Definitive determination of double bond position. | Quantification of cis/trans isomers; Structural elucidation. |
| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) required. | Derivatization to FAMEs is common. | Derivatization to FAMEs is common. | Minimal, can be analyzed neat or in solution. |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL).[1] | Moderate to High. | High. | Lower (mg/mL range).[2] |
| Precision (RSD%) | ≤ 5.88%.[3] | Typically ≤ 5.88%.[3] | Dependent on MS detector. | Excellent (often <3%).[2] |
| Analysis Time | ~20-70 minutes per sample.[1][4] | Varies with gradient, ~30-60 minutes.[5] | Rapid, especially with online methods. | Short (~5-15 minutes per sample). |
| Key Advantage | Robust, high-throughput, excellent for cis/trans separation with polar columns.[1][6] | Unparalleled separation of positional isomers.[7][8] | Unambiguously identifies double bond location.[9][10] | Non-destructive, minimal sample prep, highly quantitative.[2][11] |
| Key Limitation | Co-elution of positional isomers is common.[6] | Can require complex mobile phase gradients.[8] | Can be complex to set up; specialized equipment. | Lower sensitivity compared to other methods.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the key analytical techniques discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is a gold standard for the quantification of fatty acids and the separation of geometric isomers.
a) Sample Preparation (Transesterification to FAMEs):
-
To approximately 10 mg of the fatty acid sample, add 2 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex the mixture and centrifuge.
-
Collect the upper hexane (B92381) layer containing the FAMEs for GC analysis.
b) GC-FID Conditions:
-
Column: A highly polar capillary column, such as a DB-23 (50%-cyanopropyl)-methylpolysiloxane (60 m x 0.25 mm x 0.25 µm), is recommended for resolving C16:1 isomers.[6]
-
Oven Program:
-
Initial temperature: 165°C, hold for 3 minutes.
-
Ramp 1: Increase at 1°C/min to 195°C, hold for 40 minutes.
-
Ramp 2: Increase at 10°C/min to 240°C, hold for 10 minutes.[6]
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Carrier Gas: Helium at a constant pressure of 29 psi.[6]
-
Injection Volume: 1 µL.
c) Data Analysis: Isomers are identified by comparing their retention times with those of authentic standards. Quantification is achieved by integrating the peak areas.
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
Ag-HPLC is a powerful technique for separating fatty acid isomers based on their interaction with silver ions.
a) Sample Preparation: FAMEs are prepared as described in the GC-FID protocol.
b) Ag-HPLC Conditions:
-
Column: A silver-ion column, such as a ChromSpher 5 Lipids column (250 mm x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in hexane is often used. For instance, a mobile phase of 0.018% acetonitrile and 0.18% isopropanol (B130326) in hexane can be effective for separating C18:1 isomers, and similar principles apply to C16:1 isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 20°C).
-
Detection: UV detector at 205 nm for FAMEs or an Evaporative Light Scattering Detector (ELSD).
c) Data Analysis: The elution order depends on the number, position, and geometry of the double bonds. Saturated FAMEs elute first, followed by trans-monoenes, then cis-monoenes.
Ozonolysis-Mass Spectrometry (Oz-MS)
This technique provides definitive structural information by cleaving the double bond.
a) Online Ozonolysis Workflow:
-
Fatty acids (or FAMEs) are separated by reverse-phase liquid chromatography (LC).
-
The column eluent is introduced into the mass spectrometer.
-
Ozone is introduced into the ion mobility region of the mass spectrometer, where it reacts with the unsaturated fatty acids.[9][10]
-
The ozonolysis products (aldehydes and Criegee ions) are then analyzed by the mass spectrometer.
b) LC-MS Conditions:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid.
-
Mass Spectrometer: An ion mobility mass spectrometer modified for ozone delivery.[9]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
c) Data Analysis: The masses of the resulting aldehyde and carboxylate fragments directly indicate the position of the double bond. For this compound (C16H30O2), ozonolysis will yield an 11-carbon aldehyde-ester and a 5-carbon aldehyde.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a non-destructive technique that can quantify the relative amounts of cis and trans isomers.
a) Sample Preparation:
-
Dissolve approximately 10-20 mg of the fatty acid sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
b) ¹H-NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard 1D proton experiment.
-
Key Signals to Integrate:
-
Olefinic protons (-CH=CH-): Typically around 5.3 ppm. The coupling constants and fine structure of these signals can differ between cis and trans isomers.
-
Allylic protons (-CH₂-CH=): Around 2.0 ppm.
-
Terminal methyl protons (-CH₃): Around 0.9 ppm.
-
c) Data Analysis: The ratio of cis to trans isomers can be determined by comparing the integration values of their distinct olefinic proton signals. Quantitative analysis can be performed using an internal standard.
Visualization of Workflows and Pathways
Experimental Workflow for Isomeric Purity Determination
Caption: General experimental workflow for determining the isomeric purity of fatty acids.
Signaling Pathway of Hexadecenoic Acid Isomers
The biological roles of hexadecenoic acid isomers are an active area of research. For instance, positional isomers like palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1) are known to be involved in metabolic signaling.[12][13][14] Palmitoleic acid, synthesized by the enzyme Stearoyl-CoA desaturase-1 (SCD1), acts as a lipokine that can improve insulin (B600854) sensitivity. Sapienic acid, produced by Δ6-desaturase, is a key component of sebum and has distinct metabolic effects.[6][14]
Caption: Biosynthetic pathways and signaling roles of key C16:1 positional isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
A Spectroscopic Showdown: Unveiling the Structural Nuances of (Z)- and (E)-11-Hexadecenoic Acid
A detailed spectroscopic comparison of (Z)- and (E)-11-Hexadecenoic acid isomers reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These distinctions, arising from the geometric constraints of the cis ((Z)) and trans ((E)) double bond, provide researchers, scientists, and drug development professionals with a robust toolkit for their identification and characterization.
This guide presents a side-by-side analysis of the spectroscopic data for these two long-chain monounsaturated fatty acids. While experimental data for both isomers is not uniformly available across all techniques, a combination of experimental and predicted data, coupled with established spectroscopic principles, allows for a comprehensive comparison.
Spectroscopic Data Comparison
The primary spectroscopic differences between the (Z) and (E) isomers of 11-Hexadecenoic acid are observed in their ¹H and ¹³C NMR spectra, where the chemical shifts of the protons and carbons adjacent to the double bond are particularly sensitive to the geometric configuration. Infrared spectroscopy offers a distinct marker for the trans isomer, while mass spectrometry provides information on the overall molecular weight and fragmentation patterns, which are largely similar for both isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most significant difference in the ¹H NMR spectra of the two isomers is the chemical shift and coupling constants of the olefinic protons (H-11 and H-12). In the (Z)-isomer, these protons are on the same side of the double bond, leading to a smaller coupling constant and a slightly different chemical shift compared to the (E)-isomer where they are on opposite sides.
¹³C NMR: The carbons of the double bond (C-11 and C-12) and the adjacent allylic carbons (C-10 and C-13) exhibit distinct chemical shifts depending on the cis or trans configuration. The steric compression in the (Z)-isomer typically results in an upfield shift (lower ppm value) for the allylic carbons compared to the (E)-isomer.
Table 1: Comparison of ¹H NMR Chemical Shifts (Predicted)
| Proton | (Z)-11-Hexadecenoic acid (Predicted) | (E)-11-Hexadecenoic acid (Predicted) |
| H-11, H-12 (Olefinic) | ~5.34 ppm (multiplet) | ~5.36 ppm (multiplet) |
| H-2 (α to COOH) | ~2.34 ppm (triplet) | ~2.34 ppm (triplet) |
| H-10, H-13 (Allylic) | ~2.01 ppm (multiplet) | ~1.97 ppm (multiplet) |
| H-3 (β to COOH) | ~1.63 ppm (multiplet) | ~1.63 ppm (multiplet) |
| Methylene chain (-CH₂-) | ~1.25-1.35 ppm (multiplet) | ~1.25-1.35 ppm (multiplet) |
| Terminal methyl (-CH₃) | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) |
Note: The predicted values are based on computational models and may vary slightly from experimental data.
Table 2: Comparison of ¹³C NMR Chemical Shifts (Predicted)
| Carbon | This compound (Predicted) | (E)-11-Hexadecenoic acid (Predicted) |
| C-1 (COOH) | ~179 ppm | ~179 ppm |
| C-11, C-12 (Olefinic) | ~130 ppm | ~130.5 ppm |
| C-10 (Allylic) | ~27.2 ppm | ~32.7 ppm |
| C-13 (Allylic) | ~29.5 ppm | ~32.7 ppm |
| C-2 (α to COOH) | ~34.1 ppm | ~34.1 ppm |
| C-3 (β to COOH) | ~24.7 ppm | ~24.7 ppm |
| Methylene chain (-CH₂-) | ~29.1-29.6 ppm | ~29.1-29.6 ppm |
| C-16 (Terminal methyl) | ~14.1 ppm | ~14.1 ppm |
Note: The predicted values are based on computational models and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the presence of a strong absorption band around 965 cm⁻¹ for the (E)-isomer, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted double bond. This peak is absent in the spectrum of the (Z)-isomer. Both isomers will exhibit characteristic absorptions for the carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹, a C=O stretch around 1710 cm⁻¹), and C-H stretching and bending vibrations for the alkyl chain.
Table 3: Key Infrared Absorption Bands
| Functional Group | Vibrational Mode | This compound | (E)-11-Hexadecenoic acid |
| O-H (Carboxylic Acid) | Stretch, broad | ~3300-2500 cm⁻¹ | ~3300-2500 cm⁻¹ |
| C-H (Alkyl) | Stretch | ~2920, 2850 cm⁻¹ | ~2920, 2850 cm⁻¹ |
| C=O (Carboxylic Acid) | Stretch | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| C=C (Alkene) | Stretch | ~1650 cm⁻¹ (weak) | ~1670 cm⁻¹ (weak) |
| C-H (trans-alkene) | Out-of-plane bend | Absent | ~965 cm⁻¹ (strong) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of both (Z)- and (E)-11-Hexadecenoic acid will produce a molecular ion peak [M]⁺ at m/z 254. The fragmentation patterns are expected to be very similar for both isomers, as the high energy of electron ionization often leads to isomerization of the double bond before fragmentation. Common fragments would arise from cleavage of the alkyl chain. The NIST Mass Spectrometry Data Center provides an experimental EI mass spectrum for this compound.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 254 | 5 | [M]⁺ |
| 236 | 2 | [M - H₂O]⁺ |
| 199 | 5 | [M - C₄H₇]⁺ |
| 185 | 8 | [M - C₅H₉O]⁺ |
| 129 | 20 | |
| 111 | 35 | |
| 97 | 60 | |
| 83 | 80 | |
| 69 | 95 | |
| 55 | 100 | |
| 41 | 85 |
Data obtained from the NIST Mass Spectrometry Data Center for this compound.[1]
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized procedures for the key techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fatty acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission FTIR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acid is often derivatized to its more volatile methyl ester (FAME). The FAME is then injected into the GC, which separates it from other components before it enters the mass spectrometer. For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, using a standard electron energy of 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Fragmentation patterns can be analyzed to deduce structural information.
Signaling Pathways and Logical Relationships
Monounsaturated fatty acids (MUFAs), including the hexadecenoic acid isomers, are increasingly recognized for their roles in cellular signaling.[2] They can modulate metabolic pathways through various mechanisms, such as activating key enzymes and interacting with nuclear receptors.[2] While specific signaling roles for (Z)- and (E)-11-Hexadecenoic acid are less well-defined compared to other isomers like palmitoleic acid, the general pathways for MUFAs provide a valuable framework.[3][4][5]
Caption: Workflow for the spectroscopic comparison of fatty acid isomers.
Caption: Simplified signaling pathway for monounsaturated fatty acids.
References
- 1. Hexadecenoic acid, Z-11- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of (Z)-11-Hexadecenoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of (Z)-11-Hexadecenoic acid and its key structural analogs: palmitoleic acid, hypogeic acid, and sapienic acid. The information presented is supported by experimental data to aid in research and development endeavors.
Introduction
This compound is a monounsaturated fatty acid that, along with its structural isomers, has garnered interest for its potential biological activities. Its analogs, which differ in the position of the double bond within the 16-carbon chain, have demonstrated varying degrees of anti-inflammatory effects. Understanding these differences is crucial for the development of novel therapeutic agents targeting inflammatory pathways. The primary structural analogs discussed in this guide are:
-
Palmitoleic Acid (cis-9-Hexadecenoic acid; 16:1n-7)
-
Hypogeic Acid (cis-7-Hexadecenoic acid; 16:1n-9)
-
Sapienic Acid (cis-6-Hexadecenoic acid; 16:1n-10)
Comparative Anti-Inflammatory Activity
Experimental evidence suggests that these hexadecenoic acid isomers exhibit differential anti-inflammatory potencies. While direct comparative studies involving this compound are limited, research on its analogs provides valuable insights.
Studies on phagocytic cells have shown that palmitoleic acid and hypogeic acid demonstrate strong anti-inflammatory effects at low concentrations (around 10 µM). In contrast, sapienic acid requires notably higher concentrations (greater than 25 µM) to achieve a comparable anti-inflammatory response.
Table 1: Comparative Anti-Inflammatory Activity of Hexadecenoic Acid Isomers
| Compound | Common Name | Structure (Double Bond Position) | Effective Anti-Inflammatory Concentration | Notes |
| This compound | - | C11-C12 | Data not available | Further research is needed to quantify its specific anti-inflammatory activity. |
| Palmitoleic Acid | - | C9-C10 | ~ 10 µM | Exhibits potent anti-inflammatory effects at low concentrations. |
| Hypogeic Acid | - | C7-C8 | ~ 10 µM | Shows strong anti-inflammatory activity comparable to palmitoleic acid. |
| Sapienic Acid | - | C6-C7 | > 25 µM | Requires higher concentrations for similar efficacy to palmitoleic and hypogeic acids. |
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-inflammatory activity of fatty acids in a macrophage cell line, based on common methodologies cited in the literature.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, Nitric Oxide) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds: this compound and its structural analogs (dissolved in a suitable vehicle, e.g., DMSO or ethanol)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Include a vehicle control group (cells treated with the solvent used to dissolve the fatty acids).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A negative control group (unstimulated cells) should also be included.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or WST-1 assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compounds compared to the LPS-stimulated control.
-
If possible, determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these fatty acids are mediated through various signaling pathways.
Biosynthesis of Sapienic Acid
Sapienic acid is synthesized from palmitic acid through the action of the enzyme Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the delta-6 position.
Caption: Biosynthesis of Sapienic Acid from Palmitic Acid via FADS2.
Anti-Inflammatory Signaling of Palmitoleic Acid
Palmitoleic acid has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Palmitoleic acid is suggested to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.[1]
Caption: Palmitoleic Acid inhibits the NF-κB signaling pathway.
Conclusion
The structural analogs of this compound display a range of anti-inflammatory activities. Palmitoleic acid and hypogeic acid emerge as potent inhibitors of inflammatory responses at low micromolar concentrations, while sapienic acid is less potent. The primary mechanism for palmitoleic acid's anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound and to conduct direct, quantitative comparisons with its isomers. Such studies will be invaluable for the rational design of fatty acid-based therapeutics for inflammatory diseases.
References
Validation of (Z)-11-Hexadecenoic Acid Derivatives as Species-Specific Pheromones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation and species-specificity of (Z)-11-Hexadecenoic acid and its behaviorally active derivatives, primarily (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate (B1210297), as insect sex pheromones. The information presented is supported by experimental data from electrophysiological, analytical, and behavioral studies, offering a comprehensive resource for researchers in chemical ecology and pest management.
Introduction
This compound is a fatty acid that serves as a precursor in the biosynthesis of critical sex pheromone components for numerous lepidopteran species, many of which are significant agricultural pests.[1] Its derivatives, particularly the aldehyde ((Z)-11-hexadecenal) and the acetate ester ((Z)-11-hexadecenyl acetate), are often the primary behaviorally active compounds. The species-specificity of these pheromones is typically determined not by a single compound, but by a precise blend of multiple components, with the ratio of each being critical for eliciting a specific behavioral response in male moths.[1][2] This guide will delve into the experimental validation of these compounds, comparing their efficacy alone and in blends, and detailing the methodologies used to establish their function and specificity.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from key studies, highlighting the comparative efficacy of this compound derivatives in eliciting physiological and behavioral responses.
Table 1: Electroantennogram (EAG) Responses of Male Helicoverpa armigera to Pheromone Components
This table illustrates the electrophysiological response of male Helicoverpa armigera antennae to (Z)-11-hexadecenal alone versus a species-specific blend. A higher EAG response indicates a greater stimulation of the antennal olfactory receptor neurons.
| Treatment (Stimulus) | Composition | Mean EAG Response (mV)[2] |
| (Z)-11-Hexadecenal | 100% | 1.71 |
| (Z)-11-Hexadecenal : (Z)-9-Hexadecenal | 97:3 | 2.03 |
| Hexane (B92381) (Control) | - | 0.14 |
Table 2: Field Trap Captures of Male Heliothis virescens with Different Pheromone Blends
This table presents data from field trials comparing the number of male Heliothis virescens (tobacco budworm) moths captured in traps baited with different pheromone blends. This demonstrates the importance of specific components, like (Z)-11-hexadecen-1-ol, in enhancing trap efficacy.
| Pheromone Blend in PVC Dispenser | Mean Number of Males Captured[3] |
| Two-component blend (HV-2) | Varies by test |
| HV-2 + 0.25% (Z)-11-hexadecen-1-ol | Significantly higher than HV-2 alone |
| HV-2 + 1% (Z)-11-hexadecen-1-ol | Significantly higher in some tests |
| HV-2 + 5.95% (Z)-11-hexadecen-1-ol | Significantly reduced compared to no alcohol |
| Six-component blend (HV-6) | No significant difference from HV-2 |
| HV-6 + 0.25% (Z)-11-hexadecen-1-ol | Significantly higher than HV-6 alone |
Table 3: Behavioral Responses of Male Ostrinia nubilalis in a Wind Tunnel to Pheromone and Antagonist
This table shows the antagonistic effect of (Z)-11-hexadecenal on the upwind flight and source contact behaviors of male Ostrinia nubilalis (European corn borer) when added to their primary sex pheromone blend.
| Treatment | Upwind Flight (%)[4] | Source Contact (%)[4] |
| Z-strain pheromone blend | 100 | 96 |
| Z-strain blend + 1% (Z)-11-hexadecenal | 74 | Not specified |
| Z-strain blend + 10% (Z)-11-hexadecenal | 0 | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Electroantennography (EAG) Assay
EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus, providing a measure of its physiological detection.[5]
1. Insect Preparation:
-
An adult male moth is immobilized, often by chilling.
-
The head, with antennae intact, is carefully excised using micro-scissors.[2]
-
The base of the head is mounted onto the reference electrode using conductive gel.[5]
-
The tip of one antenna is inserted into the recording electrode, which is a glass capillary filled with a saline solution.[5][6]
2. Stimulus Delivery:
-
Test compounds are diluted in a solvent like hexane to the desired concentration.[2]
-
A small amount of the solution (e.g., 10 µL) is applied to a piece of filter paper.[7]
-
The filter paper is placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antennal preparation.
-
A puff of air is directed through the pipette, delivering the odor stimulus into the continuous air stream.[7]
3. Data Recording and Analysis:
-
The potential difference between the reference and recording electrodes is amplified and recorded.[6]
-
The amplitude of the depolarization (in millivolts) is measured as the EAG response.[2]
-
Responses to test compounds are compared to a solvent control and a standard reference compound.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique used to separate and identify the components of a chemical mixture, such as a pheromone gland extract.[8][9]
1. Sample Preparation:
-
The pheromone gland of a virgin female moth is excised.
-
The gland is placed in a small volume of a suitable solvent (e.g., hexane) to extract the pheromone components.[1]
2. Gas Chromatography:
-
A small volume of the extract is injected into the GC.
-
The sample is vaporized and carried by an inert gas through a long, thin capillary column.
-
The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.[10]
3. Mass Spectrometry:
-
As each component elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, creating a mass spectrum that serves as a molecular fingerprint for identification.[8]
4. Coupled GC-Electroantennographic Detection (GC-EAD):
-
The effluent from the GC column can be split, with one portion going to the MS and the other to an insect antenna preparation (as in EAG).[8]
-
This allows for the simultaneous identification of compounds that elicit an electrophysiological response from the insect.[11]
Wind Tunnel Behavioral Assay
Wind tunnels provide a controlled environment to observe and quantify the behavioral responses of insects to airborne chemical cues.[12][13][14]
1. Wind Tunnel Setup:
-
A typical wind tunnel is constructed of a non-absorbent material like glass or acrylic.[12]
-
A laminar airflow of a controlled speed (e.g., 0.2-0.3 m/s) is generated.[12]
-
Environmental conditions such as temperature, humidity, and light are controlled to mimic the insect's natural activity period.[12][15]
2. Pheromone Source and Insect Release:
-
The test pheromone is applied to a dispenser (e.g., rubber septum or filter paper) and placed at the upwind end of the tunnel.[10][12]
-
A control dispenser with solvent only is used for comparison.
-
Male moths are individually placed in release cages and allowed to acclimatize.[12]
-
Moths are released at the downwind end of the tunnel.[10]
3. Behavioral Observation and Data Collection:
-
The flight behavior of the moth is observed and recorded. Key behaviors include taking flight, upwind flight in a zigzagging pattern, and contact with the pheromone source.[10][12]
-
The percentage of moths exhibiting each behavior is calculated.
-
Statistical analysis is used to compare the responses to different treatments.[10]
Mandatory Visualizations
Pheromone Biosynthesis and Reception Pathway
Caption: Pheromone biosynthesis in gland and reception in neuron.
Experimental Workflow for Pheromone Validation
Caption: Workflow for pheromone validation and comparison.
Conclusion
The validation of this compound derivatives as species-specific pheromones is a multi-step process that relies on the integration of analytical chemistry, electrophysiology, and behavioral biology. Experimental evidence strongly indicates that while single components like (Z)-11-hexadecenal can elicit physiological responses, it is the precise blend of multiple compounds that typically drives species-specific mating behaviors.[2] Field trials consistently demonstrate that lures containing the correct species-specific ratio of pheromone components are significantly more effective at capturing target male moths than those with single components or incorrect ratios.[3][16] The methodologies detailed in this guide provide a robust framework for the identification, validation, and comparative analysis of these and other semiochemicals, which is essential for the development of effective and environmentally sound pest management strategies.
References
- 1. Comparative study of sex pheromone composition and biosynthesis in Helicoverpa armigera, H. assulta and their hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 7. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 11. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. ento.psu.edu [ento.psu.edu]
- 15. akjournals.com [akjournals.com]
- 16. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
Safety Operating Guide
Proper Disposal of (Z)-11-Hexadecenoic Acid: A Guide for Laboratory Professionals
(Z)-11-Hexadecenoic acid , a commonly used fatty acid in research, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential.[1] This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2][3][4][5] Work in a well-ventilated area to avoid inhalation of any potential fumes, especially if the substance is heated.[2][3]
In the event of a spill, absorb the material with an inert substance such as sand, diatomite, or sawdust.[1][3] Once absorbed, collect the material into a suitable, closed container for disposal.[2][3][4] Prevent the spilled material from entering drains, sewers, or watercourses, as it is considered slightly hazardous to aquatic life.[1][2][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to collect it as chemical waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Waste Collection:
-
Designate a specific, sealed, and clearly labeled waste container for this compound and materials contaminated with it. The container should be stored in a designated satellite accumulation area.[6][7]
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Slightly hazardous to aquatic life").[6][7]
-
-
For Small Quantities:
-
While one Safety Data Sheet (SDS) suggests that smaller quantities may be disposed of with household waste, this is generally not recommended in a professional laboratory setting to ensure compliance with local regulations.[1] Always defer to your institution's specific waste disposal guidelines.
-
-
Disposal of Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should be placed in the designated chemical waste container.
-
-
Arranging for Pickup:
-
Once the waste container is full, or in accordance with your laboratory's established schedule, arrange for it to be collected by your institution's EHS office or a certified chemical waste disposal service.[7]
-
Quantitative Data Summary
For quick reference, the following table summarizes key handling and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [2][3][4][5] |
| Spill Containment | Absorb with inert material (sand, sawdust) | [1][3] |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water | [1] |
| Primary Disposal Method | Approved waste disposal plant | [3][4][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. targetmol.com [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 5. aksci.com [aksci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling (Z)-11-Hexadecenoic Acid
This guide provides immediate safety, handling, and disposal protocols for (Z)-11-Hexadecenoic acid, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to prevent direct contact and ensure personal safety.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection:
-
Wear chemically impermeable and resistant gloves. Nitrile gloves are generally a good option for handling weak acids.[1][2][3][4][5] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection:
-
Wear suitable protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin contact.[6] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection:
-
Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.
-
If working in a poorly ventilated area or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a fume hood.
-
Avoid direct contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
-
Avoid the formation of dust and aerosols.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent exposure to air and moisture.
-
For long-term storage, it is recommended to keep the substance at -20°C.
-
This compound is incompatible with strong oxidizing agents and strong bases; store it separately from these substances.[6]
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities: For very small amounts, disposal with household waste may be permissible, but always consult local regulations first.
-
Regulatory Compliance: All disposal must be carried out in accordance with official federal, state, and local regulations.
-
Waste Containers: Use clearly labeled and appropriate containers for chemical waste.
-
Segregation: Do not mix this compound waste with incompatible materials. It is good practice to segregate halogenated and non-halogenated solvent waste.
Quantitative Data Summary
No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies. The following table provides a general guide for glove compatibility with fatty acids. Breakthrough times can vary based on glove thickness, temperature, and concentration of the chemical.
| Glove Material | Rating for Fatty Acids | General Breakthrough Time |
| Nitrile | Good | > 4 hours |
| Neoprene | Excellent | > 8 hours |
| Butyl Rubber | Fair | > 1 hour |
| Natural Rubber | Fair | > 1 hour |
This data is a general guide. It is recommended to consult the specific glove manufacturer's chemical resistance data.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
